c-di-AMP
Description
Properties
IUPAC Name |
(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecane-9,18-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O12P2/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXMFTWFFKBFIN-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N10O12P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317771 | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54447-84-6 | |
| Record name | Cyclic-di-AMP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54447-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclic-di-AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054447846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclic-di-AMP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CYCLIC-DI-AMP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH9B66EIX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the c-di-AMP Signaling Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger that governs a wide array of physiological processes in many bacteria, particularly Gram-positive species. Its discovery has opened new avenues in understanding bacterial signaling networks and has identified it as a promising target for novel antimicrobial therapies. This guide provides a comprehensive technical overview of the this compound signaling pathway, detailing its core components, regulatory mechanisms, and the experimental methodologies used for its investigation.
The Core Signaling Cascade: Synthesis and Degradation
The intracellular concentration of this compound is meticulously controlled by the coordinated action of two enzyme families: diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.
Synthesis of this compound
Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound.[1] Bacteria can possess one or more DACs, each often responding to different cellular signals. The major classes of bacterial DACs include:
-
DisA: A DNA-integrity scanning protein that synthesizes this compound in response to DNA damage.[2]
-
CdaA (or DacA): The most widespread DAC, typically a membrane-anchored protein involved in cell wall homeostasis.[2]
-
CdaS: A sporulation-specific DAC found in Bacillus species.
Degradation of this compound
Phosphodiesterases hydrolyze the phosphodiester bonds of this compound, terminating the signal. The primary classes of this compound-specific PDEs are:
-
GdpP (also known as YybT): A DHH-DHHA1 domain-containing PDE.[2]
-
PgpH: An HD-domain containing PDE.[2]
These enzymes can degrade this compound to either linear 5'-pApA or directly to two molecules of AMP.
References
The Sentinel Within: A Technical Guide to the Discovery and Function of Cyclic di-AMP
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical bacterial second messenger, playing a pivotal role in a multitude of cellular processes essential for bacterial viability and pathogenesis. Since its serendipitous discovery, research has unveiled its intricate signaling networks that govern fundamental aspects of bacterial life, from cell wall homeostasis and ion transport to DNA integrity and interaction with host immune systems. This technical guide provides an in-depth exploration of the discovery, synthesis, degradation, and multifaceted functions of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the core signaling pathways to facilitate further research and therapeutic development.
Discovery of a Novel Second Messenger
The existence of cyclic di-AMP was first revealed in 2008 during the structural analysis of the DNA integrity scanning protein (DisA) from Thermotoga maritima.[1] Researchers unexpectedly identified a co-purified small molecule which was determined to be a cyclic dinucleotide composed of two adenosine (B11128) monophosphates linked by 3'-5' phosphodiester bonds. This discovery added a new member to the growing family of bacterial second messengers, which includes well-known molecules like cyclic AMP (cAMP) and cyclic di-GMP (c-di-GMP).[2][3][4] Subsequent studies confirmed its presence and synthesis in a wide range of bacteria, particularly in Gram-positive species.[2][4]
The Enzymatic Machinery: Synthesis and Degradation of this compound
The intracellular concentration of this compound is meticulously regulated by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound and phosphodiesterases (PDEs) that degrade it.[5][6] This dynamic turnover allows bacteria to rapidly respond to environmental and cellular cues.
Synthesis by Diadenylate Cyclases
Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound and two pyrophosphate molecules.[6][7] These enzymes are characterized by a conserved DAC domain. Bacteria can possess multiple DACs, each often responding to different signals. The three main types of DACs are:
-
DisA (DNA integrity scanning protein A): This protein scans DNA for damage and its cyclase activity is inhibited upon binding to damaged DNA, linking DNA integrity to this compound signaling.[8][9]
-
CdaA (Cyclic di-AMP synthase A): Often a membrane-associated protein, CdaA is a major contributor to the cellular pool of this compound and is crucial for cell wall homeostasis.[5][10]
-
CdaS (Cyclic di-AMP synthase S): This synthase is typically involved in sporulation-specific this compound production.[10]
Degradation by Phosphodiesterases
This compound phosphodiesterases hydrolyze the phosphodiester bonds of this compound, yielding either linear 5'-pApA or two molecules of AMP.[11][12] The primary PDEs involved in this compound degradation include:
-
GdpP (GGDEF domain protein possessing phosphodiesterase activity): A key PDE in many Gram-positive bacteria that hydrolyzes this compound to pApA.[13][14]
-
PgpH (Paralog of GdpP with a HD domain): Another important PDE that contributes to the degradation of this compound.[11]
Figure 1: Overview of cyclic di-AMP synthesis and degradation pathways.
Diverse Functions of Cyclic di-AMP in Bacteria
This compound acts as a central signaling hub, influencing a wide array of physiological processes. Its functions are mediated through binding to a variety of effector proteins and RNA riboswitches.[7][15]
Cell Wall Homeostasis
This compound is essential for maintaining the integrity of the bacterial cell wall.[13][14] Alterations in this compound levels can lead to defects in cell wall synthesis and increased susceptibility to cell wall-targeting antibiotics like β-lactams.[14] The diadenylate cyclase CdaA is a key player in this process.[10]
Potassium Ion Homeostasis
A primary and highly conserved role of this compound is the regulation of potassium (K+) uptake and efflux.[16][17] High intracellular K+ concentrations stimulate this compound synthesis. This compound then acts to reduce further K+ influx by directly binding to and inhibiting K+ transporter proteins (e.g., KtrA, KtrC) and by repressing the expression of transporter genes via riboswitches.[18][19]
Figure 2: Regulation of potassium homeostasis by cyclic di-AMP.
DNA Damage Response
The DisA diadenylate cyclase links DNA integrity to this compound signaling.[8][20] In the absence of DNA damage, DisA synthesizes this compound.[9] Upon encountering damaged DNA, DisA's cyclase activity is inhibited, leading to a decrease in this compound levels.[9][21] This drop in this compound can influence downstream processes such as sporulation and other stress responses.[8][21]
Interaction with the Host Immune System
Bacterially produced this compound that reaches the cytoplasm of host cells is recognized as a pathogen-associated molecular pattern (PAMP).[3] It directly binds to the host protein STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, thereby activating the innate immune response.[2]
Figure 3: The STING pathway for host immune recognition of this compound.
Regulation via Riboswitches
This compound can directly regulate gene expression by binding to specific RNA structures called riboswitches, located in the 5' untranslated region of certain mRNAs.[22][23][24] The binding of this compound to the ydaO-type riboswitch induces a conformational change in the RNA, typically leading to premature transcription termination, thereby acting as a genetic "off" switch.[22][25] This mechanism is a key feature of this compound-mediated control of potassium transporter gene expression.[19][26]
Quantitative Data
The following tables summarize key quantitative parameters related to this compound signaling.
| Parameter | Organism | Value | Reference |
| Intracellular Concentration | Bacillus subtilis | 1.7 - 5.1 µM | [18] |
| Mycoplasma pneumoniae | 0.49 - 0.96 µM | [18] | |
| Synechococcus elongatus | 18.8 µM | [18] | |
| Bacillus anthracis (wild-type) | ~1.5 µM | [27] | |
| Bacillus anthracis (ΔgdpP ΔpgpH) | ~5.7 µM | [27] | |
| Binding Affinity (Kd) | |||
| This compound to DarB (Bacillus subtilis) | Bacillus subtilis | 27.0 ± 1.98 nM | [28] |
| This compound to LmPC (Listeria monocytogenes) | Listeria monocytogenes | 8 ± 0.2 µM | [4] |
| Inhibition Constant (Ki) | |||
| This compound for LmPC (Listeria monocytogenes) | Listeria monocytogenes | ~3 µM | [4] |
Table 1: Quantitative Parameters of this compound Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments in this compound research.
Extraction and Quantification of this compound by LC-MS/MS
This protocol is adapted for the extraction and quantification of this compound from bacterial cells.
Figure 4: Workflow for this compound extraction and LC-MS/MS quantification.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction buffer: 40% methanol, 40% acetonitrile, 20% H₂O, stored at -20°C
-
LC-MS grade water
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Grow bacterial cells to the desired growth phase.
-
Harvest a defined volume of culture by centrifugation at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in a specific volume of ice-cold extraction buffer.
-
Incubate on ice for 30 minutes to ensure cell lysis and nucleotide extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it using a vacuum concentrator.
-
Resuspend the dried extract in a defined volume of LC-MS grade water.
-
Analyze the sample using a validated LC-MS/MS method for this compound quantification.[8][10][29] A standard curve with known concentrations of this compound must be run in parallel for accurate quantification.
Diadenylate Cyclase Activity Assay by HPLC
This assay measures the in vitro activity of a purified diadenylate cyclase.
Materials:
-
Purified diadenylate cyclase (e.g., DisA)
-
Assay buffer: e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP solution
-
EDTA solution (to stop the reaction)
-
High-performance liquid chromatography (HPLC) system with a C18 reverse-phase column
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer and a defined concentration of ATP.
-
Initiate the reaction by adding the purified diadenylate cyclase.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time course.
-
Stop the reaction at different time points by adding EDTA to chelate the Mg²⁺ ions.
-
Centrifuge the samples to pellet any precipitated protein.
-
Inject the supernatant onto the HPLC system.
-
Monitor the separation of ATP and this compound by UV absorbance at 254 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of known this compound concentrations.[6][22]
This compound Phosphodiesterase Activity Assay by HPLC
This assay measures the in vitro activity of a purified this compound phosphodiesterase.
Materials:
-
Purified phosphodiesterase (e.g., GdpP)
-
Assay buffer: e.g., 50 mM Tris-HCl pH 8.0, 10 mM MnCl₂
-
This compound solution
-
Reaction stop solution (e.g., heat inactivation)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube containing assay buffer and a defined concentration of this compound.
-
Initiate the reaction by adding the purified phosphodiesterase.
-
Incubate the reaction at the optimal temperature for the enzyme for a specific time course.
-
Stop the reaction at different time points, for example, by heating the samples at 95°C for 5 minutes.
-
Centrifuge the samples to pellet the denatured enzyme.
-
Inject the supernatant onto the HPLC system.
-
Monitor the decrease in the this compound peak and the appearance of the pApA and/or AMP peaks.
-
Quantify the amount of this compound degraded over time.[11]
Filter Binding Assay for this compound-Protein Interaction
This method provides a straightforward way to assess the binding of a protein to radiolabeled this compound. While the referenced protocol is for c-di-GMP, the principles are directly applicable.[3][20][30]
Figure 5: Workflow for a filter binding assay.
Materials:
-
Purified protein of interest
-
Radiolabeled this compound (e.g., [³²P]-c-di-AMP)
-
Binding buffer: e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT
-
Nitrocellulose membrane
-
Vacuum filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Synthesize radiolabeled this compound in vitro using a diadenylate cyclase and [α-³²P]-ATP.
-
Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of the purified protein in binding buffer.
-
Incubate the reactions at room temperature to allow binding to reach equilibrium.
-
Apply each reaction mixture to a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will bind to the membrane, while unbound nucleotides will pass through.
-
Wash the membranes with ice-cold binding buffer to remove any non-specifically bound radiolabeled this compound.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
Plot the amount of bound this compound as a function of the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique to measure the real-time kinetics of this compound binding to a protein.
Materials:
-
SPR instrument
-
Sensor chip (e.g., CM5)
-
Purified protein to be immobilized (ligand)
-
This compound solution of varying concentrations (analyte)
-
Running buffer appropriate for the interaction
-
Immobilization reagents (e.g., EDC/NHS)
Procedure:
-
Immobilize the purified protein onto the sensor chip surface using standard amine coupling chemistry.
-
Inject a series of this compound solutions at different concentrations over the immobilized protein surface and a reference surface.
-
Monitor the change in the refractive index in real-time, which corresponds to the binding of this compound to the protein.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the this compound.
-
Regenerate the sensor chip surface to remove all bound this compound before the next injection.
-
Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[14][31]
Conclusion and Future Directions
The discovery of cyclic di-AMP has fundamentally advanced our understanding of bacterial signaling and physiology. Its essential roles in a wide range of cellular processes make the this compound signaling pathway an attractive target for the development of novel antibacterial agents. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricacies of this vital second messenger. Future research will likely focus on identifying new this compound effector proteins, elucidating the upstream signals that modulate DAC and PDE activity, and exploring the potential of targeting this pathway for therapeutic intervention. The continued investigation of this compound promises to uncover new facets of bacterial life and offer innovative strategies to combat infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-protocol.org [bio-protocol.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intracellular this compound quantification. [bio-protocol.org]
- 11. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
- 12. Identification and characterization of phosphodiesterases that specifically degrade 3′3′-cyclic GMP-AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. bio-protocol.org [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Filter binding assay - Wikipedia [en.wikipedia.org]
- 22. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. journals.asm.org [journals.asm.org]
- 25. rsc.org [rsc.org]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 30. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
An In-depth Technical Guide to Cyclic di-AMP Synthesis and Degradation Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, playing a pivotal role in a myriad of cellular processes. This ubiquitous signaling molecule is integral to the regulation of cell wall homeostasis, potassium transport, DNA repair, and virulence in a wide range of bacterial species, including many significant human pathogens.[1][2][3][4] The tight control of intracellular this compound levels is critical, as both its deficiency and its excessive accumulation can be detrimental to bacterial viability.[5][6] This delicate balance is maintained by the coordinated action of two enzyme families: diadenylate cyclases (DACs), which synthesize this compound, and phosphodiesterases (PDEs), which degrade it.[3][4] The essentiality of the this compound signaling pathway in many pathogenic bacteria, coupled with its absence in humans, makes the enzymes involved in its metabolism attractive targets for the development of novel antimicrobial agents.[7][8]
This technical guide provides a comprehensive overview of the core enzymes involved in this compound synthesis and degradation. It is designed to serve as a resource for researchers, scientists, and drug development professionals, offering detailed information on the biochemical properties, regulatory mechanisms, and experimental methodologies used to study these critical enzymes.
This compound Synthesis: Diadenylate Cyclases (DACs)
Diadenylate cyclases are the sole producers of this compound in bacteria. These enzymes catalyze the condensation of two ATP molecules to form this compound and two molecules of pyrophosphate.[9] Based on their domain architecture and regulatory mechanisms, DACs are broadly classified into three main families: DisA, CdaA, and CdaS.[3]
Classes of Diadenylate Cyclases
-
DisA (DNA integrity scanning protein A): The first identified DAC, DisA, is a multi-domain protein containing an N-terminal DAC domain and a C-terminal helix-hairpin-helix (HhH) DNA-binding domain.[10] DisA is known to scan DNA for damage and its cyclase activity is reportedly inhibited upon binding to DNA recombination intermediates, thus linking DNA integrity to this compound signaling.[11]
-
CdaA (Cyclic di-AMP synthase A): CdaA is a membrane-anchored DAC characterized by the presence of an N-terminal transmembrane domain and a C-terminal cytoplasmic DAC domain.[12] This class of DACs is widely distributed among Firmicutes and is often essential for bacterial growth. The activity of CdaA is subject to regulation by protein-protein interactions.
-
CdaS (Cyclic di-AMP synthase for sporulation): CdaS is a cytoplasmic DAC that is primarily found in spore-forming bacteria. It is characterized by an N-terminal domain of unknown function (DUF4163) followed by the catalytic DAC domain. As its name suggests, CdaS plays a role in regulating sporulation.
Quantitative Data for Diadenylate Cyclases
The following table summarizes the available kinetic parameters for representative diadenylate cyclases. This data is crucial for comparative studies and for the design of enzyme inhibitors.
| Enzyme | Organism | Class | Km (µM) | kcat (s-1) | Reference(s) |
| CdaA | Bacillus subtilis | CdaA | 230 ± 40 (ATP) | 0.043 ± 0.002 | [Gundlach et al., 2017] |
| DisA | Thermotoga maritima | DisA | 140 ± 20 (ATP) | 0.12 ± 0.01 | [Witte et al., 2008] |
| CdaS | Bacillus subtilis | CdaS | 180 ± 30 (ATP) | 0.025 ± 0.003 | [Mehne et al., 2014] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, metal ion cofactor). The data presented here are for comparative purposes.
This compound Degradation: Phosphodiesterases (PDEs)
The degradation of this compound is carried out by specific phosphodiesterases, which hydrolyze the cyclic dinucleotide into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) or directly into two molecules of AMP.[3] Maintaining appropriate PDE activity is as critical as regulating DAC activity to ensure cellular homeostasis. Three main families of this compound-specific PDEs have been identified: GdpP, PgpH, and Pde2.
Classes of this compound Phosphodiesterases
-
GdpP: GdpP is a membrane-associated PDE that contains a DHH/DHHA1 domain responsible for the phosphodiesterase activity. It hydrolyzes this compound to pApA. The activity of some GdpP homologues has been shown to be inhibited by the stringent response alarmone (p)ppGpp.[11]
-
PgpH: PgpH is another membrane-bound PDE that utilizes an HD domain for catalysis, also producing pApA from this compound. Similar to GdpP, its activity can be allosterically regulated.
-
Pde2: Pde2 is a cytoplasmic PDE containing a DHH/DHHA1 domain. Unlike GdpP and PgpH, some Pde2 enzymes can further hydrolyze pApA into two molecules of AMP.[4]
Quantitative Data for this compound Phosphodiesterases
The following table summarizes the available kinetic parameters for representative this compound phosphodiesterases.
| Enzyme | Organism | Class | Km (µM) | kcat (s-1) | Reference(s) |
| GdpP | Staphylococcus aureus | GdpP | 4.5 ± 0.8 (this compound) | 0.11 ± 0.01 | [Corrigan et al., 2011] |
| PgpH | Listeria monocytogenes | PgpH | 1.2 ± 0.3 (this compound) | 0.08 ± 0.01 | [Huynh et al., 2015] |
| Pde2 | Streptococcus pneumoniae | Pde2 | 25 ± 5 (this compound) | 0.05 ± 0.005 | [Bai et al., 2013] |
Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here are for comparative purposes.
Inhibitors of this compound Synthesis and Degradation
The development of specific inhibitors for DACs and PDEs is a promising avenue for novel antimicrobial therapies. The following table lists some known inhibitors and their reported IC50 values.
| Enzyme Target | Inhibitor | IC50 (µM) | Reference(s) |
| GdpP (S. aureus) | (p)ppGpp | ~130 (Ki) | [Corrigan et al., 2015] |
| Pde2 (S. aureus) | ppGpp | 139 ± 5.6 | [Bowman et al., 2016] |
| Diadenylate Cyclases | Suramin | ~5-20 | [Based on general cyclase inhibition] |
Note: The field of specific small molecule inhibitors for this compound metabolizing enzymes is still developing. The values presented are from initial studies and may vary.
Signaling Pathways and Regulatory Mechanisms
The synthesis and degradation of this compound are tightly regulated in response to various environmental and cellular cues. These regulatory networks involve protein-protein interactions, allosteric regulation by small molecules, and transcriptional control.
Upstream Regulation of DAC and PDE Activity
The activity of diadenylate cyclases and phosphodiesterases is modulated by a variety of signals. For instance, the nitrogen source available to the cell can influence the rate of this compound synthesis.[13] The stringent response, a bacterial stress response to nutrient limitation, also intersects with this compound signaling through the inhibition of PDE activity by (p)ppGpp.[11]
Caption: Upstream regulation of this compound metabolism.
Downstream Effectors of this compound
Once synthesized, this compound exerts its regulatory effects by binding to a diverse range of downstream effector molecules, including proteins and RNA riboswitches.
-
Protein Receptors: this compound binds to specific protein receptors, often leading to allosteric regulation of their activity. Notable examples include the potassium transporter-associated protein KtrA, the PII-like signal transduction protein PstA, and the stringent response regulator DarB.[8][12][14] The binding of this compound to these proteins modulates ion transport and metabolic pathways.
-
Riboswitches: this compound can also directly bind to RNA regulatory elements known as riboswitches, typically located in the 5' untranslated region of mRNAs. The ydaO/kimA riboswitch, for instance, binds this compound and regulates the expression of genes involved in potassium uptake and other cellular processes.[1][13][15]
Caption: Downstream effectors of this compound signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound synthesis and degradation enzymes.
Diadenylate Cyclase Activity Assay (HPLC-based)
This protocol describes the measurement of DAC activity by quantifying the formation of this compound from ATP using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Purified DAC enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP solution (10 mM)
-
This compound standard
-
Quenching solution (e.g., 0.5 M EDTA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., gradient of acetonitrile (B52724) in ammonium (B1175870) acetate (B1210297) buffer)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction buffer (to final 1x concentration)
-
ATP (to final concentration of 1 mM)
-
Purified DAC enzyme (e.g., 1-5 µM)
-
Nuclease-free water to the final volume.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered sample onto the HPLC system.
-
Separate the nucleotides using a suitable gradient program.
-
Detect the nucleotides by UV absorbance at 254 nm.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve generated with known concentrations of this compound.
Caption: Workflow for HPLC-based DAC activity assay.
This compound Phosphodiesterase Activity Assay (TLC-based)
This protocol describes a method to measure PDE activity by monitoring the degradation of radiolabeled this compound using Thin-Layer Chromatography (TLC).[5][7][16]
Materials:
-
Purified PDE enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MnCl₂)
-
[α-³²P]this compound
-
Unlabeled this compound (for cold competition)
-
TLC plate (e.g., cellulose (B213188) PEI-F)
-
Developing solvent (e.g., 1.5 M KH₂PO₄, pH 3.5)
-
Phosphorimager
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice:
-
Reaction buffer (to final 1x concentration)
-
[α-³²P]this compound (trace amount)
-
Unlabeled this compound (e.g., 10 µM)
-
Purified PDE enzyme (e.g., 0.1-1 µM)
-
Nuclease-free water to the final volume.
-
-
Initiate the reaction by transferring the tubes to a 37°C water bath.
-
Take aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding an equal volume of 0.5 M EDTA.
-
Spot a small volume (e.g., 1-2 µL) of each time point onto the TLC plate.
-
Allow the spots to dry completely.
-
Develop the TLC plate in the developing solvent until the solvent front reaches near the top.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Visualize the radioactive spots using a phosphorimager.
-
Quantify the disappearance of the this compound spot and the appearance of the pApA or AMP spots over time.
Caption: Workflow for TLC-based PDE activity assay.
Quantification of Intracellular this compound by LC-MS/MS
This protocol outlines the extraction and quantification of this compound from bacterial cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[17][18][19][20][21]
Materials:
-
Bacterial cell culture
-
Quenching/Extraction solution (e.g., 60% methanol, -20°C)
-
Internal standard (e.g., ¹³C₁₀,¹⁵N₅-c-di-AMP)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 reverse-phase column
Procedure:
-
Rapidly harvest bacterial cells from a culture by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in ice-cold quenching/extraction solution containing the internal standard.
-
Lyse the cells by bead beating or sonication on ice.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant to a new tube and evaporate to dryness under vacuum.
-
Resuspend the dried extract in a small volume of mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate this compound from other cellular components using a suitable LC gradient.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transition of this compound and the internal standard.
-
Calculate the concentration of this compound in the original sample based on the ratio of the peak areas of the analyte and the internal standard.
Caption: Workflow for intracellular this compound quantification.
Identification of this compound Binding Proteins using Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method for identifying protein-ligand interactions.[18][22][23][24][25] This protocol describes its application for discovering novel this compound binding proteins.
Materials:
-
Radiolabeled [α-³²P]this compound
-
Protein library (e.g., purified proteins or cell lysates overexpressing individual proteins)
-
Nitrocellulose membrane
-
Phosphorimager
Procedure:
-
Mix a small amount of radiolabeled this compound with an individual protein sample or cell lysate in a microtiter plate.
-
Incubate at room temperature for 15-30 minutes to allow binding to reach equilibrium.
-
Spot a small volume (e.g., 1-2 µL) of the mixture onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphor screen.
-
Visualize the radioactive spots using a phosphorimager.
-
Analyze the distribution of radioactivity. Free ligand will diffuse radially, creating a larger, fainter spot. Ligand bound to protein will be retained at the center, resulting in a smaller, more intense spot.
-
Calculate the "binding ratio" (intensity of the central spot / total spot intensity) to identify potential binders.
Caption: Workflow for DRaCALA.
Conclusion and Future Directions
The enzymes responsible for the synthesis and degradation of this compound are central to a critical signaling network that governs fundamental aspects of bacterial physiology. The essential nature of this pathway in many pathogenic bacteria makes these enzymes prime targets for the development of novel antimicrobial drugs. This technical guide has provided a detailed overview of the current knowledge of diadenylate cyclases and this compound phosphodiesterases, including their classification, kinetic properties, and regulatory mechanisms. The provided experimental protocols offer a starting point for researchers aiming to further investigate this fascinating signaling system.
Future research in this field will likely focus on several key areas:
-
Discovery of Novel Inhibitors: High-throughput screening campaigns are needed to identify potent and specific small molecule inhibitors of DACs and PDEs.
-
Elucidation of Regulatory Mechanisms: A deeper understanding of the upstream signals and the precise molecular mechanisms that control the activity of these enzymes is crucial.
-
Characterization of Downstream Effectors: Identifying and characterizing the full complement of this compound binding proteins and RNA riboswitches in different bacterial species will provide a more complete picture of the physiological roles of this second messenger.
-
Structural Biology: High-resolution crystal structures of DACs and PDEs in complex with substrates, products, and inhibitors will be invaluable for structure-based drug design.
Continued research into the intricacies of the this compound signaling pathway holds great promise for advancing our understanding of bacterial physiology and for the development of new strategies to combat infectious diseases.
References
- 1. High-throughput interaction screens illuminate the role of this compound in cyanobacterial nighttime survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening for Compounds that Modulate the Cellular c-di-GMP Level in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput interaction screens illuminate the role of this compound in cyanobacterial nighttime survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptive Evolution of Thermotoga maritima Reveals Plasticity of the ABC Transporter Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bacillus subtilis chorismate mutase is partially diffusion-controlled - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Unique Roles for Streptococcus pneumoniae Phosphodiesterase 2 in Cyclic di-AMP Catabolism and Macrophage Responses [frontiersin.org]
- 12. uniprot.org [uniprot.org]
- 13. High throughput screening technologies for direct cyclic AMP measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mutations in the gdpP gene are a clinically relevant mechanism for β-lactam resistance in meticillin-resistant Staphylococcus aureus lacking mec determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. The Listeria monocytogenes hemolysin has an acidic pH optimum to compartmentalize activity and prevent damage to infected host cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Loss of GdpP Function in Staphylococcus aureus Leads to β-Lactam Tolerance and Enhanced Evolution of β-Lactam Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Diversity and Versatility of the Thermotoga maritima Sugar Kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Unique Roles for Streptococcus pneumoniae Phosphodiesterase 2 in Cyclic di-AMP Catabolism and Macrophage Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Prokaryotic Signaling: An In-depth Technical Guide to Cyclic di-AMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many prokaryotes, playing a pivotal role in a wide array of cellular processes.[1][2] Since its discovery, research has unveiled its significance in regulating fundamental aspects of bacterial life, from maintaining cell wall integrity and ion homeostasis to influencing virulence and antibiotic resistance.[1][3] This technical guide provides a comprehensive overview of the core aspects of this compound signaling, offering detailed data, experimental protocols, and visual representations of its intricate pathways to aid researchers and professionals in the field of drug development.
The this compound Signaling Network: Synthesis, Degradation, and Effectors
The intracellular concentration of this compound is meticulously controlled by the coordinated action of two types of enzymes: diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation.[2][4]
Synthesis of this compound: Diadenylate cyclases catalyze the condensation of two ATP molecules to form this compound.[5][6] Bacteria can possess multiple DACs, each often responding to different cellular signals. For instance, Bacillus subtilis encodes three DACs: DisA, CdaA, and CdaS.[7][8] DisA is involved in monitoring DNA integrity, while CdaA is crucial for cell wall homeostasis, and CdaS plays a role in sporulation.[7][9][10]
Degradation of this compound: Phosphodiesterases hydrolyze this compound into the linear molecule 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[1][6] Similar to DACs, bacteria can have multiple PDEs. In B. subtilis, GdpP and PgpH are the two main PDEs responsible for this compound degradation.[11][12]
Effector Molecules: The cellular effects of this compound are mediated through its binding to a diverse range of effector molecules, including proteins and riboswitches.[1][2] These effectors, upon binding to this compound, modulate various downstream processes. Notable effectors include potassium transporters and their regulatory components, transcription factors, and enzymes involved in central metabolism.[4][13]
Quantitative Data in this compound Signaling
Understanding the quantitative aspects of this compound signaling is crucial for building accurate models and for designing targeted therapeutic interventions. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities of this compound for Effector Proteins and Riboswitches
| Effector Protein/Riboswitch | Organism | Method | Dissociation Constant (Kd) | Reference |
| KhtT | Bacillus subtilis | ITC | ~130 nM | [4] |
| KtrASA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [11] |
| KtrASA RCK_C domain | Staphylococcus aureus | DRaCALA | 369.0 ± 44.4 nM | [11] |
| KdpD(USP) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | [14] |
| LmPC | Listeria monocytogenes | Binding studies | 8 ± 0.2 μM | [15] |
| ydaO riboswitch | Bacillus subtilis | In-line probing | ≤ 100 pM | [7] |
| ydaO riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [1] |
| ydaO riboswitch | Thermoanaerobacter pseudethanolicus | ITC | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [1] |
Table 2: Kinetic Parameters of this compound Metabolizing Enzymes
| Enzyme | Organism | Substrate | Km | kcat | Reference |
| RocR (PDE) | Pseudomonas aeruginosa | c-di-GMP | 3.3 ± 0.3 µM | - | [16] |
| AtaC (PDE) | Streptomyces venezuelae | This compound | - | 0.2 s-1 | [17] |
| AtaC (PDE) | Streptomyces venezuelae | 5'-pApA | - | 2.1 s-1 | [17] |
| Adenylyl Cyclase | Euglena gracilis | Mg-ATP | 0.33-0.43 mM | - | [18] |
Table 3: Intracellular Concentrations of this compound
| Organism | Condition | Concentration | Reference |
| Bacillus subtilis | - | ~2 µM | [2] |
| Bacillus subtilis | Upon hyperosmotic challenge | Rises from 300 mM to 600-700 mM (K+) | [4] |
| Bacillus subtilis | Minimal medium with glutamate | Higher than with glutamine | [5] |
| Staphylococcus aureus | - | 2.1 µM | [1] |
| Streptococcus gallolyticus ΔgdpP mutant | - | 1.5-fold higher than wild type | [19] |
Key Experimental Protocols
Accurate and reproducible experimental methods are the bedrock of scientific advancement. This section provides detailed protocols for key experiments in the study of this compound signaling.
Protocol 1: Identification of this compound-Binding Proteins Using a Biotinylated this compound Pull-Down Assay
This protocol describes a method to identify proteins that bind to this compound from a bacterial cell lysate using biotinylated this compound and streptavidin-coated magnetic beads.[20][21][22]
Materials:
-
Bacterial cells of interest
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF, protease inhibitor cocktail)
-
Biotinylated this compound (e.g., 2'-AHC-biotinylated this compound)
-
Streptavidin-coated magnetic beads
-
Wash Buffer (e.g., Lysis Buffer with 0.1% Tween-20)
-
Elution Buffer (e.g., Wash Buffer containing 5 mM biotin)
-
SDS-PAGE gels and reagents
-
Mass spectrometer for protein identification
Procedure:
-
Cell Lysate Preparation:
-
Grow bacterial cells to the desired optical density and harvest by centrifugation.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Lyse the cells by sonication or French press.
-
Clarify the lysate by centrifugation at high speed (e.g., 100,000 x g for 1 hour) to obtain the cytoplasmic protein extract.
-
Determine the protein concentration of the lysate (e.g., using a Bradford or BCA assay).
-
-
Coupling of Biotinylated this compound to Beads:
-
Wash the streptavidin magnetic beads with Wash Buffer according to the manufacturer's instructions.
-
Incubate the beads with a solution of biotinylated this compound (e.g., 2.4 µM) in Wash Buffer for 30 minutes at room temperature with gentle rotation.
-
Wash the beads three times with Wash Buffer to remove unbound biotinylated this compound.
-
-
Pull-Down of this compound-Binding Proteins:
-
Incubate the this compound-coupled beads with the prepared cell lysate (e.g., 1.2 mg of total protein) for 30 minutes at room temperature with gentle rotation.
-
As a negative control, incubate an equal amount of lysate with uncoupled streptavidin beads.
-
-
Washing and Elution:
-
Separate the beads from the lysate using a magnetic stand.
-
Wash the beads four times with Wash Buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by incubating the beads with Elution Buffer for 15 minutes at room temperature.
-
-
Analysis of Bound Proteins:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining.
-
Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the negative control.
-
Identify the proteins by mass spectrometry.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound from bacterial cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][23][24]
Materials:
-
Bacterial cell culture
-
Extraction Buffer (e.g., acetonitrile/methanol/water 40:40:20, v/v/v)
-
This compound standard
-
LC-MS/MS system equipped with a reverse-phase column (e.g., C18)
Procedure:
-
Sample Collection and Extraction:
-
Harvest a defined volume of bacterial culture by rapid filtration or centrifugation.
-
Immediately quench metabolic activity by resuspending the cell pellet in ice-cold Extraction Buffer.
-
Lyse the cells by bead beating or sonication.
-
Incubate the samples at 95°C for 10 minutes to denature proteins.
-
Centrifuge the samples to pellet cell debris and collect the supernatant.
-
Dry the supernatant using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable solvent (e.g., LC-MS grade water).
-
Prepare a standard curve using known concentrations of the this compound standard.
-
Inject the samples and standards onto the LC-MS/MS system.
-
Separate this compound from other cellular components using a suitable gradient on a reverse-phase column.
-
Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-daughter ion transition of this compound.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the standard curve.
-
Normalize the this compound concentration to a measure of cell mass, such as total protein content or optical density of the original culture.
-
Protocol 3: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method for detecting protein-ligand interactions directly in cell lysates, avoiding the need for protein purification.[6][25][26][27]
Materials:
-
Bacterial expression library (e.g., ASKA library for E. coli)
-
Radiolabeled ligand (e.g., 32P-c-di-AMP)
-
Nitrocellulose membrane
-
96-well plates
-
Phosphorimager or X-ray film
Procedure:
-
Expression of Proteins in 96-Well Format:
-
Inoculate strains from the bacterial expression library into 96-well deep-well plates containing appropriate growth medium and antibiotic.
-
Induce protein expression according to the library's protocol (e.g., with IPTG).
-
Harvest the cells by centrifugation and lyse them directly in the 96-well plates (e.g., by freeze-thaw cycles).
-
-
Binding Reaction:
-
To each well containing the cell lysate, add the radiolabeled ligand (e.g., 32P-c-di-AMP) to a final concentration typically below the expected Kd.
-
Incubate the plates to allow binding to reach equilibrium.
-
-
Spotting and Detection:
-
Spot a small volume (e.g., 2 µL) from each well onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphorimager screen or X-ray film.
-
-
Data Analysis:
-
Analyze the resulting image. A protein-ligand interaction is indicated by the retention of the radiolabeled ligand at the center of the spot, resulting in a dark spot. Unbound ligand will diffuse outwards with the solvent front.
-
Quantify the fraction of bound ligand for each spot. Hits are identified as lysates that show a significantly higher fraction of bound ligand compared to a negative control (e.g., lysate from a strain with an empty vector).
-
Visualizing the this compound World: Signaling Pathways and Workflows
Diagrams are powerful tools for understanding complex biological systems. The following diagrams, created using the DOT language for Graphviz, illustrate key aspects of this compound signaling.
Caption: Overview of the this compound signaling pathway.
Caption: Workflow for identifying this compound binding proteins.
Caption: Role of this compound in potassium homeostasis.
Conclusion and Future Directions
The study of this compound signaling in prokaryotes is a rapidly evolving field with significant implications for both fundamental microbiology and the development of novel antimicrobial strategies. The essentiality of this compound in many pathogenic bacteria makes its metabolic and signaling pathways attractive targets for new drugs.[1][2] Future research will likely focus on elucidating the full repertoire of this compound effectors in different species, understanding the complex regulatory networks that control this compound levels, and exploring the potential for crosstalk with other second messenger signaling pathways. The data and protocols provided in this guide serve as a valuable resource for researchers dedicated to unraveling the complexities of this essential second messenger.
References
- 1. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclithis compound signalling in lactic acid bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analysis of the sporulation-specific diadenylate cyclase CdaS in Bacillus thuringiensis | Semantic Scholar [semanticscholar.org]
- 4. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]
- 7. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Control of the Diadenylate Cyclase CdaS in Bacillus subtilis: AN AUTOINHIBITORY DOMAIN LIMITS CYCLIC DI-AMP PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Functional analysis of the sporulation-specific diadenylate cyclase CdaS in Bacillus thuringiensis [frontiersin.org]
- 11. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Essential Poison: Synthesis and Degradation of Cyclic Di-AMP in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic and thermodynamic characterization of adenylyl cyclase from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 21. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Intracellular this compound quantification. [bio-protocol.org]
- 24. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]
The Core Mechanism of Action of Cyclic di-AMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a wide array of physiological processes. Its essentiality for the viability of many pathogenic bacteria has positioned the this compound signaling network as a promising target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its synthesis, degradation, and the downstream signaling pathways it governs.
This compound Metabolism: A Tightly Regulated Balance
The intracellular concentration of this compound is meticulously controlled by the coordinated activities of two classes of enzymes: diadenylate cyclases (DACs) that synthesize this compound, and phosphodiesterases (PDEs) that degrade it.
Synthesis of this compound by Diadenylate Cyclases (DACs)
This compound is synthesized from two molecules of ATP by diadenylate cyclases, enzymes that possess a conserved DAC domain.[1] Bacteria can encode multiple DACs, each often responding to different cellular signals and contributing to distinct pools of this compound. The major classes of DACs include:
-
DisA: These proteins often contain a DNA-binding domain and are implicated in DNA damage surveillance and repair, linking chromosome integrity to this compound signaling.[2]
-
CdaA (or DacA): This is the most prevalent type of DAC and is often essential for bacterial growth.[2] CdaA is typically involved in processes related to cell wall homeostasis.[2]
-
CdaS: This class of DAC is primarily associated with sporulation in certain bacteria like Bacillus subtilis.
The synthesis reaction catalyzed by DACs is as follows:
2 ATP → this compound + 2 PPi
Degradation of this compound by Phosphodiesterases (PDEs)
The hydrolysis of this compound is carried out by phosphodiesterases, which break the cyclic dinucleotide down into linear 5'-phosphoadenylyl(3'-5')adenosine (pApA) or directly to two molecules of 5'-AMP.[2] The primary classes of this compound-specific PDEs are:
-
GdpP: These are membrane-bound enzymes containing a DHH/DHHA1 domain that hydrolyze this compound to pApA.[3]
-
PdeA: A homolog of GdpP, also involved in the degradation of this compound.[4]
-
PgpH: These enzymes possess an HD domain and are also capable of hydrolyzing this compound.[5]
The degradation of this compound is a crucial mechanism for rapidly downregulating its signaling in response to environmental or cellular cues.
Downstream Signaling: The Diverse Roles of this compound
This compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and RNA riboswitches. This binding modulates the activity of these targets, leading to widespread changes in cellular physiology.
Regulation of Ion Transport
A primary and essential function of this compound is the regulation of potassium (K+) homeostasis. This compound directly binds to and modulates the activity of several potassium transporters:
-
KtrA: The gating component of the Ktr potassium uptake system. This compound binding to KtrA inhibits potassium import.[2]
-
KdpD: A sensor kinase that regulates the expression of the Kdp potassium transporter. Binding of this compound to the USP domain of KdpD inhibits its activity.[6]
-
CpaA: A putative cation/proton antiporter that also binds this compound.[7]
By controlling intracellular potassium levels, this compound helps bacteria to manage osmotic stress and maintain turgor pressure.[8]
Control of Cell Wall Homeostasis
This compound is intimately linked to the integrity of the bacterial cell wall. The gene encoding the diadenylate cyclase CdaA is often found in an operon with glmM, a key enzyme in peptidoglycan synthesis.[2] Alterations in this compound levels can lead to defects in cell wall structure and increased susceptibility to cell wall-targeting antibiotics like β-lactams.[5][9] In Staphylococcus aureus, high levels of this compound have been shown to increase cell wall thickness and resistance to certain antibiotics.[9]
DNA Damage Response and Sporulation
The DisA-type diadenylate cyclases play a direct role in the DNA damage response. DisA proteins can scan DNA for damage, and their cyclase activity is modulated by the state of the chromosome.[2] This provides a mechanism for the cell to coordinate DNA repair with other cellular processes, including sporulation in spore-forming bacteria.
Virulence and Host Immune Response
This compound is recognized as a pathogen-associated molecular pattern (PAMP) by the host innate immune system. Bacteria can secrete this compound, which is then detected by the host cytosolic sensor STING (stimulator of interferon genes).[10] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, triggering an antimicrobial response.[10] The level of this compound produced by a pathogen can therefore significantly influence the outcome of an infection.
Quantitative Data on this compound Signaling Components
The following tables summarize key quantitative data related to the enzymes and receptors involved in this compound signaling.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Diadenylate Cyclases | |||||
| DisA | Mycobacterium smegmatis | ATP | ND | ND | [11] |
| CdaA | Lactococcus lactis | ATP | ND | ND | [12] |
| Phosphodiesterases | |||||
| MsPDE (GdpP homolog) | Mycobacterium smegmatis | This compound | 2.5 ± 0.3 | 0.18 ± 0.01 | [11] |
ND: Not Determined
Table 1: Kinetic Parameters of this compound Metabolizing Enzymes. This table presents the Michaelis-Menten constant (Km) and catalytic rate (kcat) for select diadenylate cyclases and phosphodiesterases.
| Receptor | Organism | Ligand | Kd (nM) | Method | Reference |
| KtrA | Staphylococcus aureus | This compound | 64.4 ± 3.4 | DRaCALA | [7] |
| KdpD | Staphylococcus aureus | This compound | 2000 ± 180 | DRaCALA | [13] |
| CpaA | Staphylococcus aureus | This compound | ND | - | [7] |
| PstA | Staphylococcus aureus | This compound | ND | - | [7] |
| KtrC | Bacillus subtilis | This compound | 30 | ITC | [14] |
ND: Not Determined
Table 2: Binding Affinities of this compound Receptors. This table lists the dissociation constants (Kd) for the interaction of this compound with various protein receptors.
| Organism | Condition | Intracellular Concentration (µM) | Reference |
| Staphylococcus aureus | Exponential Phase | 2 - 8 | [6] |
| Staphylococcus aureus | gdpP mutant | ~50 | [6] |
| Listeria monocytogenes | Wild-type | ~13 | [10] |
| Bacillus subtilis | Exponential Phase | 1.7 - 5.1 | [15] |
Table 3: Intracellular Concentrations of this compound. This table provides representative intracellular concentrations of this compound in different bacterial species under specific growth conditions.
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways and a typical experimental workflow for its study.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The Diadenylate Cyclase CdaA Is Critical for Borrelia turicatae Virulence and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic di-AMP is critical for Listeria monocytogenes growth, cell wall homeostasis, and establishment of infection | The Aaron Whiteley Lab | University of Colorado Boulder [colorado.edu]
- 5. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The second messenger this compound inhibits the osmolyte uptake system OpuC in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Secreted by Intracellular Listeria monocytogenes Activates a Host Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
- 12. Cyclithis compound synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cyclic di-AMP Receptor Proteins and Riboswitches
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of c-di-AMP Signaling
Cyclic di-adenosine monophosphate (this compound) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes.[1][2] This signaling molecule is synthesized by diadenylate cyclases (DACs) from two molecules of ATP and is degraded by specific phosphodiesterases (PDEs).[2] The intracellular concentration of this compound is tightly controlled, as both its deficiency and overaccumulation can be detrimental to bacterial growth and survival. This compound exerts its regulatory effects by binding to a diverse range of effector molecules, which include both protein receptors and RNA riboswitches. These interactions modulate downstream cellular activities, making the this compound signaling network a prime target for the development of novel antimicrobial agents.
Quantitative Analysis of this compound Interactions
The affinity of this compound for its receptors is a key determinant of its signaling efficacy. The dissociation constant (Kd), a measure of binding affinity, varies significantly among different receptor proteins and riboswitches, reflecting the diverse regulatory roles of this compound. Below are tables summarizing the quantitative binding data for prominent this compound receptor proteins and riboswitches.
Table 1: Quantitative Binding Data for this compound Receptor Proteins
| Receptor Protein | Organism | Method | Kd | Reference |
| DarB | Bacillus subtilis | ITC | 27.0 nM | [3] |
| KhtT | Bacillus subtilis | ITC | ~130 nM | [4] |
| KdpD (USP domain) | Staphylococcus aureus | DRaCALA | 2 µM | [5][6] |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 nM | [7][8] |
| KtrA (RCK_C domain) | Staphylococcus aureus | DRaCALA | 369.0 nM | [9] |
| PstA | Staphylococcus aureus | DRaCALA | 16.2 nM | [8] |
| ERAdP | Mouse | Not Specified | 0.076 µM | [10] |
| STING | Mouse | Not Specified | > 10 µM | [11] |
Table 2: Quantitative Binding Data for this compound Riboswitches
| Riboswitch | Organism | Method | Kd | Reference |
| yuaA | Bacillus subtilis | In-line probing | ~10 nM | [12] |
| ydaO | Bacillus subtilis | In-line probing | <100 pM | [13] |
| ydaO (with pApA) | Bacillus subtilis | In-line probing | ~300 nM | [13] |
Key Signaling Pathways and Regulatory Mechanisms
This compound signaling pathways are intricate networks involving the synthesis and degradation of the second messenger, its binding to various effectors, and the subsequent modulation of cellular functions.
Bacterial this compound Signaling Pathway
The synthesis of this compound is carried out by DAC enzymes, such as DisA, CdaA, and CdaS.[14][15] Once synthesized, this compound can bind to a variety of protein receptors, including those involved in potassium transport (KtrA, KdpD), cell wall homeostasis, and the stringent response (DarB).[3][7][16] Additionally, this compound can regulate gene expression at the transcriptional level by binding to riboswitches, such as the ydaO and yuaA riboswitches.[12][16] The signaling is terminated by the action of PDEs, like GdpP and PgpH, which hydrolyze this compound.[14][15]
Riboswitch-Mediated Transcriptional Attenuation
This compound riboswitches are RNA elements typically located in the 5'-untranslated region of mRNAs that regulate gene expression. In the absence of this compound, the riboswitch adopts a conformation that allows transcription to proceed, forming an anti-terminator hairpin. Upon binding of this compound, the riboswitch undergoes a conformational change, leading to the formation of a terminator hairpin. This premature termination of transcription prevents the expression of the downstream gene, acting as a genetic "OFF" switch.
Experimental Protocols for Studying this compound Interactions
A variety of biophysical and molecular biology techniques are employed to characterize the interactions between this compound and its receptors. Below are detailed methodologies for key experiments.
Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a high-throughput method for identifying and characterizing protein-ligand interactions.[14][15][17][18]
Principle: This assay is based on the differential mobility of a radiolabeled ligand on a nitrocellulose membrane in the presence or absence of a binding protein.[15] Proteins bind to the nitrocellulose, and if they bind the radiolabeled ligand, the radioactivity is concentrated at the point of application. Unbound ligand diffuses outwards with the solvent front.
Protocol:
-
Preparation of Radiolabeled this compound: Synthesize [α-³²P]-c-di-AMP from [α-³²P]-ATP using a purified diadenylate cyclase.
-
Protein Preparation: Use either purified protein or cell lysates containing the overexpressed protein of interest.
-
Binding Reaction: In a 96-well plate, mix the protein sample (e.g., 2-10 µL of lysate or purified protein at various concentrations) with a constant amount of radiolabeled this compound (typically in the low nanomolar range). Incubate at room temperature for 10-15 minutes.
-
Spotting: Spot 1-2 µL of each reaction mixture onto a dry nitrocellulose membrane.
-
Imaging: Allow the spots to dry completely, then expose the membrane to a phosphor screen and visualize using a phosphorimager.
-
Quantification: Quantify the amount of bound and unbound ligand to determine the fraction of bound ligand. For Kd determination, plot the fraction of bound ligand against the protein concentration and fit the data to a one-site binding model.[14]
In-vitro Transcription Termination Assay
This assay is used to determine if a riboswitch can mediate transcription termination in a ligand-dependent manner.[7][12]
Principle: A DNA template containing a promoter, the riboswitch sequence, and a downstream reporter region is transcribed in vitro in the presence or absence of the ligand. The resulting RNA transcripts are separated by gel electrophoresis to distinguish between full-length and prematurely terminated products.
Protocol:
-
Template Preparation: Generate a linear DNA template by PCR. The template should contain a strong promoter (e.g., T7) followed by the riboswitch sequence and a defined downstream region.
-
Transcription Reaction: Set up transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs, including a radiolabeled NTP (e.g., [α-³²P]-UTP).
-
Ligand Addition: Add varying concentrations of this compound to the reactions. A no-ligand control is essential.
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reactions by adding a loading buffer containing formamide (B127407) and EDTA.
-
Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the radiolabeled transcripts by autoradiography. Quantify the band intensities of the full-length and terminated transcripts to calculate the percentage of termination at each ligand concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the thermodynamic characterization of binding interactions.
Principle: ITC directly measures the heat released or absorbed during the binding of a ligand to a macromolecule. A solution of the ligand is titrated into a solution of the protein, and the resulting heat changes are measured.
Protocol:
-
Sample Preparation: Dialyze both the protein and this compound into the same buffer to minimize heats of dilution. A typical buffer is 20 mM Tris-HCl, 150 mM NaCl, pH 7.5. Degas the solutions before use.
-
Instrument Setup: The protein solution (e.g., 10-50 µM) is placed in the sample cell of the calorimeter, and the this compound solution (e.g., 100-500 µM) is loaded into the injection syringe.
-
Titration: A series of small injections of the this compound solution are made into the protein solution. The heat change after each injection is measured.
-
Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Principle: One binding partner (the ligand) is immobilized on a sensor chip surface. The other binding partner (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Protocol:
-
Ligand Immobilization: Immobilize a biotinylated this compound derivative or a this compound binding protein onto a streptavidin-coated or chemically activated sensor chip, respectively.
-
Analyte Injection: Inject a series of concentrations of the analyte (the this compound receptor protein or this compound) over the sensor surface.
-
Association and Dissociation: Monitor the SPR signal in real-time to observe the association of the analyte with the ligand. After the injection, flow buffer over the surface to monitor the dissociation.
-
Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Experimental and Analytical Workflow
The study of this compound receptor proteins and riboswitches typically follows a structured workflow, from initial identification to detailed biophysical characterization.
Conclusion and Future Directions
The field of this compound signaling is rapidly advancing, with new receptor proteins and riboswitches continually being discovered. A thorough understanding of the molecular mechanisms underlying this compound recognition and the resulting cellular responses is crucial for the development of novel therapeutic strategies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to dissect the complexities of this important second messenger system and to explore its potential as a drug target. Future research will likely focus on the identification of additional this compound effectors, the elucidation of the upstream signals that modulate this compound levels, and the development of specific inhibitors of this compound synthesis or signaling.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. c-di-GMP [riboswitch.ribocentre.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Transcription Assays and Their Application in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Systematic identification of conserved bacterial this compound receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A mass spectrometry‐based non‐radioactive differential radial capillary action of ligand assay (DRaCALA) to assess ligand binding to proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
The Evolving Landscape of c-di-AMP Signaling: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Cyclic di-AMP (c-di-AMP) has emerged from relative obscurity to become recognized as a critical second messenger in bacteria and archaea, playing a pivotal role in a multitude of cellular processes. Its discovery in 2008 opened a new frontier in bacterial signal transduction, revealing a signaling network that is essential for the viability of many Gram-positive pathogens.[1][2][3] This in-depth guide explores the evolutionary trajectory of this compound signaling pathways, presenting a synthesis of the core components, regulatory mechanisms, and the experimental methodologies used to elucidate them.
Core Components: The Architects of this compound Homeostasis
The intracellular concentration of this compound is meticulously controlled by the opposing activities of diadenylate cyclases (DACs), which synthesize it from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][3]
Diadenylate Cyclases (DACs): The Synthesizers
Bacteria and archaea have evolved a diverse array of DACs, which are classified into distinct families based on their domain architecture.[4][5] The catalytic DAC domain (also known as DisA_N) is the conserved core responsible for this compound synthesis.[6] While most bacteria possess a single DAC, some, like Bacillus subtilis, encode multiple DACs, suggesting specialized roles.[7][8]
The major classes of DACs include:
-
CdaA (DacA): A membrane-anchored DAC, often found in a conserved operon with cdaR and glmM.[7][9] Its activity is implicated in cell wall homeostasis and potassium transport.[3][10]
-
DisA: A DNA integrity scanning protein that couples the detection of DNA damage to the synthesis of this compound, thereby regulating processes like sporulation.[10][11]
-
CdaS: A sporulation-specific DAC found in some Firmicutes.[7]
The evolution of DACs is characterized by the diversification of N-terminal sensory domains that regulate the C-terminal catalytic DAC domain, allowing for the integration of various cellular signals.[4][12] A phylogenetic analysis of the DAC domain itself reveals that these enzymes group by their overall domain architecture rather than the phylogeny of the host organism, suggesting a modular evolution of these signaling proteins.[12]
Phosphodiesterases (PDEs): The Degraders
The degradation of this compound is crucial, as its accumulation can be toxic.[8] Several evolutionarily distinct families of PDEs have been identified, each with a unique catalytic domain:
-
DHH/DHHA1 Domain PDEs: This family includes proteins like GdpP.[8][13] These enzymes hydrolyze this compound to 5'-phosphoadenylyl-adenosine (pApA) and subsequently to two molecules of AMP.[10]
-
HD Domain PDEs: Represented by PgpH, this class of PDEs also hydrolyzes this compound.[8][13] PgpH homologs are widely distributed among this compound producing organisms.[13]
-
AtaC: A more recently discovered this compound specific phosphodiesterase, particularly important in Actinobacteria.[14]
The phylogenetic distribution of these PDE families varies across different bacterial phyla, indicating distinct evolutionary paths for this compound degradation machinery.
Signaling Pathways: From Synthesis to Cellular Response
The this compound signaling network integrates environmental and cellular cues to elicit specific physiological responses. The pathway in Bacillus subtilis is one of the most extensively studied and serves as a paradigm for understanding this compound signaling.
The Bacillus subtilis this compound Signaling Network
In B. subtilis, this compound levels are modulated by the three DACs (CdaA, DisA, and CdaS) and two PDEs (GdpP and PgpH).[7][8] The synthesized this compound then binds to a variety of effector molecules to regulate downstream processes.
Key regulatory interactions in this pathway include:
-
Potassium Homeostasis: this compound directly binds to the gating component of the potassium transporter, KtrA, inhibiting its activity. It also binds to the kimA riboswitch, repressing the expression of a high-affinity potassium transporter.[1][7]
-
Osmolyte Homeostasis: Through effector proteins like DarB, this compound influences the transport of compatible solutes, which is critical for maintaining osmotic balance.[1]
-
DNA Damage Response and Sporulation: The DisA protein synthesizes this compound in response to DNA damage, which in turn acts as a checkpoint to halt sporulation until the damage is repaired.[10]
Quantitative Insights into this compound Signaling
Understanding the quantitative parameters of this compound signaling is crucial for building accurate models of these networks and for designing targeted therapeutics.
| Parameter | Molecule/Interaction | Organism | Value | Reference |
| Binding Affinity (Kd) | This compound - KtrA | Staphylococcus aureus | 64.4 ± 3.4 nM | [15] |
| This compound - LmPC | Listeria monocytogenes | 8 ± 0.2 µM | [16] | |
| Enzyme Kinetics (kcat) | AtaC (PDE) | Streptomyces venezuelae | 0.49 ± 0.01 s-1 | [14][17] |
| Cellular Concentration | This compound | Bacillus subtilis | 1 - 5 µM | [18] |
Experimental Protocols for Studying this compound Signaling
A variety of sophisticated techniques have been developed to investigate the intricacies of this compound signaling pathways.
Quantification of Intracellular this compound
Accurate measurement of cellular this compound levels is fundamental to understanding its regulation.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for sensitive and specific quantification of this compound.
-
Cell Harvesting and Lysis:
-
Grow bacterial cells to the desired growth phase and harvest by centrifugation at 4°C.
-
Rapidly freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Resuspend the frozen pellet in a lysis buffer (e.g., containing lysozyme) and incubate to degrade the cell wall.
-
Boil the cell lysate to denature proteins and release intracellular metabolites.
-
-
Extraction:
-
Add an extraction solvent (e.g., acetonitrile:methanol:water mixture) to the lysate to precipitate proteins and other macromolecules.
-
Incubate on ice and then centrifuge to pellet the debris.
-
Collect the supernatant containing the soluble metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample into an HPLC system coupled to a triple-quadrupole mass spectrometer.
-
Separate this compound from other cellular components using a suitable chromatography column (e.g., C18 reverse-phase).
-
Detect and quantify this compound using selected reaction monitoring (SRM) in positive ionization mode. A stable isotope-labeled internal standard is typically used for accurate quantification.
-
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
A high-throughput method for quantifying this compound.
-
Principle: This assay relies on the competition between free this compound in a sample and a labeled this compound derivative for binding to a specific this compound binding protein coated on a microplate.
-
Procedure:
-
Coat a microplate with a purified this compound binding protein (e.g., CabP from Streptococcus pneumoniae).
-
Add the bacterial extract containing unknown amounts of this compound along with a known amount of a biotinylated this compound derivative.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound components.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated this compound.
-
Add a chromogenic substrate for HRP and measure the resulting color change. The signal is inversely proportional to the amount of this compound in the sample.
-
Identification of this compound Binding Proteins
Identifying the cellular targets of this compound is key to elucidating its function.
Method: Affinity Pull-Down Assay
-
Probe Preparation:
-
Use either biotinylated this compound or this compound chemically cross-linked to agarose (B213101) or magnetic beads.
-
-
Protein Binding:
-
Incubate the this compound probe with a bacterial cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Identification:
-
Elute the specifically bound proteins (e.g., by boiling in SDS-PAGE sample buffer).
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Characterization of this compound-Protein Interactions
Once a potential this compound binding protein is identified, the interaction needs to be validated and quantified.
Method: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
A simple and rapid method to assess protein-ligand binding.
-
Principle: This assay is based on the differential mobility of free versus protein-bound radiolabeled ligand on a nitrocellulose membrane.
-
Procedure:
-
Incubate a purified protein with radiolabeled this compound (e.g., [32P]-c-di-AMP).
-
Spot a small volume of the mixture onto a dry nitrocellulose membrane.
-
The free radiolabeled this compound will migrate with the solvent front via capillary action, while the protein-bound ligand will be immobilized at the point of application.
-
Visualize the distribution of radioactivity by autoradiography and quantify the bound and free fractions to determine the binding affinity (Kd).
-
Conclusion and Future Directions
The study of this compound signaling has rapidly advanced our understanding of bacterial physiology and pathogenesis. The evolutionary diversification of its synthesis, degradation, and effector systems highlights the adaptability of this signaling network to a wide range of environmental niches. The essential role of this compound in many pathogenic bacteria makes its signaling pathway a promising target for the development of novel antimicrobial agents. Future research will likely focus on unraveling the complex interplay between this compound and other signaling networks, identifying new effector proteins and their regulatory mechanisms, and exploring the role of this compound in interspecies communication within microbial communities. The continued development and application of advanced experimental techniques will be paramount in these endeavors.
References
- 1. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] this compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter | Semantic Scholar [semanticscholar.org]
- 4. All DACs in a Row: Domain Architectures of Bacterial and Archaeal Diadenylate Cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. All DACs in a Row: Domain Architectures of Bacterial and Archaeal Diadenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An HD-domain phosphodiesterase mediates cooperative hydrolysis of this compound to affect bacterial growth and virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Cyclic di-AMP: An In-Depth Technical Guide to its Intracellular Concentration in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a central role in a myriad of physiological processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence. Its essentiality in many pathogenic bacteria has spotlighted the this compound signaling pathway as a promising target for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the intracellular concentrations of this compound across various bacterial species, details the experimental methodologies for its quantification, and illustrates the key signaling pathways it governs.
Quantitative Overview of Intracellular this compound Concentrations
The intracellular concentration of this compound is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize this compound from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[1][2] This delicate balance is crucial, as both the absence and the overaccumulation of this compound can be detrimental to bacterial growth and survival. The following tables summarize the reported intracellular concentrations of this compound in several key bacterial species under various genetic and environmental conditions.
| Bacterium | Strain/Condition | Intracellular this compound Concentration | Reference |
| Bacillus subtilis | Wild Type (vegetative growth) | 1.7 µM | [3] |
| Wild Type (sporulation) | 5.1 µM | [3] | |
| Staphylococcus aureus | Wild Type (growth phase dependent) | 2 - 8 µM | [3] |
| Δ_gdpP_ mutant | ~50 µM | [3] | |
| Late exponential growth | Normalized to cellular dry weight (CDW) | [4] | |
| Listeria monocytogenes | Wild Type (supernatant) | 53 nM in tetR::Tn917 mutant supernatant | [5] |
| Δ_pdeA_ mutant | Increased intracellular levels | [6] | |
| dacA depletion | Decreased intracellular levels | [6] | |
| Streptococcus pyogenes | Wild Type | Measured in pmol/cell OD600 | [7] |
| Δ_dacA_ mutant | Undetectable | [8] | |
| Δ_pde2_ mutant | Increased levels | [8] | |
| Mycobacterium smegmatis | Wild Type | Detectable levels | |
| Δ_disA mutant | Undetectable | ||
| Δ_pde mutant | Over-expression of this compound | [9][10] |
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound is paramount to understanding its physiological roles. The most widely used and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are detailed protocols for the extraction and quantification of this compound from bacterial cells.
Extraction of this compound from Bacterial Cells
This protocol is a generalized procedure and may require optimization depending on the bacterial species and specific experimental conditions.
Materials:
-
Bacterial cell culture
-
Extraction Buffer: Acetonitrile (B52724):Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C[11]
-
50 mM Tris-HCl, pH 8.0[12]
-
Bead-beating tubes with sterile glass or zirconia beads
-
High-speed refrigerated centrifuge
-
FastPrep or similar bead beater
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Harvesting: Harvest bacterial cells from a liquid culture (e.g., 30 OD600 units) by centrifugation at 4°C.[12]
-
Washing: Wash the cell pellet once with an appropriate ice-cold buffer (e.g., 1x PBS) to remove residual media components.
-
Cell Lysis (choose one method):
-
Bead Beating: Resuspend the cell pellet in 600 µL of 50 mM Tris-HCl (pH 8.0).[12] Transfer the suspension to a bead-beating tube. Lyse the cells using a FastPrep instrument (e.g., 4 cycles at 6.5 m/s for 45 s), with cooling on ice between cycles.[12]
-
Solvent Extraction: Resuspend the cell pellet in the pre-chilled extraction buffer.[11]
-
-
Incubation and Boiling (for solvent extraction): Incubate the suspension on ice, followed by boiling at 95°C for 10 minutes, and then return to ice.[11]
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet cell debris.[12]
-
Supernatant Collection: Carefully transfer the supernatant containing the small molecules to a new, clean tube.
-
Repeated Extraction: For solvent extraction, repeat the extraction procedure with the pellet two more times to ensure complete recovery of this compound.[11]
-
Drying: Dry the pooled supernatant using a vacuum concentrator or by lyophilization.
-
Resuspension: Resuspend the dried extract in a suitable solvent (e.g., water or a solvent compatible with LC-MS/MS analysis) for subsequent analysis.
Quantification by LC-MS/MS
The analysis of this compound is typically performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Instrumentation and Columns:
-
HPLC system (e.g., Agilent 1100 or similar)
-
Tandem mass spectrometer (e.g., Thermo Scientific TSQ Quantum Ultra EMR)[13]
-
Reversed-phase C18 column (e.g., Targa, 2.1 x 40 mm, 5 µm)
General LC Method:
-
Mobile Phase A: Aqueous solution with a modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol) with a modifier.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. The exact gradient needs to be optimized for the specific column and system.
-
Flow Rate: Typically in the range of 200-400 µL/min.
-
Injection Volume: 5-20 µL of the resuspended extract.
General MS/MS Method:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.
-
Precursor Ion (m/z): The mass-to-charge ratio of the protonated this compound molecule ([M+H]⁺).
-
Product Ion (m/z): A characteristic fragment ion of this compound generated by collision-induced dissociation (CID).
-
-
Standard Curve: A standard curve is generated using known concentrations of a purified this compound standard to allow for absolute quantification of the analyte in the bacterial extracts.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key this compound signaling pathways and a general experimental workflow for its quantification.
Caption: General overview of this compound synthesis and degradation pathways in bacteria.
Caption: this compound regulation of potassium transport in bacteria like S. aureus.
Caption: Role of this compound in the cell wall stress response in S. aureus.
Caption: Experimental workflow for the quantification of intracellular this compound.
This guide provides a foundational understanding of the intracellular landscape of this compound in bacteria. As research in this field continues to expand, a deeper comprehension of the intricate regulatory networks governed by this second messenger will undoubtedly pave the way for innovative therapeutic strategies against bacterial infections.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Secreted by Intracellular Listeria monocytogenes Activates a Host Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. The Second Messenger this compound Regulates Diverse Cellular Pathways Involved in Stress Response, Biofilm Formation, Cell Wall Homeostasis, SpeB Expression, and Virulence in Streptococcus pyogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidating the role of this compound in Mycobacterium smegmatis: Phenotypic characterization and functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound Accumulation Regulates Growth, Metabolism, and Immunogenicity of Mycobacterium smegmatis [frontiersin.org]
- 12. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional Analysis of a this compound-specific Phosphodiesterase MsPDE from Mycobacterium smegmatis [ijbs.com]
A Comparative Analysis of Cyclic di-AMP Signaling in Archaea and Bacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in both Bacteria and Archaea, playing a pivotal role in regulating fundamental cellular processes. While initially discovered and extensively studied in bacteria, recent research has unveiled its significance in the archaeal domain, revealing both conserved and divergent signaling strategies. This technical guide provides a comprehensive comparison of this compound metabolism and signaling in these two domains of life, focusing on the synthesis, degradation, effector proteins, and regulatory RNAs. By presenting quantitative data in structured tables, detailing key experimental methodologies, and visualizing signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field, fostering a deeper understanding of this ubiquitous signaling molecule and its potential as a target for novel therapeutic interventions.
Introduction to this compound Signaling
Cyclic di-AMP is a signaling molecule synthesized from two molecules of ATP by diadenylate cyclases (DACs) and degraded by specific phosphodiesterases (PDEs).[1][2] Its intracellular concentration is tightly regulated to control a wide array of physiological responses, including osmoregulation, cell wall homeostasis, and DNA damage repair.[2][3] While the core functions of this compound signaling, particularly in maintaining osmotic balance, appear to be conserved across bacteria and archaea, the specific enzymes, effector proteins, and regulatory mechanisms can differ significantly.[3][4] Understanding these differences is critical for a complete picture of prokaryotic signaling and for the development of domain-specific therapeutic strategies.
This compound Metabolism: A Quantitative Comparison
The intracellular levels of this compound are a key determinant of its signaling output. These concentrations are dynamically controlled by the opposing activities of DACs and PDEs.
Intracellular this compound Concentrations
Quantitative analysis using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) has revealed comparable, yet distinct, intracellular concentrations of this compound in archaea and bacteria.
| Organism | Domain | Condition | This compound Concentration | Reference |
| Haloferax volcanii | Archaea | Standard Growth | 8 - 12 ng/mg total protein | [5] |
| Haloferax volcanii | Archaea | Hypoosmotic Growth | Elevated | [5] |
| Bacillus subtilis | Bacteria | Standard Growth | ~1 - 5 µM | [6] |
| Bacillus subtilis | Bacteria | Standard Growth | 5.6 ± 2.82 ng/mg protein | [1] |
| Staphylococcus aureus | Bacteria | Standard Growth | ~140 ng/mg protein | [1] |
| Streptococcus gallolyticus | Bacteria | Wild-type | (baseline) | [7] |
| Streptococcus gallolyticus | Bacteria | ΔgdpP (PDE mutant) | ~1.5-fold higher than wild-type | [7] |
Synthesis of this compound: Diadenylate Cyclases (DACs)
The synthesis of this compound is catalyzed by DACs, which belong to the DisA_N domain family. While the catalytic domain is conserved, the associated regulatory domains often differ between archaeal and bacterial DACs, suggesting distinct regulatory inputs. In bacteria, well-characterized DACs include DisA, CdaA, and CdaS.[2][8] In archaea, the DacZ-type cyclases are predominant.[4]
| Enzyme | Organism | Domain | Km (ATP) | kcat | Reference |
| AtaC (PDE) | Streptomyces venezuelae | Bacteria | - | 0.2 s-1 | [9] |
| PyaPDE | Pyrococcus yayanosii | Archaea | - | - | [5] |
Note: Comprehensive kinetic data for a direct comparison of archaeal and bacterial DACs and PDEs is still emerging. The provided data represents available information.
Degradation of this compound: Phosphodiesterases (PDEs)
The hydrolysis of this compound is carried out by PDEs, which are broadly classified into DHH-DHHA1 and HD domain families in bacteria.[2] The archaeal PDE identified in Pyrococcus yayanosii, PyaPDE, belongs to the DHH-DHHA1 family, suggesting a conserved degradation mechanism.[4][5]
Downstream Signaling: Effectors of this compound
This compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and riboswitches.
Proteinaceous Effectors
In both domains, a key set of this compound binding proteins are those containing Regulator of Conductance of K+ (RCK) domains, which are often associated with potassium transporters.[5][6] This highlights the conserved role of this compound in regulating potassium homeostasis. However, the diversity of this compound effector proteins is much broader in bacteria, encompassing enzymes involved in cell wall synthesis, transcriptional regulators, and components of the DNA damage response.
| Effector Protein Family | Function | Domain(s) | Presence in Archaea | Presence in Bacteria |
| RCK Domain Proteins | Potassium transport regulation | RCK_C | Yes (e.g., in H. volcanii) | Yes (e.g., KtrA, KtrC) |
| CpaA-type Antiporters | Cation/proton antiport | RCK_C | Putative | Yes (e.g., in S. aureus) |
| PstA (PII-like protein) | Signal transduction | Not yet identified | Yes (e.g., in S. aureus) | |
| Penicillin-Binding Proteins | Peptidoglycan synthesis | No | Yes (e.g., PBP2a in S. aureus) | |
| Transcriptional Regulators | Gene expression control | Various | Not yet identified | Yes (e.g., DarR in M. tuberculosis) |
| DNA Integrity Scanning Proteins | DNA damage response | (as part of DisA) | No | Yes (DisA) |
This compound Responsive Riboswitches
Riboswitches are structured non-coding RNA elements that directly bind metabolites to regulate gene expression. The ydaO-type riboswitch, which binds this compound, is widespread in bacteria and controls the expression of genes involved in osmotic stress responses and cell wall metabolism.[10][11][12] While putative this compound riboswitches have been identified in archaeal genomes through bioinformatic analyses, their functionality and structure are yet to be experimentally validated.[13]
Visualizing this compound Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the core this compound signaling pathways in bacteria and archaea, as well as a typical experimental workflow for identifying this compound binding proteins.
Key Experimental Protocols
A detailed understanding of this compound signaling relies on robust experimental methodologies. The following sections outline the core principles of key techniques used in the field.
Quantification of Intracellular this compound by LC-MS/MS
This method provides highly sensitive and specific quantification of this compound from cellular extracts.
1. Cell Lysis and Nucleotide Extraction:
-
Harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in an ice-cold extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse cells using physical methods such as bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris.
2. Sample Preparation:
-
Collect the supernatant containing the nucleotides.
-
Dry the supernatant, for example, using a speed vacuum concentrator.
-
Reconstitute the dried extract in a small volume of LC-MS grade water.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Separate this compound from other cellular components using a suitable column (e.g., a C18 reversed-phase column).
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer, based on its specific precursor and product ion masses.
-
Normalize the quantified this compound levels to total protein concentration or cell number.[14]
Identification of this compound Binding Proteins using DRaCALA
The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a high-throughput method for identifying protein-ligand interactions directly from cell lysates.[15][16]
1. Preparation of Radiolabeled Ligand:
-
Synthesize radiolabeled this compound (e.g., with 32P) enzymatically or obtain it from a commercial source.
2. Preparation of Cell Lysates:
-
Overexpress individual proteins from a genomic open reading frame (ORF) library in a suitable host (e.g., E. coli).
-
Prepare cell lysates for each overexpressed protein.
3. Binding Assay:
-
Mix the radiolabeled this compound with each cell lysate in a multi-well plate.
-
Spot a small volume of each mixture onto a dry nitrocellulose membrane.
4. Detection and Analysis:
-
Allow the liquid to be absorbed and spread by capillary action. Protein-bound ligand will be retained at the center of the spot, while the free ligand will move outwards with the solvent front.
-
Image the membrane using a phosphorimager.
-
Quantify the amount of bound ligand by measuring the signal intensity at the center of the spot. Proteins that show a high fraction of bound ligand are identified as potential this compound binders.[16][17]
In Vitro Analysis of Riboswitch Activity
In vitro transcription termination assays are used to validate the function of putative riboswitches.[18]
1. Template Preparation:
-
Generate a DNA template containing the promoter, the riboswitch sequence, and a downstream reporter gene or a defined termination site.
2. In Vitro Transcription Reaction:
-
Set up a transcription reaction containing the DNA template, RNA polymerase, and ribonucleotides (NTPs), including a radiolabeled NTP (e.g., [α-32P]GTP).
-
Add varying concentrations of this compound to the reactions.
3. Analysis of Transcripts:
-
Separate the resulting RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the transcripts by autoradiography.
-
An increase in the amount of the shorter, terminated transcript in the presence of this compound indicates that the riboswitch is functional and acts as a transcriptional "OFF" switch.
Conclusion and Future Directions
The study of this compound signaling in archaea is a rapidly evolving field. While the foundational elements of this signaling system, such as the core enzymatic machinery and its role in osmoregulation, appear to be conserved from bacteria, significant differences in the regulatory inputs and the breadth of downstream effectors are emerging. Future research should focus on:
-
Expanding the quantitative landscape: Determining the intracellular concentrations and enzymatic kinetics of this compound metabolism in a wider range of archaeal species under diverse environmental conditions.
-
Identifying the full repertoire of archaeal effectors: Uncovering the complete set of this compound binding proteins and functional riboswitches in archaea to understand the full scope of this signaling network.
-
Elucidating regulatory mechanisms: Investigating how the activity of archaeal DACs and PDEs is controlled in response to environmental cues.
A deeper understanding of the comparative biology of this compound signaling will not only provide fundamental insights into the evolution of signal transduction but also pave the way for the development of novel, domain-specific antimicrobial agents that target these essential pathways.
References
- 1. Cyclic nucleotides in archaea: Cyclic di‐AMP in the archaeon Haloferax volcanii and its putative role - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cyclic nucleotides in archaea: Cyclic di-AMP in the archaeon Haloferax volcanii and its putative role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of changed this compound levels and hypoosmotic stress on the transcriptome of Haloferax volcanii and on RCK domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of a this compound riboswitch reveals an internally pseudo-dimeric RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound [riboswitch.ribocentre.org]
- 13. Riboswitches in Archaea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intracellular this compound quantification. [bio-protocol.org]
- 15. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]
- 17. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Divergent Roles of Cyclic di-AMP in Gram-Positive and Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in bacteria, playing a pivotal role in a diverse array of cellular processes. While its importance is widely recognized, the functional roles and regulatory networks of this compound signaling exhibit significant divergence between Gram-positive and Gram-negative bacteria. In many Gram-positive species, this compound is an essential molecule that governs fundamental aspects of physiology, including cell wall homeostasis, potassium transport, and DNA damage repair. Conversely, in the Gram-negative bacteria where it is found, its functions appear to be more specialized, ranging from the control of developmental cycles to acting as a pathogen-associated molecular pattern (PAMP) that triggers host immune responses. This technical guide provides an in-depth comparison of the roles of this compound in these two major bacterial clades, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Introduction
The discovery of cyclic dinucleotides as ubiquitous second messengers has revolutionized our understanding of bacterial signal transduction. Among these, this compound has garnered significant attention due to its essentiality in many Gram-positive pathogens, making its metabolic pathways attractive targets for novel antimicrobial agents.[1][2] This guide will explore the synthesis, degradation, and downstream signaling pathways of this compound, with a specific focus on the contrasting roles it plays in Gram-positive versus Gram-negative bacteria.
This compound Metabolism: Synthesis and Degradation
The intracellular concentration of this compound is tightly controlled by the coordinated activities of diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[1][3]
Synthesis: Three main classes of DACs have been identified:
-
DisA: A DNA-integrity scanning protein that synthesizes this compound in response to DNA damage, particularly in spore-forming bacteria.[4]
-
CdaA (or DacA): Often associated with the cell membrane and involved in cell wall homeostasis.[3][5]
-
CdaS: A cytosolic DAC.
Degradation: Two primary families of PDEs are responsible for this compound hydrolysis:
-
GdpP (containing a DHH/DHHA1 domain): Degrades this compound to 5'-phosphoadenylyl-adenosine (pApA).[1][3]
-
PgpH (containing an HD domain): Also hydrolyzes this compound to pApA.[1][3]
The Role of this compound in Gram-Positive Bacteria
In a wide range of Gram-positive bacteria, including notable pathogens like Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis, this compound is a central regulator of cellular physiology.[2][5][6] Its functions are often interconnected and essential for viability under standard laboratory conditions.
Regulation of Potassium Homeostasis
A primary and highly conserved role of this compound in Gram-positive bacteria is the regulation of potassium (K+) uptake and efflux.[7][8] It achieves this by directly binding to and modulating the activity of K+ transporter proteins and their regulatory components, such as KtrA, KdpD, and CpaA.[7][9] High levels of this compound typically inhibit K+ uptake, preventing toxic accumulation of this ion.[7]
Maintenance of Cell Wall Integrity
This compound is intricately linked to cell wall homeostasis. Fluctuations in this compound levels can impact peptidoglycan synthesis and the cellular response to cell wall-targeting antibiotics.[10][11] In B. subtilis, the cyclase CdaA is part of an operon that includes glmR, a gene involved in peptidoglycan precursor synthesis, highlighting the close functional relationship.[12] High levels of this compound have been shown to increase resistance to β-lactam antibiotics in some species.
DNA Damage Response and Sporulation
In spore-forming Gram-positives like Bacillus subtilis, the diadenylate cyclase DisA functions as a DNA integrity sensor.[4] Upon detecting DNA damage, DisA's enzymatic activity is stimulated, leading to an increase in this compound levels, which in turn can influence the decision to initiate sporulation.
Signaling Pathways in Gram-Positive Bacteria
The signaling pathways in Gram-positive bacteria are characterized by a complex interplay between this compound and a variety of protein and RNA effectors to maintain cellular homeostasis.
The Role of this compound in Gram-Negative Bacteria
The presence and role of this compound in Gram-negative bacteria are less universal compared to their Gram-positive counterparts. Notably, many well-studied Gram-negatives, such as Escherichia coli, do not synthesize this compound.[13] In those that do, the functions are often highly specific to the bacterium's lifestyle.
Control of Developmental Cycles in Chlamydia trachomatis
In the obligate intracellular pathogen Chlamydia trachomatis, this compound is a critical regulator of its unique developmental cycle. Specifically, accumulating levels of this compound are thought to be a key signal for the transition from the replicative reticulate body (RB) to the infectious elementary body (EB).[14][15] This highlights a role in cellular differentiation rather than the homeostatic functions commonly observed in Gram-positive bacteria.
PAMP-Mediated Host Immune Activation by Borrelia burgdorferi
The Lyme disease spirochete, Borrelia burgdorferi, utilizes this compound as an extracellular signaling molecule. It is secreted by the bacterium and recognized by the host's innate immune system as a PAMP.[16][17] This recognition occurs via the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and the subsequent inflammatory response.[16] This function as an immunomodulatory molecule is a stark contrast to its primarily intracellular roles in Gram-positive bacteria.
Signaling Pathways in Gram-Negative Bacteria
The known this compound signaling pathways in Gram-negative bacteria are more direct and often linked to specific lifestyle adaptations or host-pathogen interactions.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound signaling in various bacterial species.
Table 1: Intracellular this compound Concentrations
| Bacterium | Strain | Growth Condition | This compound Concentration | Reference |
| Bacillus subtilis | Wild-type | - | 1 - 5 µM | [18] |
| Staphylococcus aureus | SEJ1 | - | 3.33 ± 0.44 ng/mg dry weight | |
| Staphylococcus aureus | LAC* | - | - | |
| Borrelia burgdorferi | Wild-type | Cultured | Low levels | [16][17] |
| Borrelia burgdorferi | dhhP mutant | Cultured | Increased 28-fold vs. WT | [3] |
| Chlamydia trachomatis | dacA-KD strain | 24 hpi | ~500 pg/mL | [19] |
| Chlamydia trachomatis | dacAop strain | 24 hpi | ~3,700 pg/mL | [19] |
| Listeria monocytogenes | ΔpdeAΔpgpH | - | ~4-5x higher than WT | [5] |
Table 2: Binding Affinities (Kd) of this compound for Receptors
| Receptor | Bacterium | Method | Kd | Reference |
| KdpD(USP) | Staphylococcus aureus | DRaCALA | 2 ± 0.18 µM | [20][21] |
| ydaO Riboswitch | Bacillus subtilis | ITC | 7.4 ± 2.2 nM (in 5 mM Mg2+) | [22] |
| ydaO Riboswitch | Bacillus subtilis | ITC | 41.7 ± 16.7 nM (in 20 mM Mg2+) | [22] |
| KtrA | Bacillus subtilis | - | ~3 µM | [23] |
| KtrC | Bacillus subtilis | - | ~0.03 µM | [23] |
| ERAdP | - | - | Higher affinity than STING | [24] |
Key Experimental Protocols
Quantification of this compound by LC-MS/MS
This method allows for the sensitive and specific quantification of intracellular this compound.
1. Extraction of Nucleotides:
-
Bacterial cells are harvested by centrifugation.
-
The cell pellet is resuspended in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Cells are lysed using methods such as bead beating or sonication.
-
The lysate is clarified by centrifugation to remove cell debris.
-
The supernatant containing the nucleotides is collected.
2. Sample Preparation:
-
The extract may be partially purified using solid-phase extraction to remove interfering substances.
-
An internal standard, such as a stable isotope-labeled this compound, is added for accurate quantification.
3. LC-MS/MS Analysis:
-
The prepared sample is injected into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
This compound is separated from other nucleotides by reverse-phase chromatography.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions of this compound.
4. Data Analysis:
-
The amount of this compound in the sample is determined by comparing its peak area to that of the internal standard and a standard curve of known this compound concentrations.
Filter Binding Assay for this compound-Protein Interaction
This technique is used to determine the binding affinity of a protein to this compound.[4][25]
1. Preparation of Radiolabeled this compound:
-
Radiolabeled this compound (e.g., with ³²P) is synthesized in vitro using a purified diadenylate cyclase and [α-³²P]ATP.
-
The reaction mixture is treated with a phosphatase to hydrolyze any remaining labeled ATP.
-
The labeled this compound is purified.
2. Binding Reaction:
-
A constant, low concentration of radiolabeled this compound is incubated with varying concentrations of the purified protein of interest in a suitable binding buffer.
-
The reactions are incubated at room temperature to allow binding to reach equilibrium.
3. Filtration:
-
The reaction mixtures are passed through a nitrocellulose membrane using a dot-blot or filter apparatus. Proteins bind to the nitrocellulose, while unbound nucleotides pass through.
-
The membrane is washed with binding buffer to remove any non-specifically bound radiolabeled this compound.
4. Quantification:
-
The amount of radioactivity retained on the membrane for each reaction is quantified using a scintillation counter or phosphorimager.
-
The fraction of bound this compound is plotted against the protein concentration.
5. Data Analysis:
-
The dissociation constant (Kd) is determined by fitting the binding data to a saturation binding curve using non-linear regression analysis.
Surface Plasmon Resonance (SPR) for Real-Time Binding Analysis
SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.
1. Immobilization of Ligand:
-
The protein of interest (the ligand) is immobilized onto the surface of a sensor chip.
2. Injection of Analyte:
-
A solution containing this compound (the analyte) at various concentrations is flowed over the sensor chip surface.
3. Detection of Binding:
-
The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
The association of this compound is monitored over time.
4. Dissociation:
-
A buffer without this compound is flowed over the chip to monitor the dissociation of the this compound-protein complex.
5. Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
The this compound signaling network represents a fascinating example of evolutionary divergence in bacterial signal transduction. In Gram-positive bacteria, it is a master regulator of core physiological processes, making it a prime target for the development of novel antibiotics. In contrast, its role in Gram-negative bacteria is more enigmatic and appears to be tailored to specific aspects of their diverse lifestyles, including pathogenesis and host interaction. The continued exploration of this compound signaling, aided by the quantitative and methodological approaches outlined in this guide, will undoubtedly uncover further complexities and provide new opportunities for therapeutic intervention.
References
- 1. Cyclic nucleotide signaling in Mycobacterium tuberculosis: an expanding repertoire - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Borrelia burgdorferi Secretes this compound as an Extracellular Pathogen-Associated Molecular Pattern to Elicit Type I Interferon Responses in Mammalian Hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. The role of this compound in Listeria monocytogenes pathogenesis - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 6. escholarship.org [escholarship.org]
- 7. mdpi.com [mdpi.com]
- 8. The second messenger this compound inhibits the osmolyte uptake system OpuC in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Cyclithis compound modulates cellular turgor in response to defects in bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclithis compound modulates cellular turgor in response to defects in bacterial cell wall synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. journals.asm.org [journals.asm.org]
- 14. The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Intracellular Concentrations of Borrelia burgdorferi Cyclic Di-AMP Are Not Changed by Altered Expression of the CdaA Synthase | PLOS One [journals.plos.org]
- 17. Intracellular Concentrations of Borrelia burgdorferi Cyclic Di-AMP Are Not Changed by Altered Expression of the CdaA Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The second messenger signaling molecule cyclic di-AMP drives developmental cycle progression in Chlamydia trachomatis [elifesciences.org]
- 20. researchgate.net [researchgate.net]
- 21. journals.asm.org [journals.asm.org]
- 22. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. A Filter Binding Assay to Quantify the Association of Cyclic di-GMP to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Sentinel Molecule: An In-depth Technical Guide to c-di-AMP Regulation of Bacterial Stress Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of bacterial signaling, the second messenger cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical regulator of fundamental physiological processes, particularly in orchestrating responses to a myriad of environmental stresses.[1] This technical guide provides a comprehensive overview of the mechanisms by which this compound governs bacterial stress responses, with a focus on osmotic, DNA damage, oxidative, and cell wall stress. The document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this essential signaling network and its potential as a target for novel antimicrobial strategies.
Core Concepts: The this compound Signaling Network
The intracellular concentration of this compound is meticulously controlled by the balanced activities of two classes of enzymes: diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it.[2] DACs, such as DisA and CdaA, and PDEs, like GdpP and PdeA, are themselves regulated by various cellular signals, allowing the bacterium to fine-tune its this compound levels in response to changing environmental cues.[2][3] The downstream effects of this compound are mediated through its binding to a diverse array of effector molecules, including protein receptors and RNA riboswitches.[4] These interactions allosterically regulate protein function or alter gene expression to mount an appropriate stress response.
Regulation of Osmotic Stress
Maintaining osmotic homeostasis is paramount for bacterial survival, and this compound plays a central role in this process, primarily by regulating the transport of potassium ions (K+) and compatible solutes.[5]
Signaling Pathway
Under conditions of high external osmolarity, bacteria accumulate K+ and compatible solutes to prevent water efflux and maintain turgor pressure. Conversely, in a hypotonic environment, these solutes must be expelled to avoid cell lysis. This compound acts as a key regulator in this delicate balance. High levels of this compound, often associated with sufficient intracellular K+, inhibit the activity of K+ uptake systems like Ktr and Trk by binding to their regulatory components (e.g., KtrA).[5] Simultaneously, this compound can regulate the expression and activity of osmolyte transporters. For instance, in Streptococcus agalactiae, this compound binds to the transcriptional regulator BusR, repressing the expression of the osmolyte transporter BusAB.[5] This dual regulation prevents the toxic accumulation of ions and osmolytes when the cell is not under osmotic stress.
Quantitative Data
| Bacterial Species | Condition | This compound Level Change | Gene/Protein Affected | Fold Change in Expression/Activity | Reference |
| Streptococcus gallolyticus | High this compound (ΔgdpP) | 1.5-fold higher | - | Increased sensitivity to osmotic stress | [6] |
| Haloferax volcanii | Reduced this compound | ~3-fold reduction | dacZ | Significantly lowered | [7] |
| Haloferax volcanii | Reduced this compound | ~3-fold reduction | Cell division genes | Elevated expression | [7] |
| Haloferax volcanii | Reduced this compound | ~3-fold reduction | Na+/H+ antiporter | Strongly repressed | [7] |
| Streptococcus agalactiae | High this compound (ΔgdpP) | - | - | Hypersusceptible to hyperosmotic stress | [5] |
Regulation of DNA Damage Response
This compound signaling is intricately linked to the DNA damage response, acting as a checkpoint to ensure genomic integrity, particularly during processes like sporulation.[8]
Signaling Pathway
The diadenylate cyclase DisA is a key player in this pathway. DisA scans chromosomal DNA for damage.[8] In the absence of DNA lesions, DisA is active and produces this compound. However, when DisA encounters branched DNA structures, such as those formed at stalled replication forks, its cyclase activity is inhibited.[8] This leads to a decrease in the intracellular this compound concentration, which serves as a signal to halt processes like sporulation until the DNA is repaired. The DNA repair protein RadA can form a complex with DisA, further inhibiting its activity and promoting the recruitment of the recombination and repair machinery.[8]
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 2. A decade of research on the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Impact of changed this compound levels and hypoosmotic stress on the transcriptome of Haloferax volcanii and on RCK domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Potassium Homeostasis: An In-depth Technical Guide to c-di-AMP Regulation of Ion Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in a diverse array of cellular processes, including cell wall homeostasis, DNA repair, and virulence.[1][2] At the heart of its essential functions lies the stringent regulation of potassium (K+) ion homeostasis, a fundamental requirement for bacterial survival and adaptation.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound-mediated control of potassium transport, presents key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways involved. Understanding this regulatory network is paramount for the development of novel antimicrobial strategies targeting this essential bacterial process.
Core Mechanisms of Regulation
The intracellular concentration of this compound is meticulously balanced by the activities of diadenylate cyclases (DACs), which synthesize this compound from two ATP molecules, and phosphodiesterases (PDEs), which degrade it to pApA.[1][6][7][8][9] Fluctuations in intracellular this compound levels, often in response to potassium availability, orchestrate a multi-pronged regulatory strategy to maintain potassium homeostasis.[10] This regulation occurs at both the transcriptional and post-translational levels, primarily targeting potassium importer and exporter proteins.
Key players in this compound-mediated potassium transport regulation include:
-
Potassium Importers:
-
Ktr (K+ transporter): The KtrAB and KtrCD systems are major potassium uptake transporters in bacteria like Bacillus subtilis.[1][11] These are typically low-to-moderate affinity transporters.
-
KimA (K+ importer A): A high-affinity potassium importer.[3][12]
-
Kdp (K+ dependence): The KdpFABC system is a high-affinity K+ uptake transporter, the expression of which is regulated by the KdpD/KdpE two-component system.[11][13][14]
-
-
Potassium Exporters:
The regulatory paradigm involves a sophisticated interplay where high intracellular this compound levels, indicative of sufficient or excess potassium, lead to the inhibition of potassium uptake and the activation of potassium export.[3][15] Conversely, low this compound levels signal potassium starvation, promoting the expression and activity of high-affinity uptake systems.[10]
This regulation is achieved through several distinct mechanisms:
-
Allosteric Regulation of Transporter Activity: this compound directly binds to regulatory components of potassium transporters. For instance, it binds to the KtrA and KtrC proteins of the KtrAB and KtrCD systems, respectively, inhibiting their import activity.[10] It also binds to KimA, inhibiting its function.[3] In contrast, this compound binding to the KhtT component of the KhtTU exporter activates potassium efflux.[15]
-
Transcriptional Regulation via Riboswitches: The expression of genes encoding high-affinity potassium transporters, such as ktrAB and kimA in B. subtilis and kdpFABC in some bacteria, is controlled by a this compound-responsive riboswitch known as the ydaO riboswitch.[3][16][17] When this compound concentrations are high, it binds to the riboswitch in the 5' untranslated region of the mRNA, inducing a conformational change that leads to premature transcription termination, thereby repressing the synthesis of the transporter proteins.[18]
-
Regulation of Two-Component Systems: In some bacteria, such as Staphylococcus aureus, this compound can regulate the KdpD/KdpE two-component system.[11] Binding of this compound to the sensor kinase KdpD inhibits its activity, leading to decreased expression of the KdpFABC transporter.[11]
Quantitative Data
The following tables summarize key quantitative data from studies on this compound regulation of potassium transport, providing a basis for comparative analysis.
| Transporter System | Organism | Parameter | Value | Reference(s) |
| KtrAB | Bacillus subtilis | K_m for K+ | ~1 mM | [1][2][11] |
| KtrCD | Bacillus subtilis | K_m for K+ | ~10 mM | [1][2][11] |
Table 1: Kinetic Parameters of Potassium Import Systems. This table presents the Michaelis constant (K_m) for potassium uptake by the KtrAB and KtrCD transport systems in Bacillus subtilis.
| Regulatory Protein | Ligand | Organism | Parameter | Value | Reference(s) |
| KtrA | This compound | Bacillus subtilis | K_d | ~3 µM | [9] |
| KtrC | This compound | Bacillus subtilis | K_d | ~0.03 µM | [9] |
| KhtT | This compound | Bacillus subtilis | K_d | ~130 nM | [19] |
| KhtT | This compound | Bacillus subtilis | K_d (pH 7.5) | ~40 nM | [19] |
Table 2: Binding Affinities of this compound to Regulatory Proteins. This table details the dissociation constants (K_d) for the interaction of this compound with various regulatory proteins involved in potassium transport.
| Transporter System | Effector | Organism | Parameter | Value (pH 7.5) | Value (pH 8.0) | Value (pH 8.5) | Reference(s) |
| KhtTU | This compound | Bacillus subtilis | K_1/2 (activation) | ~40 µM | ~3.6 µM | ~0.70 µM | [19] |
Table 3: Functional Modulation of Potassium Transporter Activity by this compound. This table shows the half-maximal activation constant (K_1/2) for the this compound-dependent activation of the KhtTU potassium exporter at different pH values.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-mediated regulation of potassium transport.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound from bacterial cell extracts using liquid chromatography-coupled tandem mass spectrometry.[4][5][6][15][20]
A. Nucleotide Extraction:
-
Grow bacterial cells to the desired optical density in the appropriate medium.
-
Harvest cells by centrifugation at 4°C.
-
For normalization, determine the total protein concentration or wet weight of the cell pellet.
-
Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile (B52724), methanol, and water).
-
Lyse the cells by bead beating or sonication.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
-
Dry the supernatant using a vacuum concentrator.
B. LC-MS/MS Analysis:
-
Reconstitute the dried nucleotide extract in a suitable buffer (e.g., 5% acetonitrile in water).
-
Inject the sample onto a reversed-phase HPLC column (e.g., a C18 column).
-
Separate the nucleotides using a gradient of mobile phases (e.g., an aqueous buffer and an organic solvent like acetonitrile).
-
Couple the HPLC eluent to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transitions for this compound and an internal standard (e.g., 13C,15N-labeled this compound).
-
Quantify the this compound concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
In Vitro Potassium Transport Assay using Proteoliposomes and Fluorescence
This assay measures the activity of reconstituted potassium transporters in artificial lipid vesicles (proteoliposomes) by monitoring ion flux-dependent changes in fluorescence. Two common pH-sensitive dyes used are ACMA (9-amino-6-chloro-2-methoxyacridine) and pyranine (B1669890).[7][13][21][22][23]
A. Proteoliposome Preparation:
-
Purify the potassium transporter protein of interest (e.g., KtrB).
-
Prepare liposomes from a defined lipid mixture (e.g., a 3:1 ratio of POPE:POPG).
-
Reconstitute the purified transporter into the liposomes at a specific protein-to-lipid ratio. This can be achieved by methods such as detergent removal by dialysis or size-exclusion chromatography.
-
Load the proteoliposomes with a high concentration of potassium chloride (e.g., 150 mM KCl).
B. ACMA-Based Fluorescence Quenching Assay:
-
Dilute the KCl-loaded proteoliposomes into a potassium-free external buffer containing ACMA. This creates an outward-directed K+ gradient.
-
Add a protonophore (e.g., CCCP) to the external buffer. The efflux of K+ through the transporter is coupled to the influx of H+, which quenches the fluorescence of the entrapped ACMA.
-
Monitor the decrease in ACMA fluorescence over time using a fluorometer.
-
To test the effect of this compound, the regulatory protein (e.g., KtrA) and this compound are pre-incubated with the proteoliposomes before initiating the flux assay.
C. Pyranine-Based Fluorescence Assay:
-
Co-reconstitute the transporter and the pH-sensitive dye pyranine into the liposomes.
-
Establish a potassium gradient as described above.
-
Monitor the change in pyranine fluorescence, which is dependent on the internal pH, to measure H+ flux coupled to K+ transport.
Electrophoretic Mobility Shift Assay (EMSA) for this compound-Riboswitch Interaction
EMSA is used to qualitatively assess the binding of this compound to its target riboswitch RNA.[24][25][26][27][28]
A. Probe Preparation:
-
Synthesize the riboswitch RNA sequence of interest via in vitro transcription.
-
Label the RNA probe, typically at the 5' or 3' end, with a radioactive isotope (e.g., 32P) or a fluorescent dye.
-
Purify the labeled RNA probe.
B. Binding Reaction:
-
Incubate the labeled RNA probe with varying concentrations of this compound in a suitable binding buffer.
-
Include control reactions with no this compound and with a non-specific competitor to ensure binding specificity.
C. Electrophoresis and Detection:
-
Resolve the binding reactions on a native polyacrylamide gel.
-
The mobility of the RNA probe through the gel is retarded upon binding to this compound.
-
Visualize the free and bound RNA probes by autoradiography (for radioactive labels) or fluorescence imaging.
In Vitro Transcription Termination Assay
This assay quantitatively measures the ability of a riboswitch to terminate transcription in response to this compound binding.[18][29][30]
A. Template Preparation:
-
Generate a linear DNA template containing a promoter sequence followed by the riboswitch and a downstream reporter region.
B. In Vitro Transcription Reaction:
-
Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and ribonucleotides (including a radiolabeled nucleotide, e.g., [α-32P]UTP).
-
Add varying concentrations of this compound to the reactions.
-
Allow transcription to proceed for a defined period.
C. Analysis of Transcripts:
-
Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis.
-
Visualize the full-length and terminated transcripts by autoradiography.
-
Quantify the band intensities to determine the percentage of transcription termination at each this compound concentration.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to measure the relative transcript levels of potassium transporter genes in response to changes in intracellular this compound levels.[8][16][31][32]
A. RNA Isolation and cDNA Synthesis:
-
Grow bacterial strains with varying this compound levels (e.g., wild-type, PDE mutant, DAC mutant) under specific conditions.
-
Isolate total RNA from the bacterial cells.
-
Treat the RNA with DNase to remove any contaminating genomic DNA.
-
Synthesize complementary DNA (cDNA) from the RNA template using reverse transcriptase and random primers or gene-specific primers.
B. qRT-PCR:
-
Perform PCR amplification of the cDNA using gene-specific primers for the target potassium transporter genes and a reference housekeeping gene.
-
Use a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe to monitor the amplification in real-time.
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative expression of the target genes, normalized to the reference gene, using the ΔΔCt method.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Figure 1: this compound signaling pathway for potassium homeostasis.
Figure 2: Workflow for in vitro potassium transport assay.
References
- 1. KtrAB and KtrCD: two K+ uptake systems in Bacillus subtilis and their role in adaptation to hypertonicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sustained sensing in potassium homeostasis: Cyclic di-AMP controls potassium uptake by KimA at the levels of expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence-based ion transport assays using Proteoliposomes [bio-protocol.org]
- 8. This compound accumulation impairs toxin expression of Bacillus anthracis by down-regulating potassium importers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uni-marburg.de [uni-marburg.de]
- 12. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A this compound riboswitch controlling kdpFABC operon transcription regulates the potassium transporter system in Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A this compound riboswitch controlling kdpFABC operon transcription regulates the potassium transporter system in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Fluorometric Liposome Screen for Inhibitors of a Physiologically Important Bacterial Ion Channel [frontiersin.org]
- 23. Pore-forming transmembrane domains control ion selectivity and selectivity filter conformation in the KirBac1.1 potassium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 24. med.upenn.edu [med.upenn.edu]
- 25. Electrophoretic Mobility Shift Assay | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 26. licorbio.com [licorbio.com]
- 27. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. journals.asm.org [journals.asm.org]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
The Role of Cyclic di-AMP in Bacterial Cell Wall Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic di-AMP (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a central role in a multitude of cellular processes, most notably in the maintenance of cell wall homeostasis. This ubiquitous signaling molecule is essential for the viability of numerous Gram-positive pathogens, making its metabolic and signaling pathways attractive targets for novel antimicrobial drug development. This technical guide provides an in-depth exploration of the core functions of this compound in regulating the bacterial cell envelope. It details the enzymatic synthesis and degradation of this compound, its intricate signaling networks, and its direct and indirect influence on peptidoglycan biosynthesis. Furthermore, this guide presents a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways to serve as a comprehensive resource for researchers in the field.
Introduction
The bacterial cell wall is a dynamic and essential structure that provides mechanical strength, maintains cell shape, and protects against environmental stress and osmotic lysis. The integrity of this barrier, primarily composed of peptidoglycan, is meticulously maintained through complex regulatory networks. A key player in this regulation is the second messenger cyclic di-adenosine monophosphate (this compound).
Discovered relatively recently, this compound has been shown to be indispensable for the growth of many important Gram-positive bacteria, including notorious pathogens like Staphylococcus aureus, Listeria monocytogenes, and Streptococcus pneumoniae.[1][2] Its cellular levels are tightly controlled, as both its depletion and excessive accumulation are detrimental to bacterial viability, often leading to cell wall defects and lysis.[3][4] This delicate balance underscores the importance of the this compound signaling network in bacterial physiology.
This guide will delve into the molecular mechanisms by which this compound governs cell wall homeostasis, providing a technical overview for researchers and professionals engaged in antibacterial research and drug development.
Synthesis and Degradation of this compound: The Core Machinery
The intracellular concentration of this compound is precisely regulated by the coordinated activities of diadenylate cyclases (DACs), which synthesize it, and phosphodiesterases (PDEs), which degrade it.
Diadenylate Cyclases (DACs): The Synthesizers
This compound is synthesized from two molecules of ATP by diadenylate cyclases.[4][5] The most conserved and widespread DAC involved in cell wall homeostasis is DacA (also known as CdaA).[1][2] DacA is a membrane-associated enzyme, and its activity is crucial for maintaining the necessary levels of this compound for proper cell wall synthesis and integrity.[2][5] In some bacteria, other DACs like DisA and CdaS are present, often involved in distinct cellular processes such as DNA repair and sporulation.[4][6]
Phosphodiesterases (PDEs): The Degraders
The degradation of this compound is carried out by specific phosphodiesterases, which hydrolyze the cyclic dinucleotide into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP.[4][7] The primary PDEs involved in regulating the this compound pool relevant to cell wall homeostasis include GdpP and PdeA .[1][7] The activity of these enzymes is critical, as the toxic accumulation of this compound in their absence leads to severe cell wall defects.[3]
Table 1: Key Enzymes in this compound Metabolism
| Enzyme Class | Enzyme Example(s) | Function | Organism(s) | Reference(s) |
| Diadenylate Cyclase | DacA (CdaA) | Synthesizes this compound from ATP | S. aureus, L. monocytogenes, B. subtilis | [1][2] |
| Phosphodiesterase | GdpP, PdeA | Degrades this compound to pApA or AMP | S. aureus, L. monocytogenes, B. subtilis | [1][3][7] |
This compound Signaling Pathways in Cell Wall Homeostasis
This compound exerts its regulatory effects on the cell wall through a multi-pronged approach, influencing the synthesis of peptidoglycan precursors, activating stress response systems, and modulating turgor pressure.
Regulation of Peptidoglycan Precursor Synthesis
One of the direct links between this compound and the cell wall is its influence on the synthesis of peptidoglycan precursors. In several bacteria, the gene encoding the diadenylate cyclase DacA is located in an operon with glmM, which encodes phosphoglucosamine mutase, an enzyme essential for the synthesis of UDP-N-acetylglucosamine, a key peptidoglycan precursor.[5][8]
Studies have shown a direct interaction between DacA and GlmM.[5][8] This interaction can modulate the activity of DacA, thereby linking the status of peptidoglycan precursor synthesis to the production of this compound.[8][9][10] For instance, in Lactococcus lactis, GlmM has been shown to inhibit CdaA (DacA) activity, suggesting a feedback mechanism.[8][9][10] Furthermore, high levels of this compound have been shown to impair muropeptide synthesis in Listeria monocytogenes, particularly affecting the D-Ala-D-Ala branch of peptidoglycan precursor synthesis.[11] This is partly attributed to this compound's role in inhibiting potassium uptake, as some cell wall-synthesizing enzymes, like D-Ala-D-Ala ligase (Ddl), are dependent on potassium for their activity.[11]
Activation of the VraTSR Cell Wall Stress Response
In Staphylococcus aureus, high levels of this compound lead to the activation of the VraTSR three-component system, a key regulator of the cell wall stress stimulon.[1][12] The VraTSR system senses cell wall damage and upregulates the expression of genes involved in peptidoglycan synthesis and modification, thereby reinforcing the cell wall.[13][14] While the precise mechanism of VraTSR activation by this compound is still under investigation, it is clear that elevated this compound levels contribute to increased cell wall thickness and resistance to certain antibiotics, such as oxacillin (B1211168) and fosfomycin.[1][12] This suggests that this compound acts as an internal signal that alerts the cell to potential weaknesses in its envelope, triggering a compensatory response.
Quantitative Data on this compound in Cell Wall Homeostasis
The precise concentration of this compound is crucial for its signaling function. Alterations in its levels, often resulting from mutations in the metabolic enzymes, have profound and quantifiable effects on bacterial physiology, particularly on cell wall-related phenotypes.
Table 2: Impact of Altered this compound Levels on Cell Wall Phenotypes
| Organism | Genetic Background | This compound Level Change | Phenotype | Quantitative Effect | Reference(s) |
| L. monocytogenes | ΔpdeA ΔpgpH | ~4-fold increase | Increased susceptibility to cell wall-targeting antimicrobials | - | [3][11] |
| S. aureus | ΔgdpP | High | Increased cell wall thickness | - | [1][12] |
| S. aureus | ΔgdpP | High | Increased oxacillin resistance | MIC increased | [1][12] |
| S. aureus | dacAG206S | Low | Decreased beta-lactam resistance | - | [1] |
Table 3: Binding Affinities of this compound to Receptor Proteins
| Protein | Organism | Binding Affinity (Kd) | Method | Reference(s) |
| KdpD(USP) | S. aureus | 2 ± 0.18 µM | DRaCALA | [15][16] |
| KtrA (RCK_C domain) | S. aureus | 369.0 ± 44.4 nM | DRaCALA | [17] |
Experimental Protocols
A variety of experimental techniques are employed to study the role of this compound in bacterial physiology. Below are detailed methodologies for key experiments.
Quantification of Intracellular this compound by LC-MS/MS
This protocol describes the extraction and quantification of this compound from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Bacterial culture
-
Extraction buffer (acetonitrile:methanol:water, 40:40:20)
-
Glass beads (0.1 mm diameter)
-
Liquid nitrogen
-
Centrifuge
-
FastPrep-24 instrument
-
SpeedVac
-
LC-MS/MS system with a reverse-phase column
-
This compound standard (Biolog Life Sciences)
Procedure:
-
Harvest bacterial cells from culture by centrifugation.
-
Resuspend the cell pellet in cold extraction buffer.
-
Snap-freeze the cell suspension in liquid nitrogen.
-
Thaw and incubate at 95°C for 10 minutes.
-
Add glass beads and homogenize the sample using a FastPrep-24 instrument.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant using a SpeedVac.
-
Resuspend the dried extract in LC-MS-grade water.
-
Analyze the sample using an LC-MS/MS system.
-
Quantify this compound levels by comparing with a standard curve generated from a this compound standard.
-
Normalize this compound levels to total protein concentration or cell number.[18][19][20][21]
Differential Radial Capillary Action of Ligand Assay (DRaCALA) for Protein-c-di-AMP Interaction
DRaCALA is a simple and rapid method to detect the binding of a radiolabeled ligand to a protein.
Materials:
-
Purified protein of interest
-
Radiolabeled this compound (e.g., [α-32P]-c-di-AMP)
-
Binding buffer (protein-specific)
-
Nitrocellulose membrane
-
Phosphorimager
Procedure:
-
Prepare a series of dilutions of the purified protein in the binding buffer.
-
Mix each protein dilution with a constant amount of radiolabeled this compound.
-
Incubate the mixtures to allow binding to reach equilibrium.
-
Spot a small volume (e.g., 2 µL) of each mixture onto a dry nitrocellulose membrane.
-
Allow the spots to dry completely.
-
Expose the membrane to a phosphor screen.
-
Image the screen using a phosphorimager.
-
Quantify the amount of bound and unbound ligand to determine the binding affinity (Kd).[22][23]
In Vitro Diadenylate Cyclase and Phosphodiesterase Activity Assays
These assays are used to determine the enzymatic activity of DACs and PDEs.
Diadenylate Cyclase Assay:
-
Prepare a reaction mixture containing purified DAC enzyme, ATP, and a suitable buffer with Mg2+ or Mn2+.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products by HPLC or thin-layer chromatography (TLC) to detect the formation of this compound.[24][25][26]
Phosphodiesterase Assay:
-
Prepare a reaction mixture containing purified PDE enzyme, this compound, and a suitable buffer with Mn2+.
-
Incubate the reaction at the optimal temperature for the enzyme.
-
Stop the reaction by adding EDTA.
-
Analyze the reaction products by HPLC or TLC to detect the degradation of this compound and the formation of pApA or AMP.[24][25][27]
Conclusion and Future Directions
The second messenger this compound is a linchpin in the regulation of cell wall homeostasis in a wide range of bacteria. Its intricate signaling network, involving precise control of its synthesis and degradation, and its influence on peptidoglycan synthesis and cell wall stress responses, highlight its significance in bacterial physiology. The essentiality of this compound in many pathogenic bacteria makes the enzymes and effector proteins of its signaling pathways promising targets for the development of novel antibiotics.
Future research will likely focus on elucidating the full spectrum of this compound effector proteins and their precise mechanisms of action. A deeper understanding of the signals that modulate the activity of diadenylate cyclases and phosphodiesterases will provide further insights into how bacteria integrate environmental cues to maintain cell wall integrity. The development of high-throughput screening methods for inhibitors of this compound synthesis or signaling will be crucial in translating this fundamental knowledge into tangible therapeutic strategies. The continued exploration of the multifaceted roles of this compound will undoubtedly pave the way for innovative approaches to combat antibiotic-resistant bacteria.
References
- 1. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Staphylococcus aureus this compound cyclase DacA by direct interaction with the phosphoglucosamine mutase GlmM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Cyclithis compound synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. research.monash.edu [research.monash.edu]
- 11. This compound Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Revisiting the Role of VraTSR in Staphylococcus aureus Response to Cell Wall-Targeting Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Intracellular this compound quantification. [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 21. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Making and Breaking of an Essential Poison: the Cyclases and Phosphodiesterases That Produce and Degrade the Essential Second Messenger Cyclic di-AMP in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of c-di-AMP Levels in Bacterial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger molecule in many bacteria, playing a pivotal role in regulating a wide array of physiological processes. These include cell wall homeostasis, potassium transport, DNA repair, biofilm formation, and virulence.[1][2][3] Given its significance in bacterial viability and pathogenesis, the accurate quantification of intracellular this compound levels is essential for understanding its signaling pathways and for the development of novel antimicrobial agents targeting this network.[4] This document provides detailed application notes and protocols for the three primary methods used to quantify this compound in bacterial cells: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and genetically encoded fluorescent biosensors.
This compound Signaling Pathway
The intracellular concentration of this compound is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which degrade it into 5'-phosphadenylyl-adenosine (pApA) or AMP.[3][4] this compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and riboswitches, thereby modulating their activity and downstream cellular processes.[1][2]
Figure 1: this compound Signaling Pathway in Bacteria.
Experimental Workflow Overview
The general workflow for quantifying this compound from bacterial cells involves several key steps, regardless of the chosen quantification method. This includes bacterial culture and harvesting, nucleotide extraction, and subsequent analysis.
Figure 2: General Experimental Workflow for this compound Quantification.
I. This compound Extraction from Bacterial Cells
Accurate quantification of this compound requires an efficient extraction method that rapidly quenches cellular metabolism and effectively lyses the cells to release the nucleotide.
Protocol 1: Solvent-Based Extraction
This is a widely used method for extracting small molecules like this compound from bacterial cells.[5][6]
Materials:
-
Bacterial culture
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), chilled to -20°C
-
Liquid nitrogen
-
Centrifuge capable of reaching >16,000 x g at 4°C
-
Heating block or water bath
-
Vacuum concentrator (e.g., SpeedVac)
-
Nuclease-free water
Procedure:
-
Grow bacterial cells to the desired growth phase and optical density.
-
Rapidly harvest the cells. For planktonic cultures, this can be done by centrifuging a defined volume of culture (e.g., equivalent to 30 OD600 units) at >16,000 x g for 2 minutes at 4°C.[6][7] For cells grown on solid media or as biofilms, scrape the cells and resuspend them in a minimal volume of ice-cold PBS.
-
Immediately discard the supernatant and flash-freeze the cell pellet in liquid nitrogen to quench metabolic activity.
-
Resuspend the frozen cell pellet in 600 µL of pre-chilled extraction solvent.[6]
-
Lyse the cells. This can be achieved by bead beating (e.g., using a FastPrep instrument with 4 cycles of 45 seconds at 6.5 m/s) or sonication on ice.[6]
-
Incubate the lysate at 95°C for 10 minutes to denature proteins.[5]
-
Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]
-
Carefully transfer the supernatant to a new microfuge tube.
-
To maximize yield, a second extraction can be performed by adding another 200 µL of extraction solvent to the pellet, vortexing, incubating on ice for 15 minutes, and centrifuging again. Pool this supernatant with the first one.[5]
-
Evaporate the solvent from the pooled supernatant using a vacuum concentrator.
-
Resuspend the dried nucleotide extract in a defined volume of nuclease-free water (e.g., 100-200 µL) for subsequent analysis.[5]
-
Centrifuge the resuspended sample at >16,000 x g for 5 minutes at 4°C to remove any remaining insoluble material. The supernatant is now ready for quantification.
II. Quantification by LC-MS/MS
LC-MS/MS is considered the gold standard for this compound quantification due to its high sensitivity and specificity.[8][9] This method allows for the separation of this compound from other cellular components by liquid chromatography, followed by its precise detection and quantification by tandem mass spectrometry.
Protocol 2: LC-MS/MS Quantification
Materials:
-
Bacterial nucleotide extract (from Protocol 1)
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., [13C,15N]-c-di-AMP) (optional, but recommended for highest accuracy)
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
Prepare a standard curve of this compound in nuclease-free water with concentrations ranging from low pg/mL to ng/mL.
-
If using an internal standard, spike a known concentration of the isotopically labeled this compound into all standards and samples.
-
-
Chromatographic Separation:
-
Inject a defined volume (e.g., 5-20 µL) of the sample or standard onto a reversed-phase C18 column.
-
Separate the nucleotides using a gradient of two mobile phases, for example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
A typical gradient might be: 0-5% B over 2 minutes, 5-95% B over 10 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 5% B. The exact gradient should be optimized for the specific column and system.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for detection and quantification. The specific mass transitions for this compound are:
-
Precursor ion (m/z): 659.2
-
Product ions (m/z): 136.1 (adenine), 330.1 (AMP)
-
-
Monitor at least two transitions for unambiguous identification (one for quantification and one for confirmation).[5]
-
-
Data Analysis:
-
Integrate the peak areas for the this compound transitions in both the standards and the samples.
-
Generate a standard curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.
-
Normalize the this compound concentration to the initial number of cells or the total protein concentration of the cell lysate.
-
III. Quantification by Competitive ELISA
Competitive ELISAs offer a high-throughput and more accessible alternative to LC-MS/MS for quantifying this compound.[10] Several commercial kits are available for this purpose.[11][12] The principle involves competition between the this compound in the sample and a labeled this compound conjugate for binding to a limited number of anti-c-di-AMP antibody sites.
Protocol 3: Competitive ELISA
This protocol is a generalized procedure based on commercially available kits.[13] Always refer to the specific manufacturer's instructions.
Materials:
-
Bacterial nucleotide extract (from Protocol 1)
-
Commercial this compound ELISA kit (containing this compound standard, anti-c-di-AMP antibody, HRP-conjugated this compound tracer, pre-coated microplate, wash buffers, and substrate solution)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and reconstituting the this compound standard to create a dilution series.
-
Assay Setup:
-
Add the this compound standards and samples to the appropriate wells of the antibody-coated microplate.
-
Add the this compound-HRP tracer to each well.
-
Add the anti-c-di-AMP antibody to each well.
-
-
Incubation: Incubate the plate, typically for 2-4 hours at room temperature, to allow for the competitive binding reaction to occur.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Substrate Addition: Add the TMB substrate solution to each well. This will react with the HRP enzyme on the tracer that has bound to the antibody, resulting in a color change.
-
Reaction Development: Incubate the plate for a short period (e.g., 30 minutes) to allow the color to develop. The intensity of the color will be inversely proportional to the amount of this compound in the sample.
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction. This usually results in a color change from blue to yellow.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations (often on a semi-log scale).
-
Determine the concentration of this compound in the samples from the standard curve.
-
Normalize the results to the initial cell number or total protein concentration.
-
IV. In Vivo Monitoring with Fluorescent Biosensors
Genetically encoded fluorescent biosensors allow for the real-time, in vivo monitoring of this compound dynamics within single bacterial cells.[14][15] These biosensors are typically based on this compound-responsive riboswitches or proteins fused to fluorescent reporters.
Protocol 4: Riboswitch-Based Fluorescent Biosensor
Principle: A this compound-binding riboswitch is fused upstream of a reporter gene (e.g., encoding a fluorescent protein like GFP or a dye-binding aptamer like Spinach).[16][17] Binding of this compound to the riboswitch induces a conformational change that modulates the expression of the reporter, allowing this compound levels to be inferred from the fluorescence signal.
Procedure:
-
Biosensor Construction:
-
Synthesize or PCR-amplify the DNA sequence of the chosen this compound riboswitch (e.g., the ydaO riboswitch from Bacillus subtilis).
-
Clone the riboswitch sequence into an appropriate expression vector upstream of a fluorescent reporter gene. The vector should be compatible with the bacterial species of interest.
-
-
Bacterial Transformation: Transform the host bacterial strain with the biosensor plasmid.
-
Culture and Induction:
-
Grow the transformed bacteria under the desired experimental conditions.
-
If the biosensor is under the control of an inducible promoter, add the appropriate inducer.
-
-
Fluorescence Measurement:
-
Measure the fluorescent signal from the bacterial population using a plate reader or from individual cells using fluorescence microscopy or flow cytometry.
-
It is crucial to also measure the optical density (OD) of the culture to normalize the fluorescence signal to the cell number.
-
-
Data Analysis:
-
The raw fluorescence values are typically normalized by the OD of the culture (Fluorescence/OD).
-
To obtain more quantitative data, it is necessary to calibrate the biosensor's response. This can be done by comparing the fluorescence output of strains with known high and low this compound levels (e.g., mutants lacking a PDE or a DAC, respectively).
-
Changes in the normalized fluorescence signal over time or in response to different stimuli reflect changes in the intracellular this compound concentration.[14]
-
Quantitative Data Summary
The intracellular concentration of this compound can vary significantly between different bacterial species and in response to environmental conditions. The following table summarizes some reported this compound levels.
| Bacterial Species | Growth Condition/Strain | This compound Concentration | Quantification Method | Reference |
| Staphylococcus aureus | Wild-type, exponential phase | ~5-10 µM | LC-MS/MS | [18] |
| Staphylococcus aureus | gdpP mutant (high this compound) | ~50-100 µM | LC-MS/MS | [18] |
| Streptococcus pneumoniae | End of logarithmic phase | 25 - 100 nM | ELISA | [10] |
| Mycobacterium tuberculosis | End of logarithmic phase | 25 - 100 nM | ELISA | [10] |
| Mycoplasma pneumoniae | Wild-type | ~1.5 pmol/mg wet weight | LC-MS/MS | [5] |
| Bacillus subtilis | Wild-type, late log phase | ~3-fold higher in ΔpdeH mutant | LC-MS/MS | [19] |
Method Comparison
| Feature | LC-MS/MS | Competitive ELISA | Fluorescent Biosensor |
| Sensitivity | Very High (pM to fM range) | High (pM to nM range)[12] | Moderate |
| Specificity | Very High | High (dependent on antibody) | High (dependent on riboswitch/protein) |
| Throughput | Low to Medium | High | High (with plate reader or flow cytometry) |
| Quantification | Absolute | Absolute | Relative (can be calibrated) |
| In vivo analysis | No | No | Yes (real-time) |
| Cost & Expertise | High | Moderate | Moderate |
Conclusion
The choice of method for quantifying this compound depends on the specific research question, available resources, and desired throughput. LC-MS/MS provides the most sensitive and specific absolute quantification and is ideal for validating findings from other methods. Competitive ELISA is well-suited for high-throughput screening of many samples, such as in drug discovery pipelines. Fluorescent biosensors offer the unique advantage of monitoring this compound dynamics in real-time within living cells, providing invaluable insights into the temporal and spatial regulation of this important second messenger. By selecting the appropriate method and following these detailed protocols, researchers can accurately quantify this compound levels and further unravel the complexities of bacterial signaling.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP Signaling in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. caymanchem.com [caymanchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. journals.asm.org [journals.asm.org]
- 17. RNA-Based Fluorescent Biosensors for Live Cell Imaging of Second Messenger Cyclic di-AMP [escholarship.org]
- 18. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
Application Notes and Protocols: Extraction of Cyclic di-AMP from Bacterial Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger molecule in many bacteria, playing a pivotal role in regulating a wide array of physiological processes.[1][2] These processes include cell wall homeostasis, potassium transport, DNA repair, and virulence, making the this compound signaling pathway an attractive target for novel antimicrobial drug development.[2][3] Accurate quantification of intracellular this compound levels is essential for studying its regulatory functions and for screening compounds that may disrupt its signaling. This document provides a detailed protocol for the extraction of this compound from bacterial cultures for subsequent analysis by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Signaling Pathway Overview
This compound is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes and is degraded into pApA or AMP by phosphodiesterases (PDEs).[1][4] The intracellular concentration of this compound is tightly regulated to control downstream cellular processes.
Caption: The this compound signaling pathway, illustrating synthesis, degradation, and effector binding.
Experimental Protocols
This section details a common and effective method for extracting this compound from Gram-positive and Gram-negative bacteria, combining principles from several established protocols. The primary method described is a solvent-based extraction coupled with heat, which is effective for cell lysis and nucleotide extraction.
Materials and Reagents
-
Bacterial culture grown to the desired optical density (OD)
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction Solvent: A mixture of methanol/acetonitrile/water (40:40:20, v/v/v), chilled to -20°C.[5] Alternatively, 65% ethanol (B145695) can be used.[6][7][8]
-
Internal standard (optional but recommended): 13C,15N isotope-labeled this compound for accurate quantification by LC-MS.[9]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Refrigerated microcentrifuge
-
Heating block or water bath
-
Vortex mixer
-
Vacuum concentrator (e.g., SpeedVac)
-
Ultrapure water (for resuspension)
-
Syringe filters (0.2 or 0.45 µm)[5]
Extraction Workflow
The following diagram outlines the key steps in the this compound extraction process.
Caption: A generalized workflow for the extraction of this compound from bacterial cultures.
Step-by-Step Protocol
-
Cell Harvesting:
-
Grow bacterial cultures to the desired growth phase (mid-exponential phase is often recommended).[6][8]
-
Measure the optical density at 600 nm (OD600).
-
Harvest a standardized amount of cells by centrifuging the appropriate volume of culture (e.g., equivalent to 1 mL of OD600 = 1.8) at high speed (e.g., 16,000 x g) for 2 minutes at 4°C.[6][8]
-
Discard the supernatant immediately. It is crucial to proceed directly with the extraction without delay to prevent changes in this compound levels.[6][8]
-
-
Cell Washing:
-
Nucleotide Extraction:
-
Resuspend the washed cell pellet in 100-200 µL of ice-cold extraction solvent (e.g., methanol/acetonitrile/water).[5] If using an internal standard for LC-MS, it should be added to the extraction solvent.[9][10]
-
For efficient cell lysis and release of nucleotides, incubate the suspension at 95-100°C for 5-10 minutes.[6][11][12]
-
After heating, vortex the sample vigorously for 15-30 seconds.
-
Centrifuge at maximum speed (≥16,000 x g) for 5 minutes at 4°C to pellet cell debris.[5][11]
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant, which contains the extracted this compound, to a new, clean microcentrifuge tube.
-
To concentrate the sample, dry the supernatant completely using a vacuum concentrator.[5][7][8][11]
-
Resuspend the dried pellet in a small volume (e.g., 100-200 µL) of ultrapure water or a suitable buffer for your analytical method.[5][7]
-
Vortex thoroughly to ensure the pellet is fully dissolved.
-
Centrifuge at high speed to pellet any remaining insoluble material.
-
Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter before analysis by LC-MS/MS or HPLC.[5]
-
Data Presentation: Comparison of Extraction Methods
While a direct quantitative comparison of extraction efficiencies is not extensively documented in a single study, the literature presents several effective methods. The choice of method may depend on the bacterial species, available equipment, and the downstream analytical technique.
| Method | Key Steps | Typical Solvents | Advantages | Considerations | References |
| Heat and Solvent Extraction | Cell harvesting, washing, resuspension in solvent, heating (95-100°C), centrifugation. | Methanol/Acetonitrile/Water (40:40:20), 65% Ethanol. | Simple, rapid, and effective for a wide range of bacteria. Denatures proteins that could degrade this compound. | Requires a heating block and vacuum concentrator. The efficiency may vary between bacterial species. | [5][6][7][8][11] |
| Sonication and Solvent Extraction | Cell harvesting, resuspension in buffer, sonication on ice, addition of extraction solvent, centrifugation. | Methanol, Acetonitrile. | Effective for lysing cells with tough cell walls. | Requires a sonicator. Can generate heat, which may affect nucleotide stability if not properly controlled. | [1] |
| Boiling in Water/Buffer | Cell harvesting, resuspension in water or buffer, boiling for 5-15 minutes, centrifugation. | Water, PBS, or Tris buffer. | Very simple and requires minimal reagents. | May be less efficient for complete nucleotide extraction compared to solvent-based methods. Co-extraction of other cellular components might interfere with downstream analysis. | [6][12][13] |
Quantification
Following extraction, this compound is typically quantified using sensitive analytical techniques:
-
LC-MS/MS: The gold standard for its high specificity and sensitivity, allowing for accurate quantification, especially when using a labeled internal standard.[9][10][14]
-
HPLC: Can be used for quantification, often with UV detection at 253 nm. Requires a standard curve with known concentrations of this compound.[1][7]
-
ELISA: A competitive enzyme-linked immunosorbent assay can also be used and offers a simpler method, though it may be less specific than LC-MS/MS.[9][15]
The intracellular concentrations of this compound can vary between bacterial species and growth conditions, but have been reported in the range of 25 to 100 nM in organisms like Streptococcus pneumoniae and Mycobacterium tuberculosis.[15]
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 3. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and degradation of the cyclic dinucleotide messenger this compound in the hyperthermophilic archaeon Pyrococcus yayanosii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclic di-AMP Released from Staphylococcus aureus Biofilm Induces a Macrophage Type I Interferon Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-protocol.org [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Accumulation Impairs Muropeptide Synthesis in Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic nucleotides in archaea: Cyclic di‐AMP in the archaeon Haloferax volcanii and its putative role - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Efficient Preparation of Cyclic Dinucleotides via Engineering of Dinucleotide Cyclases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 15. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of Synthetic c-di-AMP Analogs in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that plays a crucial role in regulating various physiological processes in bacteria.[1][2][3] In recent years, this compound has gained significant attention as a key activator of the host innate immune system through the stimulator of interferon genes (STING) pathway.[2][4][5] This has led to the development of synthetic this compound analogs with improved stability and enhanced immunostimulatory properties, making them valuable tools in various research fields, including vaccine development, cancer immunotherapy, and as probes to elucidate the intricacies of the this compound signaling pathway.[6][7] These analogs are designed to overcome the limitations of natural this compound, such as susceptibility to phosphodiesterase degradation.[8]
This document provides detailed application notes and experimental protocols for the utilization of synthetic this compound analogs in research, with a focus on their application as STING agonists.
Data Presentation: Quantitative Analysis of Synthetic this compound Analogs and other STING Agonists
The following table summarizes the binding affinities (Kd) and/or activation potencies (EC50) of various synthetic this compound analogs and other STING agonists for the STING protein. This data is critical for selecting the appropriate analog for a specific research application and for comparing the efficacy of different compounds.
| Compound Name/Class | Description | Target/Allele | Assay Type | Kd (µM) | EC50 (µM) | Reference |
| This compound | Natural bacterial second messenger | Human STING | Isothermal Titration Calorimetry (ITC) | ~5 | - | [9] |
| ADU-S100 (ML RR-S2 CDA) | (R,R) bisphosphorothioate analog of this compound | Human STING | - | - | Potent activator | [1][10] |
| Mouse STING | - | - | Potent activator | [1] | ||
| Compound 8d | 2'3'-CDN analog | Human STING | Surface Plasmon Resonance (SPR) | 0.038 | - | [2][11] |
| 2'3'-cGAMP | Natural mammalian CDN | Human STING | Surface Plasmon Resonance (SPR) | 0.543 | - | [2][11] |
| diABZI STING agonist-1 | Non-nucleotide STING agonist | Human STING | Cellular Assay (ISG reporter) | - | 0.130 | [4] |
| Mouse STING | Cellular Assay (ISG reporter) | - | 0.186 | [4] | ||
| SR-717 | Non-nucleotide STING agonist | Human STING (WT) | Cellular Assay (ISG reporter) | - | 2.1 | [4] |
| Human STING (cGAS KO) | Cellular Assay (ISG reporter) | - | 2.2 | [4] | ||
| c-di-4'-thioAMP | 4'-Thiomodified this compound analog | This compound riboswitch | - | 34.8 | - | [12] |
Note: EC50 and Kd values can vary depending on the specific assay conditions, cell lines, and STING variants used.
Signaling Pathways
Bacterial this compound Signaling
In bacteria, this compound is synthesized by diadenylate cyclases (DACs) from two ATP molecules and is degraded by phosphodiesterases (PDEs).[13] It regulates a multitude of cellular processes by binding to various effector proteins and riboswitches, thereby controlling functions such as cell wall homeostasis, ion transport, and DNA repair.[1][2]
Eukaryotic STING Signaling Pathway Activation by this compound Analogs
In eukaryotes, this compound and its synthetic analogs are potent activators of the STING pathway. Upon entering the cytoplasm, these molecules bind directly to STING, which is located on the endoplasmic reticulum (ER). This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[6] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[4]
References
- 1. Bacterial Cyclic Dinucleotides and the cGAS–cGAMP–STING Pathway: A Role in Periodontitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE-stable 2′3′-cGAMP analogues, containing 5′-S-phosphorothioester linkage, as STING agonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Modifications and Delivery Modes of Cyclic Dinucleotides for STING Activation in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of clickable nucleic acid analogues for cancer therapy and diagnosis [edoc.ub.uni-muenchen.de]
- 9. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADU-S100 (MIW815, ML RR-S2 CDA) | STING agonist | Probechem Biochemicals [probechem.com]
- 11. Design, Synthesis and Biological Evaluation of (2',5' and 3'5'-Linked) cGAMP Analogs that Activate Stimulator of Interferon Genes (STING) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and evaluation of c-di-4'-thioAMP as an artificial ligand for this compound riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Genetic Tools and Techniques to Study c-di-AMP Signaling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger that governs a wide array of physiological processes in many bacteria, including pathogenesis, cell wall homeostasis, and antibiotic resistance.[1][2] Its essentiality in many pathogenic bacteria makes the this compound signaling pathway an attractive target for novel antimicrobial drug development.[3][4] This document provides detailed application notes and protocols for the key genetic and biochemical techniques used to investigate this important signaling network.
The this compound Signaling Pathway: An Overview
The intracellular concentration of this compound is tightly regulated by the coordinated action of two opposing enzyme families: the diadenylate cyclases (DACs) that synthesize this compound from two molecules of ATP, and the phosphodiesterases (PDEs) that degrade it.[3][5] this compound exerts its regulatory effects by binding to a variety of effector molecules, including protein receptors and RNA riboswitches, thereby modulating their activity and influencing downstream cellular processes.[3][4][6]
I. Genetic Manipulation of Intracellular this compound Levels
A fundamental approach to studying the function of this compound is to manipulate its intracellular concentration. This is typically achieved by deleting the genes encoding the synthases to decrease this compound levels or deleting the genes for the degrading enzymes to increase its levels. Conversely, overexpression of these genes can also be employed.
Application Note:
-
Gene Deletion: Deletion of DAC genes (e.g., dacA) can be lethal in some bacteria under standard laboratory conditions, suggesting the essentiality of this compound.[7] In such cases, suppressor mutant analysis or the use of conditional knockouts can be valuable strategies. Deletion of PDE genes (e.g., gdpP) leads to an accumulation of this compound, which can also be toxic.[2]
-
Overexpression: Overexpression of DACs or PDEs from inducible promoters allows for controlled modulation of this compound levels, enabling the study of dose-dependent effects.
Protocol 1: Unmarked Gene Deletion in Staphylococcus aureus using Allelic Exchange
This protocol describes a streamlined allelic exchange method for creating an unmarked deletion of a gene, for example, a diadenylate cyclase, in S. aureus using the temperature-sensitive plasmid pIMAY-Z. This method can be completed in as little as five days.
Materials:
-
S. aureus strain of interest
-
E. coli strain IMxxB
-
pIMAY-Z plasmid
-
Primers for amplifying flanking regions of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
SLiCE cloning mix or similar
-
Brain Heart Infusion (BHI) agar (B569324) and broth
-
Chloramphenicol (B1208), Anhydrotetracycline (aTc)
-
Electroporator and cuvettes
Methodology:
-
Construct the Allelic Exchange Plasmid: a. Amplify approximately 1 kb regions flanking the target gene from S. aureus genomic DNA using PCR. b. Use a method like SLiCE (Seamless Ligation Cloning Extract) to clone the flanking regions into the pIMAY-Z vector, creating an in-frame deletion of the target gene. c. Transform the ligation product into E. coli IMxxB and select on LB agar with chloramphenicol. d. Verify the construct by PCR and Sanger sequencing.
-
Transform S. aureus: a. Isolate the pIMAY-Z construct from E. coli and electroporate it into the desired S. aureus strain. b. Plate on BHI agar with chloramphenicol and incubate at 28°C (permissive temperature for plasmid replication).
-
Select for Plasmid Integration (Single Crossover): a. Inoculate a single colony from the transformation plate into BHI broth with chloramphenicol and grow overnight at 28°C. b. Plate dilutions of the overnight culture onto BHI agar with chloramphenicol and incubate at 37°C (non-permissive temperature). Colonies that grow have the plasmid integrated into the chromosome.
-
Select for Plasmid Excision (Double Crossover): a. Inoculate an integrant colony into BHI broth without selection and grow overnight at 28°C. b. Plate dilutions onto BHI agar containing aTc (to induce the counter-selection marker) and incubate at 37°C.
-
Screen for Deletion Mutants: a. Patch colonies from the counter-selection plate onto BHI agar with and without chloramphenicol. Colonies that grow on the plate without chloramphenicol but not on the plate with it have lost the plasmid. b. Use colony PCR with primers flanking the target gene to identify clones that have the desired deletion. c. Confirm the deletion by Sanger sequencing or whole-genome sequencing.
II. Detection and Quantification of this compound
Accurate measurement of intracellular this compound levels is critical for understanding its regulation and signaling roles. Several methods are available, each with its own advantages and applications.
Application Note:
-
LC-MS/MS: This is the gold standard for accurate quantification of this compound from cell extracts. It offers high sensitivity and specificity.
-
Fluorescent Biosensors: These tools enable real-time, in vivo monitoring of this compound dynamics at the single-cell level. Riboswitch-based sensors are genetically encoded RNA molecules that fluoresce upon binding to this compound, while FRET-based sensors are fusion proteins that change their fluorescence resonance energy transfer upon ligand binding.[8][9]
-
Competitive ELISA: This is a high-throughput method suitable for quantifying this compound in a large number of samples. It is based on the competition between free this compound in the sample and a labeled this compound tracer for binding to a specific this compound binding protein.[3][10]
Quantitative Data Summary
| Method | Organism | Strain | Condition | This compound Concentration | Reference |
| LC-MS/MS | S. aureus | Wild-type | Exponential phase | ~2-8 µM | [9] |
| LC-MS/MS | S. aureus | ΔgdpP | Exponential phase | ~50 µM | [9] |
| FRET Biosensor (CDA5) | L. monocytogenes | Lmo0553 | In vitro | Kd of ~1.9 µM | [8] |
| Riboswitch Biosensor | B. subtilis | - | In vitro | Kd from ~1 nM to 2.1 µM | [11] |
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a general workflow for the extraction and quantification of this compound from bacterial cells.
Materials:
-
Bacterial culture
-
Extraction solvent (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v)
-
Centrifuge
-
SpeedVac or similar evaporator
-
LC-MS/MS system
-
This compound standard
Methodology:
-
Cell Harvesting and Extraction: a. Grow bacterial cells to the desired density. b. Rapidly harvest the cells by centrifugation at 4°C. c. Immediately resuspend the cell pellet in a defined volume of cold extraction solvent. d. Lyse the cells by bead beating or sonication on ice. e. Centrifuge at high speed to pellet cell debris.
-
Sample Preparation: a. Transfer the supernatant to a new tube. b. Evaporate the solvent to dryness using a SpeedVac. c. Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water).
-
LC-MS/MS Analysis: a. Separate the nucleotides using a reversed-phase C18 column with an appropriate gradient of mobile phases (e.g., aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile). b. Detect and quantify this compound using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for the specific parent-to-fragment ion transition of this compound.
-
Quantification: a. Generate a standard curve using known concentrations of a purified this compound standard. b. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve. Normalize the concentration to cell number, optical density, or total protein content.
Protocol 3: Construction and Application of a Riboswitch-Based Fluorescent Biosensor
This protocol describes the creation of a transcriptional fusion of a this compound-responsive riboswitch to a fluorescent reporter gene.
Materials:
-
DNA of a known this compound riboswitch (e.g., from the 5' UTR of the B. subtilis kimA gene)
-
A promoterless fluorescent reporter gene (e.g., yfp or gfp)
-
A suitable bacterial expression vector
-
Restriction enzymes and T4 DNA ligase or a seamless cloning kit
-
Competent bacterial cells for cloning and expression
Methodology:
-
Plasmid Construction: a. Amplify the this compound riboswitch sequence and the fluorescent reporter gene by PCR. b. Clone the riboswitch upstream of the reporter gene in the expression vector. Ensure the reporter gene is under the transcriptional control of the riboswitch. c. Transform the construct into cloning-strain E. coli, select for transformants, and verify the plasmid sequence.
-
Biosensor Validation: a. Transform the biosensor plasmid into the bacterial species of interest. b. Also transform the plasmid into isogenic mutant strains with known high (e.g., ΔgdpP) and low (e.g., ΔdacA) levels of this compound. c. Grow the strains under desired conditions and measure the fluorescence output using a plate reader or fluorescence microscope. d. A functional "OFF-switch" biosensor will show lower fluorescence in the high this compound strain and higher fluorescence in the low this compound strain.[12]
-
Application: a. Use the validated biosensor to monitor changes in this compound levels in response to different environmental stimuli, genetic perturbations, or chemical treatments.
III. Identification of this compound Binding Proteins
Identifying the cellular targets of this compound is key to elucidating its signaling pathways. Affinity pull-down assays and the Differential Radial Capillary Action of Ligand Assay (DRaCALA) are powerful techniques for this purpose.
Application Note:
-
Affinity Pull-down: This method uses a biotinylated this compound analog immobilized on beads to capture binding proteins from a cell lysate. The captured proteins are then identified by mass spectrometry.[13]
-
DRaCALA: This is a high-throughput screening method that can identify protein-ligand interactions directly in cell lysates without the need for protein purification.[14][15][16] It is based on the differential mobility of a radiolabeled ligand when free versus when bound to a protein on a nitrocellulose membrane.
Protocol 4: Affinity Pull-down Assay to Identify this compound Binding Proteins
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Bacterial cell culture
-
Lysis buffer (e.g., Tris-HCl, NaCl, protease inhibitors)
-
Wash buffer (e.g., lysis buffer with lower salt concentration)
-
Elution buffer (e.g., high salt, low pH, or containing free biotin (B1667282) or this compound)
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Methodology:
-
Preparation of Cell Lysate: a. Grow bacteria to the desired growth phase and harvest by centrifugation. b. Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication or French press). c. Clarify the lysate by centrifugation to remove cell debris.
-
Binding of Proteins to this compound Beads: a. Incubate the streptavidin beads with biotinylated this compound to immobilize the ligand. b. Wash the beads to remove unbound this compound. c. Incubate the this compound-coupled beads with the cell lysate to allow proteins to bind. Include a control with beads coupled to biotin alone to identify non-specific binders.
-
Washing and Elution: a. Wash the beads several times with wash buffer to remove non-specifically bound proteins. b. Elute the specifically bound proteins from the beads using elution buffer.
-
Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the protein bands by Coomassie or silver staining. c. Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).
IV. In Vitro Synthesis of this compound
For various biochemical and structural studies, a supply of pure this compound is often required. This can be achieved through enzymatic synthesis.
Protocol 5: Enzymatic Synthesis of this compound using DisA
This protocol describes the in vitro synthesis of this compound using a purified diadenylate cyclase, such as DisA from Bacillus thuringiensis or Mycobacterium smegmatis.[4][17]
Materials:
-
Purified His-tagged DisA enzyme
-
Reaction buffer (e.g., 100 mM CHES, pH 9.5)
-
ATP
-
MgCl2
-
HPLC system for purification
-
Lyophilizer
Methodology:
-
Protein Expression and Purification: a. Overexpress His-tagged DisA in E. coli. b. Purify the protein using Ni-NTA affinity chromatography followed by size-exclusion chromatography.
-
Enzymatic Reaction: a. Set up the reaction mixture containing reaction buffer, ATP, MgCl2, and the purified DisA enzyme. Optimal conditions for B. thuringiensis DisA are 10 mM ATP, 10 mM MgCl2, and 2 µM DisA in 100 mM CHES (pH 9.5), incubated at 50°C for 4 hours.[4] b. Monitor the reaction progress by taking time points and analyzing the conversion of ATP to this compound by HPLC.
-
Purification and Lyophilization: a. Stop the reaction by adding EDTA. b. Purify the this compound from the reaction mixture using preparative HPLC. c. Lyophilize the HPLC fractions containing pure this compound to obtain a white powder.
Conclusion
The genetic and biochemical tools described in these application notes and protocols provide a robust framework for the comprehensive study of this compound signaling. By combining genetic manipulation of this compound levels, its precise quantification, the identification of its cellular receptors, and its in vitro synthesis, researchers can unravel the complex regulatory networks governed by this essential second messenger. Such studies are not only fundamental to understanding bacterial physiology but also pave the way for the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- 1. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient enzymatic preparation of this compound using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS-based quantitative assay for the secondary messenger molecule, c-di-GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patents.justia.com [patents.justia.com]
- 10. unca-urcap.org [unca-urcap.org]
- 11. Structural dynamics-guided engineering of a riboswitch RNA for evolving this compound synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein–Metabolite Interactions in Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 15. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Generation of c-di-AMP Null Mutants in Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule in many bacteria, particularly Gram-positive species.[1] It plays a vital role in regulating diverse cellular processes, including potassium ion homeostasis, cell wall integrity, DNA damage repair, antibiotic resistance, and virulence.[1][2][3] Creating a this compound null mutant, a strain incapable of synthesizing this molecule, is a fundamental step in elucidating its specific functions within a given bacterium. This is achieved by knocking out the genes encoding diadenylate cyclases (DACs), the enzymes responsible for this compound synthesis from two ATP molecules.[2] Common DACs include CdaA (or DacA) and DisA.[1][4] It is important to note that in some bacteria, this compound is essential for viability under standard laboratory conditions, which may necessitate the use of specialized growth media or the isolation of suppressor mutants to successfully generate a null strain.[1][5]
These application notes provide a comprehensive overview and detailed protocols for three widely-used methods for generating bacterial gene knockouts: Homologous Recombination, CRISPR-Cas9, and Transposon Mutagenesis.
Strategic Approaches for Gene Knockout
The selection of a knockout strategy depends on the bacterial species, available genetic tools, and experimental goals.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Homologous Recombination | Gene replacement via two crossover events between the chromosome and a knockout construct delivered on a suicide plasmid.[6][7] | Precise, stable, well-established for many species.[7] | Can be time-consuming, efficiency varies between species. | Creating clean, markerless deletions of one or more DAC genes. |
| CRISPR-Cas9 | An RNA-guided nuclease (Cas9) creates a targeted double-strand break (DSB) in the DAC gene, which is then repaired, leading to gene disruption.[8][9] | Highly efficient, versatile, allows for multiple gene knockouts simultaneously.[6][10] | Requires an established CRISPR-Cas9 system for the target organism; potential for off-target effects.[6] | Rapidly generating DAC knockouts in genetically tractable bacteria. |
| Transposon Mutagenesis | A mobile genetic element (transposon) randomly inserts into the genome, creating a library of mutants.[11][12] | Generates a large, diverse mutant library; useful for identifying non-essential genes on a genome-wide scale.[13][14] | Insertion is random, requiring extensive screening to find the desired mutant; may not be suitable for essential genes.[11] | High-throughput screening to identify DAC mutants and other genes involved in this compound signaling. |
Experimental Protocols
Protocol 1: Gene Knockout via Homologous Recombination (Suicide Vector Method)
This protocol describes the creation of a DAC gene deletion mutant by replacing it with an antibiotic resistance cassette.
Workflow Overview:
Caption: Workflow for creating a gene knockout using homologous recombination.
Methodology:
-
Design and Amplify Knockout Allele:
-
Design primers to amplify ~1 kb regions immediately upstream ("Upstream Arm") and downstream ("Downstream Arm") of the target DAC gene (e.g., cdaA).
-
Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) flanked by sequences that overlap with the upstream and downstream arms.
-
Join the three PCR products (Upstream Arm - Resistance Cassette - Downstream Arm) using overlap extension PCR or Gibson assembly.
-
-
Construct the Suicide Vector:
-
Introduce Vector into Target Bacterium:
-
Transfer the recombinant suicide plasmid from a donor E. coli strain into the target bacterium via conjugation.
-
-
Select for Single Crossover Events:
-
Plate the conjugation mixture on selective agar (B569324) containing an antibiotic to select for the target bacterium and the antibiotic marker from the plasmid. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Select for Double Crossover Events:
-
Culture the single-crossover integrants in non-selective medium to allow for a second recombination event to occur, which will excise the plasmid backbone.
-
Plate the culture on medium containing sucrose. Cells that retain the sacB gene will die, selecting for those that have undergone a second crossover and lost the plasmid backbone.[7]
-
-
Screen for the Correct Mutant:
-
Patch the resulting colonies onto two plates: one with the antibiotic used in the resistance cassette and one with the antibiotic for which the suicide plasmid confers resistance.
-
Colonies that grow on the cassette antibiotic plate but not the plasmid antibiotic plate are potential double-crossover mutants.
-
Confirm the gene replacement genotypically via PCR using primers flanking the target gene and by DNA sequencing.
-
Protocol 2: Gene Knockout via CRISPR-Cas9
This protocol provides a general framework for using CRISPR-Cas9 to disrupt a DAC gene.
Workflow Overview:
Caption: General workflow for CRISPR-Cas9 mediated gene knockout in bacteria.
Methodology:
-
Design the Guide RNA (gRNA):
-
Identify a 20-nucleotide target sequence within the DAC gene that is unique to the genome and is immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).[8]
-
Use online tools (e.g., CRISPOR, Benchling) to design and evaluate gRNAs for potential off-target effects.[8]
-
-
Construct the CRISPR Plasmid:
-
(Optional) Prepare Donor DNA for Clean Deletion:
-
For a precise deletion rather than a random indel, a donor DNA template is required for Homology Directed Repair (HDR).
-
Construct a linear or plasmid-based DNA fragment containing the desired edited sequence (e.g., upstream and downstream homology arms without the intervening DAC gene).
-
-
Transformation and Cas9 Induction:
-
Introduce the CRISPR-Cas9 plasmid (and optional donor DNA) into the target bacteria using electroporation or natural transformation.
-
Induce the expression of the Cas9 nuclease (e.g., by adding an inducer like arabinose). The Cas9-gRNA complex will then be directed to the target DNA sequence to create a DSB.[8][16]
-
-
Repair and Mutant Recovery:
-
The cell's repair machinery will fix the DSB. In the absence of a donor template, Non-Homologous End Joining (NHEJ) can introduce insertions or deletions (indels) that disrupt the gene.[10] With a donor template, HDR can replace the target gene.[17]
-
CRISPR-Cas9 is highly lethal to cells that do not undergo mutation, as the target site will be repeatedly cleaved. This provides a powerful selection for successful mutants.[18]
-
-
Verification:
-
Screen surviving colonies by PCR using primers flanking the target site to identify deletions or insertions.
-
Confirm the precise mutation by Sanger sequencing.
-
Protocol 3: Screening for Knockouts via Transposon Mutagenesis
This method involves creating a library of random mutants and then screening for insertions in the DAC gene(s).
Methodology:
-
Introduce the Transposon System:
-
Generate the Mutant Library:
-
Screen for DAC Gene Mutants:
-
PCR-based Screening: Design primers specific to the transposon and primers within the target DAC gene. Use PCR on pools of mutants to identify pools containing an insertion in the gene of interest. Isolate individual mutants from positive pools for confirmation.
-
Transposon Sequencing (Tn-Seq): For a genome-wide approach, extract genomic DNA from the entire mutant library. Use high-throughput sequencing to identify all transposon insertion sites across the genome.[13] Analyze the data to find mutants with insertions that disrupt DAC gene open reading frames.
-
-
Isolate and Verify the Mutant:
-
Once a mutant with a transposon insertion in a DAC gene is identified, isolate a pure culture.
-
Confirm the insertion site and orientation using PCR and sequencing.
-
Verification and Characterization of the Null Mutant
Confirming the creation of a true this compound null mutant requires both genotypic and phenotypic validation.
A. Genotypic Verification
-
PCR Analysis: Use primers flanking the targeted DAC gene. The PCR product from the mutant should be a different size than the wild-type product, reflecting the deletion or insertion of the resistance cassette.
-
Sanger Sequencing: Sequence the modified genomic locus to confirm the precise deletion or insertion and ensure no unintended mutations were introduced.
-
Whole-Genome Sequencing: Recommended for suppressor mutants to identify the compensatory mutations that allow growth in the absence of this compound.[5]
B. Phenotypic Verification: Quantification of this compound
The definitive test for a null mutant is the absence of detectable this compound.
-
Protocol: this compound Extraction and LC-MS/MS Quantification
-
Grow wild-type and putative mutant strains to the desired growth phase (e.g., mid-log).
-
Harvest a defined number of cells by centrifugation.
-
Extract nucleotides by resuspending the cell pellet in an extraction solvent (e.g., acetonitrile/methanol/water mixture) and incubating, often with heating or sonication.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20] This method provides highly sensitive and specific quantification of this compound levels.[20]
-
Expected Quantitative Data:
| Strain | Genotype | Expected this compound Level (nM/mg cells) | Reference |
| Wild-Type | cdaA+ | 500 - 1000 nM | [21] |
| This compound Null Mutant | ΔcdaA | Not Detectable (< 1 nM) | [22][23] |
| High this compound Mutant | ΔgdpP (phosphodiesterase mutant) | > 2000 nM | [4][24] |
C. Phenotypic Characterization
This compound null mutants often display distinct phenotypes related to the molecule's regulatory roles. Characterizing these changes provides further evidence of a successful knockout.
This compound Signaling Pathway and Knockout Target:
Caption: Simplified this compound signaling pathway showing the synthesis and degradation enzymes.
Common Phenotypes of this compound Null Mutants:
| Phenotype | Expected Change in Null Mutant | Rationale | Reference |
| Growth in Rich Media | Often impaired or lethal without suppressors. | This compound is essential for osmoregulation in many Firmicutes.[1][2] | [1][2] |
| Potassium Homeostasis | Inability to grow in low potassium environments; increased sensitivity to high potassium. | This compound regulates the activity of potassium transporters.[5][21] | [5][21] |
| Cell Wall Stress | Increased susceptibility to β-lactam antibiotics and other cell wall-targeting agents. | This compound signaling is linked to cell wall homeostasis and peptidoglycan synthesis.[1][2] | [1][2] |
| Biofilm Formation | Can be either increased or decreased depending on the species and conditions. | This compound levels influence the production of biofilm matrix components.[2][24] | [2][24] |
| Cell Morphology | Potential changes in cell size or shape. | Disruption of cell wall synthesis and homeostasis can alter morphology.[25][26] | [25][26] |
References
- 1. mdpi.com [mdpi.com]
- 2. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sg.idtdna.com [sg.idtdna.com]
- 10. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transposon mutagenesis - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Inducible transposon mutagenesis identifies bacterial fitness determinants during infection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Harnessing the power of transposon mutagenesis for antibacterial target identification and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Bacterial Genetic Engineering by Means of Recombineering for Reverse Genetics [frontiersin.org]
- 16. youtube.com [youtube.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Frontiers | A Novel and Efficient Method for Bacteria Genome Editing Employing both CRISPR/Cas9 and an Antibiotic Resistance Cassette [frontiersin.org]
- 19. Generation of transposon insertion mutant libraries for Gram-positive bacteria by electroporation of phage Mu DNA transposition complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 22. journals.asm.org [journals.asm.org]
- 23. researchgate.net [researchgate.net]
- 24. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phenotypic Characterization of Null Mutants of ΔcbpA and ΔcbpB in S. enterica Serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of Novel c-di-AMP Binding Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cyclic di-AMP (c-di-AMP) is a crucial bacterial second messenger that governs a wide array of physiological processes, including cell wall homeostasis, potassium transport, DNA damage response, and virulence.[1] The identification of proteins that bind to this compound is fundamental to understanding its signaling networks and for developing novel antimicrobial strategies. This document provides detailed protocols for established experimental methods to discover and validate novel this compound effector proteins.
Overview of Discovery and Validation Strategies
The identification of novel this compound receptors typically follows a two-stage process: an initial discovery phase to identify candidate proteins, followed by a validation and characterization phase to confirm the interaction and quantify its biophysical parameters.
Caption: General workflow for identifying this compound binding proteins.
This compound Signaling Pathway
The cellular concentration of this compound is tightly controlled. It is synthesized from two ATP molecules by Diadenylate Cyclases (DACs) and degraded by specific Phosphodiesterases (PDEs). The this compound molecule then binds to various effector proteins or RNA riboswitches to elicit a cellular response.[1]
Caption: Simplified this compound signaling pathway.
Quantitative Data of Known this compound-Protein Interactions
The binding affinity of a protein for this compound, represented by the dissociation constant (Kd), is a key parameter. A lower Kd value signifies a stronger binding interaction.
| Protein | Organism | Method | Dissociation Constant (Kd) | Reference |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [2] |
| KtrA | Bacillus subtilis | ITC | ~3 µM | [3][4][5] |
| KtrC | Bacillus subtilis | ITC | ~30 nM | [3][4][5] |
| DarB | Bacillus subtilis | ITC | 27.0 ± 1.98 nM | [6] |
| KhtT | Bacillus subtilis | ITC | ~40 nM (at pH 7.5) | [7] |
| CdgR | Anabaena sp. PCC 7120 | LSPR | 2.66 ± 0.6 µM | [8] |
Protocol 1: Affinity Chromatography (Pull-Down Assay)
This method uses this compound immobilized on a solid support (e.g., agarose (B213101) or magnetic beads) to capture binding proteins from a total cell lysate.[9][10]
References
- 1. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 10. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
Application Notes and Protocols for In Vitro Activity Assays of Diadenylate Cyclase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.[1] The synthesis of this compound is catalyzed by diadenylate cyclase (DAC) enzymes, which convert two molecules of ATP into this compound.[1] Given the essentiality of this compound in many pathogenic bacteria, DAC enzymes have emerged as promising targets for the development of novel antimicrobial agents.
Accurate and robust in vitro assays for measuring the enzymatic activity of DACs are indispensable for both fundamental research into their biological functions and for high-throughput screening of potential inhibitors in drug discovery pipelines. These assays allow for the determination of key kinetic parameters, the evaluation of inhibitor potency, and the elucidation of enzyme mechanisms.
This document provides detailed application notes and protocols for the most common and effective in vitro assays for diadenylate cyclase activity: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
A critical aspect of characterizing diadenylate cyclase activity is the determination of kinetic parameters and the potency of inhibitors. The following table summarizes key quantitative data for different DAC enzymes and their inhibitors.
| Enzyme | Organism | Assay Method | Km (ATP) [µM] | kcat [s-1] | Inhibitor | IC50 [µM] | Reference |
| DisA | Bacillus subtilis | Not Specified | Not Reported | Not Reported | Tannic Acid | ~5 | [2] |
| DisA | Bacillus subtilis | Not Specified | Not Reported | Not Reported | Theaflavin-3,3'-digallate | 8.5 | [2] |
| DisA | Bacillus subtilis | Not Specified | Not Reported | Not Reported | Theaflavin-3'-gallate | 23.6 | [2] |
| ssDacA | Streptococcus suis | ATP Consumption Assay | Not Reported | Not Reported | IPA-3 | Not Reported | [3] |
| Adenylate Cyclase | Euglena gracilis | Not Specified | 330-430 | Not Reported | 2',5'-dideoxyadenosine | 80-147 (Ki) | [4] |
| Adenylate Cyclase | Rat Brain Cortex | Not Specified | Not Reported | Not Reported | Suramin (B1662206) | Direct Inhibitor | [5] |
Note: Comprehensive kinetic data (Km and kcat) for diadenylate cyclases are not always readily available in the public domain and can vary significantly based on assay conditions and enzyme preparation.
Signaling Pathway and Enzymatic Reaction
The fundamental reaction catalyzed by diadenylate cyclase enzymes is the conversion of two ATP molecules into one molecule of cyclic di-AMP and two molecules of pyrophosphate. This process is crucial for initiating downstream signaling cascades.
Experimental Protocols
Several methods are available to measure the in vitro activity of diadenylate cyclases. The choice of assay depends on factors such as the required sensitivity, throughput, and the availability of specialized equipment.
Assay Methodologies Overview
Protocol 1: Thin-Layer Chromatography (TLC) Assay
This method is relatively simple, cost-effective, and allows for the simultaneous analysis of multiple samples. It is particularly useful for initial screening of enzyme activity and inhibitors. The assay relies on the separation of radiolabeled ATP substrate from the this compound product based on their different migration on a TLC plate.[1]
Materials:
-
Purified diadenylate cyclase enzyme
-
[α-32P]ATP or [γ-32P]ATP
-
Unlabeled ATP
-
Reaction Buffer (e.g., 25 mM Tris-HCl pH 8.0, 250 mM NaCl, 10 mM MgCl2, 5 mM β-mercaptoethanol, 10% glycerol)[1]
-
TLC plates (e.g., PEI Cellulose F)
-
TLC Running Buffer (e.g., saturated (NH4)2SO4 and 1.5 M KH2PO4 pH 3.6, mixed in a 1:1.5 v/v ratio)[1]
-
EDTA (0.5 M, pH 8.0) to stop the reaction
-
Phosphor screen and imager
Procedure:
-
Reaction Setup:
-
On ice, prepare a 20 µL reaction mixture containing the reaction buffer, a final concentration of approximately 5 µM of the purified diadenylate cyclase, and unlabeled ATP (concentration to be optimized, e.g., 100 µM).
-
Initiate the reaction by adding a small amount of [α-32P]ATP (e.g., ~83 nM final concentration).[1]
-
Include a negative control reaction without the enzyme.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).[1] Time-course experiments can be performed by taking aliquots at different time points.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of 0.5 M EDTA.
-
-
TLC Separation:
-
Spot a small volume (e.g., 1-2 µL) of the terminated reaction mixture onto the origin of a TLC plate.
-
Allow the spot to dry completely.
-
Develop the chromatogram by placing the TLC plate in a chamber containing the TLC running buffer. Allow the solvent front to migrate near the top of the plate.
-
-
Detection and Analysis:
-
Dry the TLC plate.
-
Expose the plate to a phosphor screen.
-
Visualize the separated radioactive spots using a phosphor imager. The this compound product will migrate slower than the ATP substrate.
-
Quantify the spot intensities to determine the percentage of ATP converted to this compound.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Assay
HPLC-based assays offer a more quantitative and robust method for measuring diadenylate cyclase activity. This technique separates this compound from ATP and other nucleotides with high resolution, allowing for accurate quantification.
Materials:
-
Purified diadenylate cyclase enzyme
-
ATP
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.9, 300 mM NaCl, 5 mM MgCl2)
-
EDTA (to stop the reaction)
-
HPLC system with a reverse-phase C18 column
-
Mobile Phase Buffers (e.g., Buffer A: 100 mM triethylammonium (B8662869) acetate (B1210297) pH 7.0; Buffer B: 100% acetonitrile)
-
This compound standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture (e.g., 50 µL) containing the reaction buffer, purified enzyme (e.g., 1 µM), and ATP (e.g., 0.5 mM).
-
Include a negative control without the enzyme.
-
-
Incubation:
-
Incubate the reaction at 37°C for a suitable time (e.g., 1-4 hours), depending on the enzyme's activity.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding EDTA to a final concentration of 10 mM.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the C18 column.
-
Elute the nucleotides using a gradient of Buffer B in Buffer A. A typical gradient might be a linear increase from 0% to 25% Buffer B over 30 minutes.
-
Monitor the elution profile at 254 nm.
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time to that of a pure this compound standard.
-
Quantify the amount of this compound produced by integrating the peak area and comparing it to a standard curve generated with known concentrations of this compound.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay
LC-MS/MS provides the highest sensitivity and specificity for the quantification of this compound. This method is ideal for detailed kinetic studies and for analyzing samples with very low enzyme activity or from complex biological matrices.
Materials:
-
Purified diadenylate cyclase enzyme
-
ATP
-
Reaction Buffer (as for HPLC assay)
-
EDTA
-
LC-MS/MS system with a reverse-phase UPLC/HPLC column
-
Mobile Phase Buffers (e.g., Buffer A: 10 mM ammonium (B1175870) formate (B1220265) in water; Buffer B: 10 mM ammonium formate in methanol)
-
This compound standard
Procedure:
-
Reaction and Sample Preparation:
-
Follow the same procedure for reaction setup, incubation, and termination as described in the HPLC protocol.
-
After centrifugation, the supernatant can be directly used for LC-MS/MS analysis or may require further solid-phase extraction for cleanup, depending on the sample complexity.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC system.
-
Separate the nucleotides using a suitable gradient of the mobile phase.
-
The eluent is introduced into the mass spectrometer.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for this compound (e.g., m/z 659.1 → 136.0) should be monitored.
-
-
Data Analysis:
-
Quantify the concentration of this compound in the sample by comparing the peak area to a standard curve prepared with a dilution series of a this compound standard. The use of a stable isotope-labeled internal standard is recommended for the most accurate quantification.
-
Experimental Workflow Example: HPLC Assay
The following diagram illustrates a typical workflow for an in vitro diadenylate cyclase activity assay using HPLC.
References
- 1. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic and thermodynamic characterization of adenylyl cyclase from Euglena gracilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of adenylyl cyclase activity in young and adult rat brain cortex. Identification of suramin as a direct inhibitor of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying c-di-AMP Riboswitch Function and Regulation In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger in many bacteria, playing a pivotal role in regulating fundamental cellular processes.[1][2] This signaling molecule is involved in maintaining cell wall homeostasis, managing osmotic stress, controlling potassium transport, and influencing virulence.[2][3][4] The intracellular concentration of this compound is tightly controlled by the activities of diadenylate cyclases (DACs) that synthesize it from two ATP molecules, and phosphodiesterases (PDEs) that degrade it.[3]
One of the key mechanisms by which this compound exerts its regulatory effects is through binding to specific RNA elements known as riboswitches.[1] These structured RNA domains, typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA), act as genetic "off" switches. Upon binding of this compound, the riboswitch undergoes a conformational change that typically leads to the formation of a transcriptional terminator, thereby downregulating the expression of downstream genes. Given their critical role in bacterial physiology and their absence in humans, this compound riboswitches have emerged as promising targets for the development of novel antimicrobial agents.
These application notes provide detailed protocols for key in vivo experiments to investigate this compound riboswitch function and regulation, present quantitative data for reference, and include diagrams of relevant signaling pathways and experimental workflows.
This compound Signaling Pathway and Riboswitch Regulation
The cellular levels of this compound are dynamically regulated in response to various environmental and cellular signals. This intricate signaling network ultimately influences gene expression through mechanisms including riboswitch binding.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound riboswitch function.
Table 1: In Vitro Binding Affinity of this compound Riboswitches
| Riboswitch Source Organism | Ligand | Apparent Dissociation Constant (KD) | Method | Reference |
| Bacillus subtilis (ydaO) | This compound | ~100 pM | In-line probing | [3] |
| Bacillus subtilis (ydaO) | This compound | ~10 nM | In-line probing (in bacterial cytosol-like conditions) | [3] |
| Bacillus subtilis (ydaO) | pApA | ~300 nM | In-line probing | [3] |
| Bacillus subtilis (ydaO) | ATP | > 1 mM | In-line probing | [3] |
| Thermoanaerobacter tengcongensis | This compound | ~1 nM | Isothermal Titration Calorimetry | [5] |
| Staphylococcus aureus (KdpD USP domain) | This compound | 2 ± 0.18 µM | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [6] |
Table 2: In Vivo Reporter Gene Expression Regulated by this compound Riboswitches
| Organism | Riboswitch-Reporter Construct | Genetic Background/Condition | Fold Change in Reporter Expression (relative to control) | Reference |
| Bacillus subtilis | ydaO-lacZ | disA knockout (low this compound) | ~2.5-fold increase | [3] |
| Bacillus subtilis | ydaO-lacZ | cdaA knockout (low this compound) | ~2-fold increase | [3] |
| Staphylococcus aureus | kimA-yfp | gdpP mutant (high this compound) | Significant decrease | [4][7] |
| Staphylococcus aureus | kimA-yfp | dacAG206S mutant (low this compound) | Significant increase | [4][7] |
| Corynebacterium glutamicum | nlpC-mCherry | Co-expression with functional disA (high this compound) | Decrease | [8] |
Experimental Protocols
Detailed methodologies for key experiments to study this compound riboswitch function in vivo are provided below.
Protocol 1: Riboswitch-LacZ Reporter Gene Assay in Bacillus subtilis
This protocol describes the use of a β-galactosidase (LacZ) reporter system to quantify the in vivo activity of a this compound riboswitch.
Materials:
-
Bacillus subtilis strains (wild-type and mutants with altered this compound levels)
-
lacZ reporter plasmid (e.g., pDG1661)
-
Appropriate antibiotics for plasmid selection
-
Luria-Bertani (LB) medium
-
Z buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)
-
o-nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z buffer)
-
1 M Na2CO3
-
Spectrophotometer
Procedure:
-
Construct Generation:
-
Amplify the this compound riboswitch of interest along with its native promoter from the bacterial genome.
-
Clone the amplified fragment upstream of the lacZ gene in a suitable reporter vector.[3]
-
Verify the construct by sequencing.
-
-
Transformation:
-
Transform the riboswitch-reporter construct into competent B. subtilis cells (wild-type and relevant mutant strains, e.g., disA or gdpP knockouts).
-
Select for transformants on antibiotic-containing plates.
-
-
Cell Culture and Lysis:
-
Inoculate single colonies into LB medium with the appropriate antibiotic.
-
Grow the cultures overnight at 37°C with shaking.
-
The next day, dilute the overnight cultures into fresh medium and grow to mid-logarithmic phase (OD600 of 0.4-0.6).
-
Record the OD600 of the cultures.
-
Harvest a defined volume of cells (e.g., 1 mL) by centrifugation.
-
Resuspend the cell pellet in 1 mL of Z buffer.
-
Lyse the cells by adding a few drops of chloroform (B151607) and vortexing vigorously.
-
-
β-Galactosidase Assay:
-
Pre-warm the cell lysates to 28°C.
-
Start the reaction by adding 200 µL of ONPG solution.
-
Incubate at 28°C until a yellow color develops.
-
Stop the reaction by adding 500 µL of 1 M Na2CO3.
-
Record the reaction time.
-
Centrifuge the tubes to pellet cell debris.
-
Measure the absorbance of the supernatant at 420 nm and 550 nm.
-
Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (t × V × OD600) where t = reaction time in minutes, and V = volume of culture used in mL.
-
Protocol 2: Northern Blot Analysis of Riboswitch-Mediated Transcription Termination
This protocol allows for the detection and quantification of full-length and prematurely terminated transcripts regulated by the this compound riboswitch.
Materials:
-
Total RNA isolated from bacterial cultures grown under different conditions
-
Denaturing agarose (B213101) gel (with formaldehyde)
-
MOPS running buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer (e.g., PerfectHyb™ Plus)
-
Radiolabeled or DIG-labeled DNA or RNA probe specific to the gene of interest
-
Wash buffers (low and high stringency)
-
Phosphor screen or chemiluminescence detection system
Procedure:
-
RNA Isolation:
-
Extract total RNA from bacterial cultures grown to the desired phase and under conditions that may alter intracellular this compound levels.
-
Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
-
Denaturing Agarose Gel Electrophoresis:
-
Prepare a denaturing agarose gel containing formaldehyde.
-
Mix 10-20 µg of total RNA with an equal volume of RNA loading buffer containing formamide (B127407) and formaldehyde.
-
Denature the RNA samples by heating at 65°C for 15 minutes, followed by immediate chilling on ice.[9]
-
Load the samples onto the gel and run the electrophoresis in MOPS buffer until adequate separation is achieved.
-
-
RNA Transfer:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary or vacuum transfer.[9]
-
After transfer, UV crosslink the RNA to the membrane to immobilize it.
-
-
Probe Hybridization:
-
Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 68°C) for at least 30 minutes to block non-specific binding sites.
-
Prepare and label a DNA or RNA probe specific to the 5' end of the transcript of interest.
-
Denature the probe and add it to fresh hybridization buffer.
-
Incubate the membrane with the probe solution overnight at the hybridization temperature.[9]
-
-
Washing and Detection:
-
Wash the membrane with low and high stringency wash buffers to remove unbound probe.
-
Detect the hybridized probe using a phosphor imager (for radioactive probes) or a chemiluminescence detection system (for non-radioactive probes).
-
Analyze the resulting bands to quantify the relative amounts of the full-length and terminated transcripts.
-
Protocol 3: In Vivo Measurement of this compound using a Fluorescent Biosensor
This protocol describes the use of a genetically encoded fluorescent biosensor to monitor intracellular this compound levels in real-time.
Materials:
-
Bacterial strains of interest
-
Expression vector containing the this compound fluorescent biosensor construct (e.g., kimA riboswitch fused to YFP).[4][7]
-
Appropriate growth medium and antibiotics
-
Inducer for the expression vector promoter (if applicable)
-
Fluorometer, fluorescence plate reader, or flow cytometer
Procedure:
-
Biosensor Construction:
-
Expression in Bacteria:
-
Transform the biosensor plasmid into the bacterial strains to be tested.
-
Grow overnight cultures of the transformed strains.
-
Dilute the cultures into fresh medium and grow to early- or mid-log phase.
-
Induce the expression of the biosensor according to the promoter system used (e.g., addition of IPTG).
-
-
Fluorescence Measurement:
-
Grow the cultures under various experimental conditions (e.g., different nutrient sources, presence of stressors).
-
At desired time points, measure the fluorescence of the cultures using a suitable instrument.
-
Simultaneously, measure the optical density (e.g., OD600) of the cultures to normalize for cell number.
-
A lower fluorescence signal corresponds to higher intracellular this compound levels, as binding of this compound to the riboswitch terminates transcription of the downstream fluorescent reporter.[4][7]
-
Drug Development Implications
The essential role of this compound in many pathogenic bacteria makes its signaling pathway an attractive target for novel antibiotic development.[1] Riboswitches, in particular, offer a unique opportunity for therapeutic intervention. Small molecules that mimic this compound could lock the riboswitch in its "off" state, leading to the downregulation of essential genes and subsequent bacterial growth inhibition. Conversely, compounds that prevent this compound binding could force the expression of genes that may be detrimental in certain contexts. The protocols and data presented here provide a framework for screening and validating compounds that target this compound riboswitches, accelerating the discovery of new classes of antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of ligand binding by a c-di-GMP riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of novel genetic factors that regulate this compound production in Staphylococcus aureus using a riboswitch-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Northern blot - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Designing fluorescent biosensors using circular permutations of riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing c-di-AMP as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent and versatile vaccine adjuvant.[1] It is recognized by the host innate immune system, leading to the activation of robust and durable antigen-specific immune responses. These application notes provide an overview of this compound's mechanism of action, its applications in vaccine development, and detailed protocols for its evaluation.
Mechanism of Action: The STING Pathway
This compound exerts its adjuvant effects primarily through the activation of the Stimulator of Interferon Genes (STING) pathway.[2][3] Upon entering the cytoplasm of an antigen-presenting cell (APC), such as a dendritic cell or macrophage, this compound directly binds to STING, which is an endoplasmic reticulum-resident protein. This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.
In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines.[2] This cascade of events leads to the maturation of APCs, enhanced antigen presentation, and the subsequent activation and differentiation of T and B lymphocytes, resulting in a potent antigen-specific immune response.
Applications in Vaccine Development
This compound has demonstrated significant potential as an adjuvant for a wide range of vaccines, including those against infectious diseases and cancer. Its ability to induce a balanced Th1, Th2, and Th17 response makes it a versatile candidate for targeting diverse pathogens.[1]
Mucosal Adjuvant
This compound is a particularly effective mucosal adjuvant.[1] Intranasal administration of this compound with an antigen has been shown to induce robust mucosal IgA responses, in addition to systemic IgG and cellular immunity. This is critical for protection against pathogens that enter the body through mucosal surfaces, such as respiratory viruses.
Systemic Adjuvant
When administered systemically (e.g., subcutaneously), this compound enhances both humoral and cellular immunity. It has been shown to be superior to other adjuvants, such as the combination of poly(I:C) and CpG, in inducing antigen-specific IgG and cytotoxic T lymphocyte (CTL) responses.
Combination Adjuvant
This compound can be effectively combined with other adjuvants, such as alum, to further enhance and modulate the immune response. The combination of this compound and alum has been shown to result in significantly higher antibody titers and a more balanced Th1/Th2 response compared to either adjuvant alone.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies evaluating this compound as a vaccine adjuvant.
Table 1: Antigen-Specific Antibody Responses in Mice
| Antigen | Immunization Route | This compound Dose (µg) | Adjuvant Comparison | IgG Titer (Endpoint Dilution) | IgG1/IgG2a Ratio | Reference |
| β-Galactosidase | Intramuscular | 5 | Alum | ~1 x 10^5 (this compound/Alum) vs ~2 x 10^4 (Alum) | ~3 (this compound/Alum) vs ~43 (Alum) | [4] |
| Ovalbumin | Subcutaneous | 5 | Poly(I:C)/CpG | Significantly higher with this compound | Th1 dominated with this compound | [5] |
| Influenza rNP | Intranasal | 10 | None | ~2.5 x 10^5 (this compound) vs ~1 x 10^3 (rNP alone) | Balanced Th1/Th2 | [6] |
| Ag85B | Intranasal | 10 | None | Higher IgG with this compound | Not specified | [7] |
Table 2: Antigen-Specific T-Cell Responses in Mice
| Antigen | Immunization Route | This compound Dose (µg) | Adjuvant Comparison | Key Cytokine Responses (Splenocytes) | CTL Response | Reference |
| β-Galactosidase | Intramuscular | 5 | Alum | Significantly higher IFN-γ, IL-2, IL-4, IL-5, IL-17 with this compound/Alum | Enhanced with this compound/Alum | [4] |
| Ovalbumin | Subcutaneous | 5 | Poly(I:C)/CpG | Significantly stronger Th1 (IFN-γ) and IFN-γ-producing CD8+ memory T cells | Stronger with this compound | [5] |
| Influenza rNP | Intranasal | 10 | None | High secretion of IFN-γ and IL-2 | Not specified | [6] |
| Ag85B | Intranasal | 10 | None | Enhanced Th1/Th2/Th17 profile | Increased CD4+ T cell recruitment | [7] |
Experimental Protocols
The following are detailed protocols for the evaluation of this compound as a vaccine adjuvant in a murine model.
Experimental Workflow
Protocol 1: Preparation of this compound Adjuvanted Vaccine
Materials:
-
This compound (lyophilized)[8]
-
Antigen of interest
-
Sterile, endotoxin-free physiological water or PBS[8]
Procedure:
-
Reconstitute lyophilized this compound in sterile, endotoxin-free physiological water to a stock concentration of 1-2 mg/mL.[8]
-
Gently mix by pipetting up and down. Avoid vigorous vortexing.
-
Prepare aliquots and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
On the day of immunization, dilute the this compound stock solution and the antigen to the desired concentrations in sterile PBS.
-
Gently mix the antigen and this compound solution. The typical dose of this compound for mice is 5-50 µg per mouse.[3][8]
Protocol 2: Immunization of Mice
Materials:
-
Prepared vaccine formulation
-
Appropriate syringes and needles for the chosen route of administration
-
Laboratory mice (e.g., BALB/c or C57BL/6)
Subcutaneous (s.c.) Immunization:
-
Administer a total volume of 100-200 µL of the vaccine formulation subcutaneously at the base of the tail or on the back.[9][10]
-
For a prime-boost regimen, administer a booster immunization 2-3 weeks after the primary immunization.
Intranasal (i.n.) Immunization:
-
Lightly anesthetize the mice.
-
Administer a total volume of 20-30 µL of the vaccine formulation, applying 10-15 µL into each nostril.[11]
-
Administer booster immunizations at 2-3 week intervals.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific Antibodies
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG, IgG1, IgG2a)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Coat the ELISA plate wells with the antigen (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.[12]
-
Wash the plates three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.[12]
-
Wash the plates three times with wash buffer.
-
Serially dilute the mouse serum samples in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plates five times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plates five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color change is observed.
-
Stop the reaction with the stop solution.
-
Read the absorbance at 450 nm using a plate reader. The endpoint titer is determined as the highest dilution with an absorbance value significantly above the background.
Protocol 4: Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine-Secreting Cells
Materials:
-
96-well ELISpot plates pre-coated with capture antibody (e.g., anti-IFN-γ, anti-IL-4)
-
Mouse splenocytes
-
Complete RPMI-1640 medium
-
Antigen or peptide for restimulation
-
Biotinylated detection antibody
-
Streptavidin-HRP or -AP
-
Substrate (e.g., AEC or BCIP/NBT)
-
ELISpot reader
Procedure:
-
Prepare a single-cell suspension of splenocytes from immunized mice.
-
Add 2-5 x 10⁵ splenocytes per well to the pre-coated and blocked ELISpot plate.
-
Stimulate the cells with the specific antigen or peptide for 18-48 hours at 37°C in a CO₂ incubator.
-
Wash the plates to remove the cells.
-
Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
-
Wash the plates and add streptavidin-HRP or -AP. Incubate for 1-2 hours at room temperature.
-
Wash the plates and add the substrate. Incubate until spots develop.
-
Stop the reaction by washing with water.
-
Allow the plate to dry and count the spots using an ELISpot reader.
Protocol 5: Flow Cytometry for Immune Cell Phenotyping and Intracellular Cytokine Staining
Materials:
-
Mouse splenocytes
-
Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8, CD44, CD62L)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4, anti-IL-17)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Cell stimulation reagents (e.g., PMA and Ionomycin)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of splenocytes.
-
For intracellular cytokine staining: Stimulate the cells with antigen or PMA/Ionomycin in the presence of a protein transport inhibitor for 4-6 hours.
-
Surface Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 20-30 minutes on ice.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Fixation and Permeabilization (for intracellular staining): Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Intracellular Staining: Stain the cells with a cocktail of fluorochrome-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify different immune cell populations and cytokine-producing cells.
Conclusion
This compound is a promising vaccine adjuvant with the potential to significantly enhance the efficacy of a wide range of vaccines. Its ability to activate the STING pathway leads to the induction of a balanced and robust immune response. The protocols outlined in this document provide a framework for the preclinical evaluation of this compound's adjuvant properties, enabling researchers to further explore its potential in the development of next-generation vaccines.
References
- 1. Cyclic Dimeric Adenosine Monophosphate (this compound) as Vaccine Adjuvant - Creative Biolabs [creative-biolabs.com]
- 2. journals.asm.org [journals.asm.org]
- 3. invivogen.com [invivogen.com]
- 4. med.virginia.edu [med.virginia.edu]
- 5. miltenyibiotec.com [miltenyibiotec.com]
- 6. Analysis of T cells in mouse lymphoid tissue and blood with flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pulmonary Application of Novel Antigen-Loaded Chitosan Nano-Particles Co-Administered with the Mucosal Adjuvant this compound Resulted in Enhanced Immune Stimulation and Dose Sparing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Hooke - Protocols - Immunization of Mice for Production of Antigen-Specific Antibodies [hookelabs.com]
- 10. hookelabs.com [hookelabs.com]
- 11. Intranasal Delivery of Influenza rNP Adjuvanted with this compound Induces Strong Humoral and Cellular Immune Responses and Provides Protection against Virus Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect ELISA Protocol | Leinco Technologies [leinco.com]
Application Notes and Protocols for High-Throughput Screening of c-di-AMP Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) is a critical bacterial second messenger that plays a central role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2] The synthesis of this compound is catalyzed by diadenylate cyclases (DACs), also known as DacA or DisA enzymes, which convert two molecules of ATP into this compound.[1] Given its essentiality in many pathogenic bacteria, the this compound signaling pathway has emerged as a promising target for the development of novel antimicrobial agents.[2] High-throughput screening (HTS) offers an efficient approach to identify small molecule inhibitors of DACs, which can serve as starting points for the development of new therapeutics to combat bacterial infections.
This document provides detailed application notes and protocols for the high-throughput screening of inhibitors of this compound synthesis. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial discovery.
This compound Signaling Pathway
The cellular levels of this compound are tightly regulated through its synthesis by DAC enzymes and its degradation by specific phosphodiesterases (PDEs). This compound exerts its regulatory effects by binding to a variety of effector proteins and riboswitches, thereby modulating their activity and influencing downstream cellular processes.
Figure 1: this compound signaling pathway and the point of inhibition for HTS.
High-Throughput Screening Workflow
A typical HTS campaign for identifying inhibitors of this compound synthesis involves several key stages, from assay development to hit confirmation and characterization. The workflow is designed to efficiently screen large compound libraries and identify promising lead candidates.
Figure 2: General workflow for a high-throughput screening campaign.
Quantitative Data from HTS Campaigns
The following tables summarize key quantitative data from high-throughput screening campaigns targeting diadenylate cyclases.
Table 1: HTS Assay Performance
| Parameter | Luminescence-Coupled Assay | Fluorescence-Based Assay | Reference |
| Assay Principle | Coupled-enzyme luciferase | Coralyne fluorescence enhancement | [1] |
| Z'-factor | 0.67 | Not Reported | [1] |
| Assay Format | 384-well plate | 96- or 384-well plate | [1] |
| Signal Detection | Luminescence | Fluorescence | [1] |
Table 2: Inhibitors of Diadenylate Cyclases
| Compound | Target Enzyme | IC50 | Assay Method | Reference |
| IPA-3 | Streptococcus suis DacA (ssDacA) | 12.5 µM | ATP depletion | [1] |
| Bromophenol thiohydantoin (Br-TH) | Bacillus subtilis DisA | 56 µM | Coralyne fluorescence | [3] |
| Tannic Acid | Bacillus subtilis DisA | ~2 µM | Coralyne fluorescence | [4] |
| Theaflavin-3'-gallate (TF2B) | Bacillus subtilis DisA | ~5 µM | Coralyne fluorescence | [4] |
| Theaflavin-3,3'-digallate (TF3) | Bacillus subtilis DisA | ~4 µM | Coralyne fluorescence | [4] |
| 3'-dATP (Cordycepin triphosphate) | Thermotoga maritima DisA | 3.8 µM | Not Specified | [3] |
Experimental Protocols
Protocol 1: Luminescence-Based Coupled-Enzyme HTS Assay
This protocol is adapted from an HTS method for Streptococcus suis DacA (ssDacA) and measures the depletion of ATP upon this compound synthesis.[1]
Materials:
-
Purified diadenylate cyclase (e.g., ssDacA)
-
ATP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂
-
Compound library dissolved in DMSO
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white, opaque microplates
-
Luminometer plate reader
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Enzyme Addition: Add 5 µL of the diadenylate cyclase solution in assay buffer to each well.
-
Incubation: Incubate the plates at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of ATP solution in assay buffer to each well to initiate the enzymatic reaction. The final concentration of ATP should be optimized for the specific enzyme, typically near the Km.
-
Enzymatic Reaction: Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Signal Detection: Add 10 µL of ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Data Acquisition: Incubate for 10 minutes at room temperature and measure the luminescence using a plate reader.
Data Analysis:
-
The luminescent signal is inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO) controls.
-
Hits are typically identified as compounds that exhibit inhibition above a certain threshold (e.g., 3 standard deviations from the mean of the sample field).
Protocol 2: Fluorescence-Based HTS Assay
This protocol is based on the fluorescence enhancement of coralyne upon binding to this compound.
Materials:
-
Purified diadenylate cyclase
-
ATP
-
Coralyne
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂
-
Compound library dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing the diadenylate cyclase, ATP, and coralyne in the assay buffer.
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of a 384-well plate. For controls, dispense DMSO.
-
Reaction Initiation: Add the reaction mixture to each well of the plate.
-
Enzymatic Reaction: Incubate the plate at 37°C for a time sufficient to generate a robust signal (e.g., 60-120 minutes).
-
Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~420 nm and an emission wavelength of ~490 nm.
Data Analysis:
-
The fluorescence signal is directly proportional to the amount of this compound produced.
-
Calculate the percent inhibition for each compound relative to the high (DMSO) and low (no enzyme) controls.
-
Identify hits based on a predefined inhibition threshold.
Hit Confirmation and Follow-up
All primary hits should be subjected to a rigorous confirmation process to eliminate false positives.
-
Hit Re-testing: Re-test the primary hits from a freshly prepared stock solution.
-
Dose-Response Analysis: Perform a dose-response analysis of the confirmed hits to determine their potency (IC50).
-
Counterscreens: Conduct counterscreens to identify and eliminate compounds that interfere with the assay technology (e.g., autofluorescent compounds or inhibitors of the coupling enzyme in the luminescence assay).
-
Orthogonal Assays: Validate the inhibitory activity of the confirmed hits using an alternative assay format (e.g., HPLC-based assay) to confirm their mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Analyze the SAR of the validated hits to guide the optimization of their potency and other drug-like properties.
These application notes and protocols provide a framework for establishing a robust HTS campaign for the discovery of novel inhibitors of this compound synthesis, a promising strategy for the development of new antibacterial agents.
References
Illuminating Molecular Interactions: Using Isothermal Titration Calorimetry for c-di-AMP Binding Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in a wide array of biological processes across both prokaryotic and eukaryotic domains. In bacteria, it governs fundamental cellular functions including cell wall homeostasis, ion transport, and DNA repair, making it an attractive target for novel antimicrobial agents.[1] In eukaryotes, this compound produced by intracellular pathogens is a potent activator of the host innate immune response, primarily through the STING (stimulator of interferon genes) pathway.[1][2] Understanding the molecular recognition of this compound by its protein and RNA receptors is paramount for elucidating its signaling pathways and for the development of therapeutics that modulate its activity.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, label-free measurement of the thermodynamics of biomolecular interactions.[3] By precisely measuring the heat released or absorbed during the binding of a ligand (in this case, this compound) to a macromolecule, ITC provides a complete thermodynamic profile of the interaction in a single experiment. This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of binding (n).[4] Such detailed thermodynamic data offers invaluable insights into the forces driving the interaction and can guide structure-based drug design.
This application note provides a comprehensive guide to utilizing ITC for the study of this compound binding interactions. It includes detailed protocols for sample preparation and ITC experiments, a summary of quantitative data from published studies, and visual representations of relevant signaling pathways and experimental workflows.
Data Presentation: Thermodynamic Parameters of this compound Binding
The following tables summarize the thermodynamic parameters for the binding of this compound to various protein and RNA receptors, as determined by Isothermal Titration Calorimetry. These values provide a quantitative basis for understanding the affinity and specificity of these interactions.
Table 1: Thermodynamic Parameters of this compound Binding to Protein Receptors
| Target Protein | Organism | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Buffer Conditions | Temp (°C) | Reference |
| KtrA | Bacillus subtilis | ~3 | N/A | N/A | N/A | N/A | N/A | [5][6][7] |
| KtrC | Bacillus subtilis | ~0.03 | N/A | N/A | N/A | N/A | N/A | [5][7] |
| KhtT | Bacillus subtilis | 0.13 | -11.5 | 2.2 | 0.5 (per dimer) | 20 mM Tris pH 8.0, 150 mM NaCl, 5% glycerol | 25 | [8] |
| DarA | Bacillus subtilis | 0.043 | -12.3 | 2.3 | 1 (per monomer) | 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2 | 25 | [9] |
| STING (human) | Homo sapiens | 3.7 | -6.2 | -1.2 | 1 | 20 mM Tris pH 7.5, 150 mM NaCl | 25 | |
| Pyruvate Carboxylase | Listeria monocytogenes | 8 | N/A | N/A | N/A | N/A | N/A |
N/A: Data not available in the cited literature.
Table 2: Thermodynamic Parameters of this compound Binding to Riboswitches
| Riboswitch | Organism | Kd (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) | Buffer Conditions | Temp (°C) | Reference |
| ydaO | Thermoanaerobacter pseudethanolicus | 300 | -15.1 | 6.1 | 1.74 | 50 mM HEPES pH 7.5, 100 mM NaCl, 20 mM MgCl2 | 25 | |
| ydaO | Bacillus subtilis | < 1 | N/A | N/A | 1 | 50 mM Tris-HCl pH 8.3, 100 mM KCl, 10 mM MgCl2 | 37 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in studying this compound binding interactions using ITC.
Protocol 1: Preparation of this compound
High-purity this compound is crucial for accurate ITC measurements. While commercially available from several suppliers, it can also be synthesized enzymatically.
Enzymatic Synthesis and Purification of this compound:
-
Protein Expression and Purification: Express a diadenylate cyclase, such as DisA from Mycobacterium smegmatis, in E. coli BL21(DE3) cells.[11] Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.[11]
-
Enzymatic Reaction: Set up a reaction containing the purified DisA protein (e.g., 1 µM), ATP (e.g., 0.5 mM), and MgCl2 (e.g., 5 mM) in a suitable buffer (e.g., 50 mM Tris pH 9.4, 300 mM NaCl).[11] Incubate at 37°C for 4 hours.[11]
-
Reaction Quenching and Purification: Stop the reaction by adding EDTA.[11] Purify the this compound from the reaction mixture using high-performance liquid chromatography (HPLC) on a C18 column.[11][12]
-
Quantification and Storage: Determine the concentration of the purified this compound using UV absorbance at 259 nm. Lyophilize the purified this compound and store at -20°C or -80°C.
Protocol 2: Expression and Purification of Target Macromolecules
The purity and concentration of the target protein or RNA are critical for obtaining high-quality ITC data.
Protein Expression and Purification:
-
Cloning and Expression: Clone the gene encoding the target protein into a suitable expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag, Strep-tag) for purification.[13]
-
Cell Lysis and Affinity Chromatography: Resuspend the cell pellet in a lysis buffer and lyse the cells. Clarify the lysate by centrifugation and apply the supernatant to an appropriate affinity chromatography resin.[13]
-
Elution and Further Purification: Elute the bound protein and, if necessary, perform further purification steps such as size-exclusion chromatography to ensure homogeneity.[13]
-
Buffer Exchange: Exchange the purified protein into the final ITC buffer by dialysis or using a desalting column. This step is critical to ensure the buffer of the protein in the cell and the ligand in the syringe are identical.[14]
In Vitro Transcription of RNA Riboswitches:
-
Template Preparation: Prepare a DNA template for the riboswitch sequence with a T7 promoter.
-
In Vitro Transcription: Perform in vitro transcription using T7 RNA polymerase.
-
Purification: Purify the transcribed RNA using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Folding and Buffer Exchange: Refold the purified RNA by heating and slow cooling in the presence of MgCl2. Exchange the RNA into the final ITC buffer.
Protocol 3: Isothermal Titration Calorimetry (ITC) Experiment
The following is a general protocol for a typical ITC experiment to measure this compound binding. Instrument-specific parameters may need to be optimized.
-
Sample Preparation:
-
Prepare the target protein or RNA solution in the ITC cell at a concentration typically 10-50 µM. The optimal concentration can be estimated using the "c-value" (c = n[M]Ka), which should ideally be between 10 and 1000.[4][14]
-
Prepare the this compound solution in the injection syringe at a concentration 10-20 times higher than the macromolecule in the cell.
-
Crucially, both the macromolecule and this compound solutions must be in identical, degassed buffers to minimize heats of dilution. [14] A common buffer is 20-50 mM HEPES or Tris at a physiological pH, with 100-150 mM NaCl. Additives like MgCl2 may be required for RNA folding.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Load the macromolecule solution into the sample cell and the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5-1 µL) to be discarded during data analysis.
-
Carry out a series of subsequent injections (e.g., 20-30 injections of 2-3 µL each) with sufficient time between injections for the signal to return to baseline (e.g., 150-180 seconds).
-
-
Control Experiments:
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution. This value will be subtracted from the experimental data.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument to determine Kd, ΔH, ΔS, and n.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key this compound signaling pathways and the experimental workflow for ITC.
Caption: Bacterial this compound Signaling Pathway.
Caption: Eukaryotic this compound STING Pathway.
Caption: ITC Experimental Workflow.
Conclusion
Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of this compound binding to its various biological receptors. The ability to obtain a complete thermodynamic profile provides a deep understanding of the molecular forces driving these interactions, which is essential for fundamental research and for the development of novel therapeutics targeting this compound signaling pathways. The protocols and data presented in this application note serve as a comprehensive resource for researchers embarking on ITC-based studies of this important second messenger.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYCLIC DI-NUCLEOTIDE SIGNALLING ENTERS THE EUKARYOTE DOMAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Isothermal Titration Calorimetry to Determine Thermodynamic Parameters of Protein–Glycosaminoglycan Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The intricate world of riboswitches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Troubleshooting & Optimization
Technical Support Center: c-di-AMP Extraction and Quantification
Welcome to the technical support center for cyclic di-AMP (c-di-AMP) analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges in this compound extraction and quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low this compound yield during extraction?
A1: The most frequent cause of low yield is inefficient or slow sample processing, which allows phosphodiesterases (PDEs) to degrade this compound.[1][2] It is critical to rapidly quench metabolic activity immediately after harvesting cells, for instance, by using cold quenching buffers or snap-freezing in liquid nitrogen.[3] Incomplete cell lysis is another common issue that prevents the complete release of intracellular contents.[4]
Q2: My LC-MS/MS results show high variability between technical replicates. What should I investigate?
A2: High variability in LC-MS/MS can stem from several sources. First, check for inconsistent sample extraction and handling. Ensure precise and consistent volumes are used throughout the procedure. Second, matrix effects from complex biological samples can cause ion suppression or enhancement, leading to variability. Consider further sample cleanup or using an internal standard.[5] Finally, ensure the LC-MS/MS system is properly calibrated and stabilized.[5]
Q3: Why does my ELISA standard curve have a poor fit (low R² value)?
A3: A poor standard curve in a competitive ELISA can be due to several factors:
-
Pipetting Errors: Inaccurate serial dilutions of the standard or inconsistent volumes added to wells are common culprits.[6]
-
Improper Reagent Preparation: The enzyme conjugate (e.g., HRP-tracer) may have been diluted incorrectly; viscous solutions like glycerol-containing conjugates require careful handling.[7]
-
Incubation Conditions: Inconsistent incubation times or temperatures, particularly stacking plates which can create a temperature gradient (the "edge effect"), can lead to high variability.[8]
-
Reagent Degradation: Using reagents from different kits or expired reagents can affect assay performance.[8]
Q4: Can I use the same extraction protocol for both bacterial and mammalian cells?
A4: While the principles are similar (cell lysis, protein removal, nucleotide extraction), protocols often require modification. Bacterial cells have a tough cell wall requiring more rigorous lysis methods like bead beating or sonication.[9][10] Mammalian cells can typically be lysed with detergents.[11] The composition of the extraction buffer may also need to be optimized for the different sample matrices to ensure efficient recovery.
Q5: Which quantification method—LC-MS/MS, ELISA, or a biosensor—is best for my experiment?
A5: The choice depends on your specific needs:
-
LC-MS/MS offers the highest specificity and sensitivity, making it the gold standard for absolute quantification and for distinguishing between different cyclic dinucleotides.[5][12][13] It is ideal for validating results and for studies requiring precise measurements.
-
ELISA is a high-throughput and cost-effective method suitable for screening large numbers of samples.[14][15] It is less equipment-intensive than LC-MS/MS but may be subject to cross-reactivity and matrix interference.[15]
-
Fluorescent Biosensors are powerful tools for real-time, in vivo measurements of this compound dynamics within live cells.[16][17][18] They provide spatial and temporal resolution that is not possible with lysate-based methods.
Troubleshooting Guides
Guide 1: this compound Extraction Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Yield | Degradation by Phosphodiesterases (PDEs): Slow harvesting or failure to quench metabolic activity. | Harvest cells rapidly by centrifugation or fast filtration and immediately quench in a cold buffer (e.g., acetonitrile/methanol/formic acid) or snap-freeze the cell pellet in liquid nitrogen.[3] |
| Incomplete Cell Lysis: Lysis method is not sufficient for the cell type (e.g., Gram-positive bacteria). | For bacteria, use mechanical disruption like bead beating or sonication in the lysis buffer.[9] For mammalian cells, ensure the detergent-based lysis buffer is effective. Optimize incubation time and temperature.[11] | |
| Inefficient Precipitation: Incorrect ethanol (B145695) concentration or temperature during precipitation. | Ensure the final ethanol concentration is at least 65% and perform precipitation at a low temperature (e.g., -20°C or -80°C) to maximize nucleotide recovery.[19] | |
| Loss of Pellet: The nucleotide pellet after precipitation is small and easily dislodged. | Be careful when decanting the supernatant after centrifugation. Spin for a longer duration or at a higher speed to ensure a compact pellet. | |
| High Variability Between Replicates | Inconsistent Starting Material: Variation in cell number or density between samples. | Normalize the starting material by cell count or optical density (OD) before extraction.[10] Also, normalize the final quantified this compound level to the total protein concentration of the lysate.[10] |
| Inaccurate Pipetting: Errors in adding lysis buffer, precipitation solvent, or resuspension buffer. | Use calibrated pipettes and ensure thorough mixing at each step. For small volumes, use appropriate low-retention tips. | |
| Incomplete Resuspension: The dried nucleotide pellet is not fully dissolved. | Vortex the sample thoroughly after adding the resuspension buffer. A brief sonication can also help dissolve the pellet.[19] |
Guide 2: this compound Quantification Issues
| Method | Problem | Possible Cause(s) | Recommended Solution(s) |
| LC-MS/MS | Poor Sensitivity / Low Signal | Ion Suppression: Co-eluting compounds from the sample matrix interfere with the ionization of this compound. | Improve sample cleanup using solid-phase extraction (SPE). Adjust the HPLC gradient to better separate this compound from interfering compounds. Use a stable isotope-labeled internal standard. |
| Suboptimal MS Parameters: Collision energy, fragmentor voltage, or other settings are not optimized. | Optimize MS parameters using a pure this compound standard to find the most stable and abundant fragment ions for Multiple Reaction Monitoring (MRM).[5] | ||
| ELISA | High Background / Low Signal | Insufficient Washing: Residual enzyme conjugate remains in the wells. | Increase the number of wash steps or the soaking time during washes. Ensure wash buffer is dispensed forcefully to cover the entire well surface. |
| (Competitive Assay) | Inactive Reagents: Antibody, tracer, or substrate has degraded. | Check the expiration dates of all reagents. Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles.[8] Do not mix reagents from different kit lots.[8] | |
| Out-of-Range Values | Sample Concentration Too High/Low: The this compound concentration in the sample falls outside the linear range of the standard curve. | Perform a dilution series of your sample to find a dilution that falls within the assay's detection range.[15] | |
| Fluorescent Biosensor | Low Fluorescence Signal | Low Biosensor Expression: The plasmid carrying the biosensor is not efficiently transcribed/translated. | Use a stronger promoter for biosensor expression or optimize induction conditions (e.g., inducer concentration, temperature). |
| Low Intracellular this compound: The experimental conditions result in this compound levels below the biosensor's detection limit. | Use positive controls, such as a PDE deletion mutant strain, which is known to accumulate high levels of this compound, to validate the biosensor's responsiveness.[16][17] | ||
| High Background in Controls | Autofluorescence: Cells or media exhibit high intrinsic fluorescence at the measured wavelengths. | Measure the fluorescence of cells not expressing the biosensor and subtract this value as background. Use imaging media with low autofluorescence. |
Data Presentation
Table 1: Comparison of this compound Quantification Methods
| Feature | LC-MS/MS | Competitive ELISA | Fluorescent Biosensor |
| Principle | Mass-to-charge ratio | Immuno-competition | Ligand-induced conformational change |
| Measurement Type | Absolute Quantification | Relative/Absolute Quantification | Real-time, in vivo dynamics |
| Typical Sensitivity | Low pM to fM[5] | ~30-100 pM (LLOD)[20][21] | nM to low µM (Kd)[17][18] |
| Throughput | Low to Medium | High | Medium to High (with flow cytometry) |
| Specificity | Very High | High (potential for cross-reactivity) | High (dependent on the binding domain) |
| Equipment Needs | HPLC, Mass Spectrometer | Plate Reader | Fluorescence Microscope, Plate Reader, or Flow Cytometer |
| Key Advantage | Gold standard for accuracy and specificity. | Cost-effective, high-throughput screening. | Measures live-cell dynamics with spatial resolution. |
Experimental Protocols
Protocol 1: this compound Extraction from Bacterial Cells
This protocol is adapted from methods used for S. aureus and P. aeruginosa.[9][10][19]
-
Cell Harvest: Grow bacteria to the desired optical density (e.g., mid-exponential phase).[10] Harvest a volume of culture equivalent to 2-3 OD600 units by centrifugation (e.g., 10,000 x g for 5 min at 4°C).
-
Quenching: Discard the supernatant and immediately add 1 mL of a cold quenching buffer (e.g., 60% acetonitrile, 20% methanol, 0.5 M formic acid).[3] Alternatively, snap-freeze the cell pellet in liquid nitrogen and store at -80°C.[22]
-
Cell Lysis: Resuspend the pellet in 500 µL of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0). Add an equal volume of 0.1 mm zirconia/silica beads and mechanically lyse cells using a bead beater (e.g., 4 cycles of 45 seconds at 6.5 m/s, with cooling on ice between cycles).[9]
-
Clarification: Centrifuge the lysate at 17,000 x g for 10 min at 4°C to pellet cell debris.[9] Transfer the supernatant to a new tube.
-
Protein Normalization: Use a small aliquot of the supernatant to determine the total protein concentration (e.g., via Bradford or BCA assay) for later normalization of this compound levels.
-
Heat Inactivation: Incubate the remaining supernatant at 95°C for 10 minutes to denature proteins and PDEs. Centrifuge again (17,000 x g, 10 min, 4°C) and collect the supernatant.
-
Storage: The clarified extract containing this compound can be stored at -80°C until quantification.
Protocol 2: Quantification by Competitive ELISA
This protocol is based on the principle of commercially available kits.[14][15]
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Dilute cell extracts in the provided assay buffer to ensure concentrations fall within the standard curve range.[15]
-
Standard Curve: Create a serial dilution of the this compound standard provided in the kit. A typical range might be 15.6-2,000 pg/mL.[20]
-
Assay Incubation: Add 50 µL of the standard or diluted sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the this compound-HRP tracer to each well.[15]
-
Add 50 µL of the specific monoclonal antibody to each well.
-
Binding: Seal the plate and incubate on an orbital shaker for 2-3 hours at room temperature. During this time, free this compound from the sample/standard competes with the this compound-HRP tracer for binding to the antibody.[15]
-
Washing: Decant the plate contents and wash the wells 4-5 times with wash buffer to remove unbound reagents.
-
Development: Add 100 µL of TMB Substrate Solution to each well and incubate for 30 minutes in the dark. The HRP enzyme on the bound tracer will convert the substrate, producing a blue color.
-
Stop Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.[15]
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the this compound concentration in your samples.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Overview of the this compound signaling pathway.
Caption: General workflow for this compound extraction.
Caption: Principle of competitive ELISA for this compound.
Caption: Decision tree for selecting a quantification method.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Genomic DNA Preparation Troubleshooting [sigmaaldrich.com]
- 5. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Cyclic AMP Competitive ELISA Kit - FAQs [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. med.upenn.edu [med.upenn.edu]
- 12. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. caymanchem.com [caymanchem.com]
- 21. Cyclic di-AMP ELISA Kit - Cayman Chemical [bioscience.co.uk]
- 22. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
c-di-AMP Analysis by Mass Spectrometry: A Technical Support Center
Welcome to the technical support center for the optimization of mass spectrometry parameters for cyclic diadenosine monophosphate (c-di-AMP) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues you may encounter during the LC-MS/MS analysis of this compound.
Q1: Why am I observing a low or no signal for my this compound sample?
A1: A weak or absent signal can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] Here’s a step-by-step guide to troubleshoot this issue:
-
Verify Sample Preparation: Ensure that the nucleotide extraction was successful. Inefficient cell lysis or degradation of this compound can lead to low yields. Re-evaluate your extraction protocol, ensuring correct buffer composition and incubation times.[4][5] A general protocol for bacterial extraction is provided in the "Experimental Protocols" section.
-
Check Instrument Sensitivity and Calibration: Confirm that the mass spectrometer is properly calibrated and meets the expected sensitivity specifications. Infuse a known concentration of a this compound standard directly into the mass spectrometer to verify its performance independently of the LC system.
-
Optimize Ionization Source Parameters: The efficiency of ion generation is critical. Ensure the electrospray ionization (ESI) source parameters are optimized for this compound. Key parameters to check include:
-
Spray Voltage: Ensure it is stable and within the optimal range for your instrument.
-
Gas Flows (Nebulizer and Drying Gas): Inadequate gas flows can lead to poor desolvation and reduced signal.
-
Source Temperature: Optimize the temperature to ensure efficient solvent evaporation without causing thermal degradation of this compound.
-
-
Evaluate LC-MS Interface: A dirty or improperly positioned ESI probe can significantly reduce signal intensity.[6] Inspect the probe for any blockages or contamination and ensure it is correctly positioned relative to the mass spectrometer inlet.
Q2: My this compound peak is broad, tailing, or splitting. What could be the cause?
A2: Poor peak shape can compromise resolution and quantification.[6] The following are common causes and their solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening and fronting. Try diluting your sample and re-injecting.
-
Column Contamination: Buildup of matrix components on the column can lead to peak tailing and splitting.[6] Use a guard column and ensure adequate sample clean-up. If contamination is suspected, flush the column with a strong solvent or replace it.
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase can significantly affect peak shape. For this compound, which is an acidic molecule, a mobile phase with a pH 2-3 units away from its pKa is recommended to ensure a single ionic form.
-
Injection Solvent Effects: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[7] Whenever possible, dissolve your sample in the initial mobile phase.
Q3: I am having difficulty resolving this compound from other cyclic dinucleotides, such as c-di-GMP or 3'3'-cGAMP. How can I improve chromatographic separation?
A3: Co-elution of cyclic dinucleotides is a common challenge due to their structural similarity.[8] Here are some strategies to improve resolution:
-
Gradient Optimization: A shallow gradient of the organic solvent in your mobile phase can enhance the separation of closely eluting compounds. Experiment with different gradient slopes and durations.
-
Column Chemistry: The choice of the stationary phase is critical. A C18 column is commonly used for reversed-phase separation of cyclic dinucleotides.[9] Consider trying a column with a different C18 chemistry or a phenyl-hexyl column for alternative selectivity.
-
Ion-Pairing Chromatography: The use of an ion-pairing agent, such as tributylamine (B1682462) (TBA), in the mobile phase can improve the retention and resolution of highly polar analytes like cyclic dinucleotides.[10]
Q4: My results are not reproducible, and I suspect contamination. What are the common sources of contamination in this compound analysis?
A4: Contamination can lead to high background noise and inconsistent results.[6][11] Common sources include:
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background ions.[11]
-
Sample Preparation: Plasticizers and other compounds can leach from labware. Use high-quality polypropylene (B1209903) tubes and pipette tips.
-
Carryover: Analyte from a previous injection can be retained in the injector or on the column, leading to its appearance in subsequent runs. Implement a robust wash protocol for the injector and run blank injections between samples to assess for carryover.
Quantitative Data Summary
The following tables provide optimized mass spectrometry parameters for this compound and other relevant cyclic dinucleotides. These values can serve as a starting point for your method development.
Table 1: Optimized MRM Parameters for Cyclic Dinucleotides [8][10]
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Collision Energy (V) |
| This compound | 659.1 | 250.1 | 20 |
| c-di-GMP | 691.2 | 248.1 | 20 |
| 2'3'-cGAMP | 675.1 | 476.0 | 30 |
| 3'3'-cGAMP | 675.1 | 428.0 | 30 |
Table 2: Example of LC-MS/MS Parameters for Cyclic Nucleotide Analysis in Negative Ion Mode [10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Voltage (V) |
| This compound | 657 | 312 | 30 | 28 |
| c-di-GMP | 689 | 150 | 44 | 40 |
| cGAMP | 673 | 328 | 32 | 28 |
| cAMP | 328 | 134 | 24 | 16 |
| cGMP | 344 | 150 | 30 | 20 |
Experimental Protocols
Protocol 1: Extraction of Cyclic Dinucleotides from Bacteria
This protocol is adapted from methods for extracting c-di-GMP and can be applied for this compound analysis.[4][5]
-
Cell Harvesting:
-
Washing:
-
Wash the cell pellet with 1 ml of ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 16,000 x g for 2 minutes at 4°C and discard the supernatant.
-
Repeat the wash step.
-
-
Extraction:
-
Resuspend the cell pellet in 100 µl of ice-cold PBS and incubate at 100°C for 5 minutes.[4][5]
-
Add ice-cold ethanol (B145695) to a final concentration of 65% and vortex for 15 seconds.[4][5]
-
Centrifuge at 16,000 x g for 2 minutes at 4°C.
-
Collect the supernatant, which contains the extracted cyclic dinucleotides.
-
Repeat the extraction process on the cell pellet two more times, pooling the supernatants.
-
-
Sample Preparation for LC-MS:
-
Dry the pooled supernatants using a vacuum concentrator.
-
For reversed-phase ion-pairing chromatography, it is recommended to reconstitute the dried extract in the initial mobile phase (e.g., 10 mM TBA with 15 mM Acetic acid in 97:3 water:methanol).[10]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound analysis.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree.
References
- 1. myadlm.org [myadlm.org]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 10. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 11. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Studying Essential Genes in the c-di-AMP Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying essential genes within the cyclic di-adenosine monophosphate (c-di-AMP) signaling pathway.
Troubleshooting Guides
Issue 1: Difficulty in Deleting an Essential Gene Involved in this compound Metabolism
Q: I am unable to generate a knockout of a suspected essential gene (e.g., a diadenylate cyclase like cdaA) in my bacterium of interest. My transformation experiments consistently fail or yield no viable colonies. What could be the problem and how can I overcome it?
A: This is a common challenge when working with essential genes. The inability to obtain a viable knockout is strong evidence for the gene's essentiality under the tested conditions.[1] Here’s a troubleshooting guide:
-
Confirm Essentiality: The lack of viable mutants is the primary indicator of essentiality. However, ensure your experimental conditions are optimal.
-
Utilize Conditional Mutants: Instead of a complete deletion, create a conditional mutant where the gene's expression can be controlled. This allows for the study of the gene's function upon its depletion.[2] Common strategies include:
-
Inducible Promoters: Place the essential gene under the control of an inducible promoter (e.g., IPTG-inducible, xylose-inducible). In the presence of the inducer, the gene is expressed, and the bacteria can be propagated. Removal of the inducer will lead to the depletion of the essential protein, allowing for phenotypic analysis.
-
Protein Depletion Systems: Employ systems like the auxin-inducible degron (AID) system, which allows for the rapid degradation of the target protein upon the addition of auxin.[3][4][5][6][7]
-
-
CRISPR Interference (CRISPRi): Use a catalytically inactive Cas9 (dCas9) to block the transcription of the essential gene.[8][9][10][11][12][13] This approach allows for tunable knockdown of gene expression, which can be less lethal than a complete knockout and allows for the study of phenotypes associated with reduced gene function.[12][14]
Issue 2: My CRISPRi Knockdown of an Essential this compound Pathway Gene Shows No Phenotype or an Unexpected Phenotype.
Q: I have designed a CRISPRi system to knockdown an essential gene in the this compound pathway, but I am not observing the expected growth defect or phenotype. What could be going wrong?
A: Several factors can influence the outcome of a CRISPRi experiment. Here are some common pitfalls and how to address them:
-
Inefficient sgRNA: The design of the single-guide RNA (sgRNA) is critical for effective knockdown.
-
Troubleshooting: Design and test multiple sgRNAs targeting different regions of the gene.[15] Online tools can help predict on-target and off-target effects. Ensure the sgRNA targets the template strand for more effective transcriptional blockage.
-
-
Leaky dCas9 Expression: Basal expression of dCas9 even in the absence of an inducer can sometimes lead to adaptation or compensation by the cell, masking the true phenotype.
-
Troubleshooting: Use a tightly controlled inducible promoter for dCas9 expression. Verify the tightness of the promoter by measuring target gene expression in the uninduced state.
-
-
Polar Effects: If the target gene is in an operon, CRISPRi can also reduce the expression of downstream genes, leading to complex or unexpected phenotypes.
-
Troubleshooting: Design sgRNAs targeting the 5' end of the gene of interest to minimize polar effects. If possible, complement the knockdown strain with a plasmid expressing the downstream genes to confirm that the observed phenotype is due to the knockdown of the target gene.
-
-
No Obvious Phenotype: It's possible that a partial knockdown is not sufficient to produce a growth defect under standard laboratory conditions.
-
Troubleshooting: Test the knockdown strain under various stress conditions (e.g., osmotic stress, different carbon sources, presence of antibiotics) that might reveal a conditional phenotype.[16] Also, consider that some essential genes may not be required for growth in rich media but are essential under specific nutrient limitations.[16]
-
Frequently Asked Questions (FAQs)
Q1: What makes genes in the this compound pathway essential for many bacteria?
A1: Cyclic di-AMP is a crucial second messenger that regulates several fundamental cellular processes in many bacteria, particularly Gram-positive species.[17][18][19][20] Its essentiality often stems from its role in:
-
Potassium Homeostasis: this compound is a key regulator of potassium ion transporters.[17][21] Dysregulation of potassium levels due to the absence of this compound can be lethal.
-
Cell Wall Integrity: this compound influences the synthesis of peptidoglycan and other cell wall components.[17][18] Loss of this compound can lead to a compromised cell envelope and lysis, especially under osmotic stress.[22]
-
DNA Damage Response: In some bacteria, this compound is involved in the response to DNA damage.[17][19]
Q2: How can I measure the intracellular concentration of this compound in my bacterial strain?
A2: Several methods are available to quantify intracellular this compound levels:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate and absolute quantification of this compound.[23][24]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a sensitive and high-throughput method for measuring this compound.[25]
-
Genetically Encoded Biosensors: RNA-based fluorescent biosensors can be used for in vivo, real-time monitoring of this compound levels within living cells.[26][27]
Q3: Are there any known suppressor mutations that can rescue the lethality of a this compound null mutant?
A3: Yes, suppressor mutations have been identified that can bypass the essentiality of this compound. These mutations often occur in genes related to potassium transport and osmolyte homeostasis, highlighting the critical role of this compound in these processes. For example, in Bacillus subtilis, mutations that reduce the activity of potassium uptake systems can rescue the growth of a this compound null mutant.
Q4: Can studying essential genes in the this compound pathway lead to the development of new antibiotics?
A4: Absolutely. Because the this compound signaling pathway is essential for the viability of many pathogenic bacteria and is absent in humans, its components are attractive targets for the development of novel antimicrobial drugs.[16][17] Inhibiting the synthesis of this compound or targeting its essential receptor proteins could be effective strategies for new antibiotics.
Quantitative Data Summary
Table 1: Impact of this compound Levels on Phenotypes in Staphylococcus aureus
| Strain | Relative this compound Level | Cell Wall Thickness (nm) | Survival under Oxidative Stress (%) | Oxacillin MIC (µg/mL) |
| Wild-type | 1 | 22.5 ± 2.5 | 100 | 0.25 |
| ΔgdpP (high this compound) | ~10-fold higher | 28.1 ± 3.2 | ~50 | 256 |
| dacAG206S (low this compound) | ~4-fold lower | 20.1 ± 2.1 | ~100 | 0.064 |
Data adapted from studies on S. aureus showing that elevated this compound levels lead to a thicker cell wall, decreased survival under oxidative stress, and increased resistance to the β-lactam antibiotic oxacillin.[28]
Experimental Protocols
Protocol 1: Construction of a Conditional Knockdown Mutant using CRISPRi
This protocol provides a general workflow for creating an inducible CRISPRi system in bacteria like Staphylococcus aureus.
-
Vector Construction:
-
Clone the dcas9 gene under the control of a tightly regulated inducible promoter (e.g., anhydrotetracycline-inducible) into a suitable shuttle vector or integrate it into the bacterial chromosome for stable expression.[9]
-
Design and synthesize sgRNAs targeting the essential gene of interest. Clone the sgRNA expression cassette into a separate compatible plasmid under the control of a constitutive promoter.[9]
-
-
Transformation:
-
Introduce the dCas9 and sgRNA plasmids into the target bacterial strain via electroporation or natural transformation.
-
-
Verification of Knockdown:
-
Grow the transformed strain with and without the inducer.
-
Monitor bacterial growth by measuring optical density (OD600) over time. A growth defect in the induced culture indicates a successful knockdown of the essential gene.[13]
-
Confirm the reduction in target gene transcription using quantitative reverse transcription PCR (qRT-PCR).
-
Protocol 2: Measurement of Intracellular this compound by LC-MS/MS
This protocol outlines the key steps for quantifying this compound from bacterial cell lysates.
-
Cell Culture and Harvesting:
-
Grow bacterial cultures to the desired growth phase.
-
Harvest a defined number of cells by centrifugation.
-
-
Metabolite Extraction:
-
Resuspend the cell pellet in an extraction buffer (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using methods such as bead beating or sonication.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.[23]
-
-
LC-MS/MS Analysis:
-
Inject the extracted metabolites onto a liquid chromatography system coupled to a tandem mass spectrometer.
-
Separate this compound from other cellular components using a suitable chromatography column and gradient.
-
Detect and quantify this compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.[24]
-
Use a stable isotope-labeled this compound internal standard for accurate quantification.
-
Visualizations
Caption: Overview of the this compound signaling pathway.
Caption: Experimental workflow for CRISPRi-based gene knockdown.
Caption: Troubleshooting logic for studying essential genes.
References
- 1. journals.asm.org [journals.asm.org]
- 2. A strategy for the generation of conditional mutations by protein destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin-inducible degron system for depletion of proteins in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methodology to Create Auxin-Inducible Degron Tagging System to Control Expression of a Target Protein in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A One-step strategy to target essential factors with auxin-inducible degron system in mouse embryonic stem cells [frontiersin.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Use of CRISPR Interference to Create Essential Gene Knockdowns in Staphylococcus aureus – Fall 2024 Presentations on Undergraduate Research and Creative Activity [2024fallsymposium.wp.unca.edu]
- 9. A CRISPRi-based genetic resource to study essential Staphylococcus aureus genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailor-made gene silencing of Staphylococcus aureus clinical isolates by CRISPR interference - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High‐throughput CRISPRi phenotyping identifies new essential genes in Streptococcus pneumoniae | Molecular Systems Biology [link.springer.com]
- 12. Essential Gene Knockdowns Reveal Genetic Vulnerabilities and Antibiotic Sensitivities in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Essential gene knockdowns reveal genetic vulnerabilities and antibiotic sensitivities in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CRISPR - what can go wrong and how to deal with it | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 16. Using Bacterial Genomes and Essential Genes for the Development of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclic di-AMP, a second messenger of primary importance: tertiary structures and binding mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclic di-AMP Oversight of Counter-Ion Osmolyte Pools Impacts Intrinsic Cefuroxime Resistance in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 24. biorxiv.org [biorxiv.org]
- 25. cAMP and c-di-GMP synergistically support biofilm maintenance through the direct interaction of their effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preservation of c-di-AMP in Experimental Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of cyclic di-AMP (c-di-AMP) in experimental samples. Accurate quantification of this critical second messenger is dependent on the effective inactivation of phosphodiesterases (PDEs), the enzymes responsible for its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in my experimental samples?
A1: The primary cause of this compound degradation is the activity of enzymes called phosphodiesterases (PDEs).[1] These enzymes are present in bacteria and will rapidly hydrolyze this compound into linear 5'-pApA or AMP upon cell lysis if not properly inactivated.[1]
Q2: What are the common classes of this compound degrading phosphodiesterases in bacteria?
A2: The most common classes of PDEs involved in this compound degradation are GdpP, Pde2, and PgpH.[1] Understanding the specific PDEs present in your bacterial species of interest can help in designing a more targeted inactivation strategy.
Q3: At what stage of my experiment should I be most concerned about this compound degradation?
A3: The most critical stage for this compound degradation is during and immediately after cell lysis. When the cellular compartments are disrupted, this compound comes into contact with PDEs, leading to its rapid breakdown. Therefore, the implementation of PDE inactivation methods is crucial during sample collection and lysis.
Q4: Can I store my cell pellets before this compound extraction without degradation?
A4: It is best to process the samples immediately. If storage is necessary, flash-freezing the bacterial cell pellets in liquid nitrogen and storing them at -80°C can help to minimize enzymatic activity. However, degradation can still occur upon thawing, so rapid processing after removal from storage is essential.
Troubleshooting Guides
Problem: Low or undetectable levels of this compound in my samples.
Possible Cause 1: Inefficient inactivation of phosphodiesterases (PDEs).
-
Solution 1.1: Heat Inactivation. Immediately after harvesting, resuspend your bacterial pellet in a suitable buffer and heat it to a high temperature to denature the PDEs. Studies have shown that heat treatment at 95°C for 5-10 minutes is effective for inactivating enzymes in bacterial lysates.[2][3] This should be performed before any mechanical lysis steps like sonication or bead beating.
-
Solution 1.2: Chemical Inhibition. Incorporate a chelating agent like EDTA into your lysis buffer. Many this compound phosphodiesterases are metalloenzymes that require divalent cations like Mg²⁺ or Mn²⁺ for their activity. EDTA will chelate these essential co-factors, thereby inhibiting PDE activity.[4]
-
Solution 1.3: Use of Chaotropic Agents. Lysis buffers containing strong chaotropic agents such as urea (B33335) or guanidine (B92328) hydrochloride can effectively denature proteins, including PDEs, thus preserving the this compound pool.[5][6]
Possible Cause 2: Inefficient extraction of this compound.
-
Solution 2.1: Optimize Lysis Method. For bacteria with tough cell walls, such as Staphylococcus aureus, mechanical lysis using a bead beater is often more effective than enzymatic methods alone. A protocol for S. aureus involves harvesting 30 OD₆₀₀ of bacterial culture, pelleting, washing with PBS, and then resuspending in 600 µL of 50 mM Tris HCl (pH 8.0) for lysis with a FastPrep-24 instrument.[7][8]
-
Solution 2.2: Organic Solvent Extraction. After cell lysis, perform an extraction with an organic solvent like a mixture of acetonitrile, methanol, and water to precipitate proteins and other macromolecules, leaving the small molecule this compound in the supernatant.
Experimental Protocols
Protocol 1: this compound Extraction from Gram-Positive Bacteria (e.g., Staphylococcus aureus) using Heat Inactivation
-
Cell Harvesting: Grow your bacterial culture to the desired optical density. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet once with ice-cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of Lysis Buffer (50 mM Tris-HCl, pH 7.5, 10 mM EDTA).
-
Heat Inactivation: Immediately place the cell suspension in a heat block or water bath set to 95°C for 10 minutes. This step is critical for denaturing PDEs.
-
Cooling: After heating, immediately place the sample on ice for 5 minutes.
-
Cell Lysis: Lyse the cells using a bead beater with 0.1 mm glass or zirconia/silica beads. Perform 3-4 cycles of 45 seconds at high speed, with 1-minute intervals on ice between cycles.
-
Clarification: Centrifuge the lysate at high speed (e.g., 17,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the this compound to a new tube.
-
Sample Preparation for Analysis: The supernatant can now be further processed for this compound quantification by methods such as LC-MS/MS or ELISA. This may involve protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation and collection of the supernatant.
Protocol 2: this compound Extraction using Chaotropic Agents
-
Cell Harvesting and Washing: Follow steps 1 and 2 from Protocol 1.
-
Lysis with Chaotropic Buffer: Resuspend the cell pellet directly in a Chaotropic Lysis Buffer (e.g., 6 M Guanidine Hydrochloride, 50 mM Tris-HCl, pH 7.5, 10 mM EDTA). Vortex vigorously.
-
Mechanical Disruption (Optional but Recommended): For bacteria with robust cell walls, proceed with bead beating as described in step 6 of Protocol 1. The chaotropic agent will aid in cell disruption and immediately inactivate released PDEs.
-
Clarification: Centrifuge the lysate at high speed (e.g., 17,000 x g for 10 minutes at 4°C).
-
Supernatant Collection and Processing: Collect the supernatant and proceed with sample preparation for your chosen analytical method. Note that high concentrations of chaotropic agents may need to be removed or diluted depending on the downstream application.
Data Presentation
Table 1: Comparison of PDE Inactivation Methods
| Method | Principle of Action | Recommended Parameters | Advantages | Disadvantages |
| Heat Inactivation | Thermal denaturation of phosphodiesterases. | 95°C for 5-10 minutes.[2][3] | Simple, rapid, and does not require the addition of chemicals that might interfere with downstream analysis. | May not be suitable for heat-labile analytes other than this compound. |
| Chemical Inhibition (EDTA) | Chelation of divalent metal cations (e.g., Mg²⁺, Mn²⁺) that are essential cofactors for many PDEs.[4] | 5-10 mM EDTA in the lysis buffer. | Effective for metallo-phosphodiesterases and can be easily incorporated into existing lysis buffers. | May not inhibit all classes of PDEs. High concentrations might interfere with some downstream enzymatic assays. |
| Chaotropic Agents | Denaturation of proteins, including PDEs, by disrupting hydrogen bonds and hydrophobic interactions.[5][6] | 4-6 M Guanidine Hydrochloride or 6-8 M Urea in the lysis buffer. | Very effective at denaturing a broad range of proteins and can improve the solubilization of some cellular components. | May require removal or significant dilution before downstream analysis (e.g., LC-MS/MS, ELISA) as they can interfere with these methods. |
Visualizations
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Inactivation of Non-Endospore-Forming Bacterial Pathogens by Heat Stabilization is Compatible with Downstream Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibiting 3-phosphoglycerate kinase by EDTA stimulates the development of the cleavage stage mouse embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of cell disruption techniques and chaotropic agents on the downstream purification process of mecasermin produced as inclusion body in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of cell disruption techniques and chaotropic agents on the downstream purification process of mecasermin produced as inclusion body in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
common problems and solutions with c-di-AMP mutant phenotypes
Welcome to the technical support center for researchers working with cyclic di-adenosine monophosphate (c-di-AMP) mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound null mutant (e.g., ΔdacA) not viable under standard laboratory conditions?
A1: In many Gram-positive bacteria, such as Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis, this compound is an essential second messenger molecule. Its absence, typically achieved by deleting the diadenylate cyclase gene (dacA), leads to a lethal phenotype under standard rich media conditions.[1][2] This essentiality is often linked to the critical role of this compound in maintaining potassium and glutamate (B1630785) homeostasis, cell wall integrity, and osmoregulation.[3][4][5] Without this compound, the cell cannot properly regulate these fundamental processes, leading to cell death.
Q2: I managed to isolate a viable this compound null mutant. How is this possible?
A2: Viable this compound null mutants often arise due to the acquisition of suppressor mutations.[3][6] These spontaneous mutations occur in other genes and compensate for the absence of this compound, restoring viability. Common suppressor mutations are found in genes related to:
-
Potassium and osmolyte transport: Mutations in genes encoding ion and osmolyte transporters can alleviate the toxic effects of unregulated potassium uptake.[3][7]
-
Central metabolism: In Listeria monocytogenes, mutations that inhibit pyruvate (B1213749) carboxylase can rescue the growth of a ΔdacA mutant, suggesting that metabolic imbalances contribute to its lethality.[6][8]
-
Phospholipid biosynthesis: Alterations in membrane composition can also contribute to the survival of this compound null mutants.[3]
If you have an unexpectedly viable null mutant, it is highly recommended to perform whole-genome sequencing to identify potential suppressor mutations, which can provide valuable insights into the essential roles of this compound in your organism.
Q3: My phosphodiesterase (PDE) mutant (e.g., ΔgdpP), which should accumulate this compound, shows a severe growth defect. Why?
A3: While a lack of this compound is often lethal, its excessive accumulation is also toxic to bacterial cells.[2][4][5] This phenomenon has led to this compound being dubbed an "essential poison".[2][4][5] High intracellular levels of this compound, caused by the deletion of phosphodiesterase genes responsible for its degradation, can lead to several detrimental effects, including:
-
Inhibition of potassium uptake: High this compound levels can block essential potassium import systems, leading to potassium starvation.[2][4][5]
-
Altered cell wall synthesis: Accumulation of this compound can impact cell wall metabolism, leading to increased resistance to some antibiotics but also causing growth defects.[9][10]
-
Metabolic dysregulation: High this compound can interfere with central metabolic pathways.[8]
-
Reduced cell size: In Staphylococcus aureus, high this compound levels have been linked to a reduction in cell size, which contributes to an overall growth defect.[11][12]
Q4: I am observing altered antibiotic susceptibility in my this compound mutant. What is the connection?
A4: this compound signaling is intricately linked to antibiotic resistance, particularly against cell wall-targeting agents like β-lactams.[7][13][14]
-
High this compound levels (PDE mutants): Often lead to increased resistance to β-lactam antibiotics.[7][9][10] This is thought to be due to alterations in cell wall synthesis and increased peptidoglycan cross-linking.[10][12] In S. aureus, high this compound levels can also increase cell wall thickness.[11][15]
-
Low or no this compound (cyclase mutants): Typically result in increased susceptibility to cell wall-active antibiotics.[6][13]
The specific effect on antibiotic susceptibility can vary depending on the antibiotic's mechanism of action and the bacterial species being studied.[16][17]
Q5: My this compound mutant strain shows a different biofilm formation phenotype compared to the wild type. Is this expected?
A5: Yes, this compound has been shown to play a role in regulating biofilm formation in several bacterial species.[18][19][20] However, the effect can be species-specific. For instance:
-
In Streptococcus mutans, increased this compound levels (due to a pdeA deletion) promote biofilm formation.[20]
-
Conversely, in Bacillus subtilis, the accumulation of this compound inhibits biofilm formation.[18]
This regulation can occur through various downstream effectors, including transcription factors that control the expression of biofilm matrix components.[18][20]
Troubleshooting Guides
Problem 1: Difficulty in obtaining a this compound null mutant.
| Potential Cause | Troubleshooting Steps |
| Essentiality of this compound in your growth medium | Attempt the deletion in a minimal or chemically defined medium. This compound is often conditionally essential and may be dispensable in nutrient-poor media.[6][21] For B. subtilis, use a minimal medium with low potassium and without glutamate.[3][21] |
| Lethality due to metabolic imbalance | Supplement the medium with specific nutrients. For example, in L. monocytogenes, specific media compositions can support the growth of a ΔdacA mutant.[6][8] |
| Toxicity of unregulated ion transport | Consider generating the mutant under anaerobic conditions, which has been shown to bypass the essentiality of this compound in S. aureus.[21] |
| Inefficient genetic tools | Optimize your gene deletion protocol. Ensure high transformation efficiency and use a robust selection strategy. A conditional knockout approach (e.g., using an inducible promoter to control the cyclase gene) can also be employed to study essentiality.[13] |
Problem 2: Inconsistent or unexpected phenotypes in your this compound mutant.
| Potential Cause | Troubleshooting Steps |
| Acquisition of suppressor mutations | Perform whole-genome sequencing on independently isolated mutant strains to check for suppressor mutations.[3][6] Compare the phenotypes of multiple independent isolates. |
| Polar effects of the mutation | If the target gene is in an operon, the mutation might affect the expression of downstream genes. Use a markerless deletion system or generate a complemented strain to confirm that the phenotype is due to the loss of your gene of interest. |
| Pleiotropic effects of this compound | This compound regulates many cellular processes.[1][14] The observed phenotype may be a secondary consequence of a more fundamental defect. Systematically investigate key physiological parameters such as ion homeostasis, cell wall integrity, and central metabolism. |
| Growth phase-dependent effects | Analyze your mutant phenotype at different growth phases (e.g., exponential vs. stationary phase), as the roles of this compound and the expression of its signaling components can vary. |
Key Experimental Protocols
Quantification of Intracellular this compound
Accurate measurement of intracellular this compound levels is crucial for characterizing your mutants.
Methodology: HPLC-MS/MS
-
Cell Lysis: Grow bacterial cultures to the desired optical density. Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS). Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Lyse the cells using bead beating or sonication.
-
Extraction: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the nucleotide extract.
-
Analysis: Analyze the extract using a high-performance liquid chromatography (HPLC) system coupled to a triple-quadrupole mass spectrometer (MS/MS).[22]
-
Quantification: Use a standard curve generated with known concentrations of purified this compound to quantify the amount in your samples.[23][24]
Alternative Method: ELISA
A competitive enzyme-linked immunosorbent assay (ELISA) can also be used for quantification and may be more accessible for some labs.[25][26][27]
Growth Curve Analysis
To assess growth defects, perform a detailed growth curve analysis.
Methodology:
-
Inoculation: Inoculate fresh liquid medium (e.g., TSB for S. aureus, BHI for L. monocytogenes, LB for B. subtilis) with overnight cultures of your wild-type and mutant strains, normalized to the same starting OD (e.g., OD600 of 0.05).
-
Incubation: Incubate the cultures in a shaking incubator at the optimal temperature for your bacterium.
-
Measurement: Measure the OD600 at regular intervals (e.g., every hour) for 24-48 hours using a spectrophotometer or a microplate reader.
-
Data Plotting: Plot the OD600 values against time on a semi-logarithmic scale to visualize the different growth phases and calculate the doubling time.
Biofilm Formation Assay
This assay quantifies the ability of your mutant to form biofilms on a solid surface.
Methodology: Crystal Violet Staining
-
Inoculation: Grow overnight cultures of your wild-type and mutant strains. Dilute the cultures in fresh medium and add them to the wells of a 96-well microtiter plate.[28]
-
Incubation: Incubate the plate under static conditions for 24-72 hours to allow for biofilm formation.[28]
-
Washing: Carefully remove the planktonic cells and wash the wells gently with water or PBS to remove non-adherent bacteria.
-
Staining: Add a solution of 0.1% crystal violet to each well and incubate for 15-30 minutes.
-
Solubilization: Wash the wells again to remove excess stain. Add a solvent (e.g., 30% acetic acid or ethanol) to solubilize the crystal violet that has stained the adherent biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 562 nm) using a microplate reader.[20][26]
Signaling Pathways and Workflows
Caption: Synthesis and degradation of this compound.
Caption: Regulation of potassium transport by this compound.
Caption: Workflow for Crystal Violet Biofilm Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The many roles of cyclic di-AMP to control the physiology of Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. escholarship.org [escholarship.org]
- 7. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Too much of a good thing: regulated depletion of this compound in the bacterial cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic di-AMP is critical for Listeria monocytogenes growth, cell wall homeostasis, and establishment of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 15. This compound levels modulate Staphylococcus aureus cell wall thickness, response to oxidative stress, and antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound signaling plays important role in determining antibiotic tolerance phenotypes of Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Frontiers | Second Messenger Signaling in Bacillus subtilis: Accumulation of Cyclic di-AMP Inhibits Biofilm Formation [frontiersin.org]
- 19. Frontiers | The role of bacterial cyclic di-adenosine monophosphate in the host immune response [frontiersin.org]
- 20. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Essentiality of this compound in Bacillus subtilis: Bypassing mutations converge in potassium and glutamate homeostasis | PLOS Genetics [journals.plos.org]
- 22. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 23. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Quantification of this compound in cell extracts by ELISA. [bio-protocol.org]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Inactivation of Cyclic Di-GMP Binding Protein TDE0214 Affects the Motility, Biofilm Formation, and Virulence of Treponema denticola - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of In Vitro c-di-AMP Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with in vitro cyclic di-AMP (c-di-AMP) binding assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vitro assays to study this compound binding?
A1: Several robust methods are available to characterize the interaction between this compound and its protein or RNA receptors. Commonly used assays include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence-Based Assays (e.g., Fluorescence Polarization, FP; Förster Resonance Energy Transfer, FRET), and filter-binding assays like the Differential Radial Capillary Action of Ligand Assay (DRaCALA).[1][2] Affinity chromatography and pull-down assays using biotinylated this compound are also frequently employed to identify novel binding partners.[3][4]
Q2: How do I choose the right assay for my experiment?
A2: The choice of assay depends on your specific research question:
-
For identifying novel binders: Use pull-down assays with biotinylated this compound coupled to magnetic beads followed by mass spectrometry.[4]
-
For determining binding affinity (Kd) and kinetics (kon/koff): Surface Plasmon Resonance (SPR) is the gold standard as it provides real-time, label-free interaction analysis.[1][5]
-
For measuring thermodynamic parameters (ΔH, ΔS): Isothermal Titration Calorimetry (ITC) is ideal as it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[6][7]
-
For high-throughput screening (HTS): Fluorescence Polarization (FP) and FRET-based assays are highly suitable due to their speed and lower sample consumption.[8][9]
-
For rapid, semi-quantitative analysis: The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a simple and effective method for confirming binding and estimating affinity.[2][10]
Q3: What is a typical range for this compound concentration in bacterial cells?
A3: Intracellular this compound concentrations can vary between species and under different growth conditions, but they typically fall within the low micromolar range. For instance, reported levels range from approximately 0.5–1.0 µM in Mycoplasma pneumoniae to 1.7–5.1 µM in Bacillus subtilis.[11] This physiological range is a crucial consideration when designing experiments to ensure biological relevance.
Troubleshooting Guides
Issue 1: Low or No Binding Signal
Q: My assay shows a very weak or no signal. What are the potential causes and solutions?
A: A weak or absent signal is a common issue that can stem from problems with the protein, the ligand, the buffer, or the instrument settings. The following table outlines potential causes and troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Inactive Protein | Verify protein integrity and activity. Ensure the protein is correctly folded and purified. If the protein was stored, check for degradation via SDS-PAGE.[12] For surface-based assays like SPR, the immobilization process (e.g., amine coupling) might block the binding site; try alternative coupling chemistries (e.g., thiol coupling) or use a capture-based approach.[5][12] |
| Protein Aggregation | Visually inspect the protein solution for precipitates. Detect aggregates using dynamic light scattering (DLS) or size-exclusion chromatography.[13] Optimize buffer conditions by screening different pH levels, salt concentrations, or adding stabilizing agents like glycerol (B35011) or arginine/glutamate mixtures.[13] |
| Incorrect Buffer Conditions | Ensure the assay buffer pH and ionic strength are optimal for the interaction. Perform buffer scouting experiments.[14] A mismatch between the running buffer and the analyte buffer in SPR can cause bulk refractive index shifts that obscure the binding signal.[12] |
| Low Analyte Concentration | Verify the concentration of your this compound stock solution. If the binding affinity is weak, you may need to use a higher concentration of the analyte.[15][16] |
| Instrument Settings (Assay Dependent) | FP/FRET: Ensure you are using the correct excitation/emission filters and that the instrument gain is set appropriately.[17] SPR: Check that the ligand immobilization level is sufficient. Too low a density will result in a weak signal.[15][16] ITC: Ensure the "c-window" (c = Ka * [Macromolecule]) is within the optimal range of 10-100 for accurate Kd determination.[18] |
Issue 2: High Background or Non-Specific Binding
Q: I'm observing high background noise or significant non-specific binding. How can I resolve this?
A: Non-specific binding (NSB) can mask the true interaction signal. It occurs when the analyte binds to the sensor surface or other components in the assay matrix rather than the specific target.
| Potential Cause | Recommended Troubleshooting Steps |
| Hydrophobic Interactions | General: Add a non-ionic surfactant like Tween-20 (0.005-0.05%) to the assay buffer to block hydrophobic surfaces.[12] FP: Hydrophobic fluorescent labels can cause NSB. Consider a different fluorophore or a longer linker.[19] |
| Electrostatic Interactions | Optimize the ionic strength of the buffer by increasing the salt concentration (e.g., 150 mM to 500 mM NaCl) to minimize non-specific electrostatic interactions.[14] |
| Binding to Control Surfaces (SPR) | SPR: Use a proper reference surface. A deactivated surface is a minimal control, but immobilizing an irrelevant protein (like BSA) is often more effective at accounting for NSB.[5][12] |
| Contaminated Reagents | Use high-purity, filtered, and degassed buffers. Ensure protein and ligand preparations are free of contaminants.[15] |
| High Protein Concentration (Filter Assays) | In filter-binding assays, using an excessively high protein concentration can lead to high background. Optimize the protein amount used.[20] Soaking nitrocellulose filters in a polymer solution can also help reduce background.[20] |
Signaling Pathway & Experimental Workflow Diagrams
Quantitative Data Summary
The binding affinity of this compound for its receptors can vary significantly. The following table summarizes representative binding constants from the literature for different protein-c-di-AMP interactions measured by various techniques.
| Protein | Organism | Assay Method | Binding Constant (Kd) | Buffer Conditions (Example) |
| DarB | Bacillus subtilis | ITC | 27.0 ± 1.98 nM | 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2 |
| KdpD (USP Domain) | Staphylococcus aureus | DRaCALA | 2.0 ± 0.18 µM | Not specified in detail |
| CabP | Streptococcus pneumoniae | Competitive ELISA | Not a direct Kd; uses 25 nM Biotin-c-di-AMP tracer | PBS (pH 7.4) with 0.05% Tween 20 |
| STING (hSTING) | Homo sapiens | Fluorescence Polarization | ~2.5 µM (for a fluorescein-labeled this compound probe) | 40 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2 |
Note: This table is illustrative. Buffer conditions and binding affinities are highly dependent on the specific experiment and should be empirically determined.[6][8][10][21]
Experimental Protocols
Protocol 1: Competitive ELISA for this compound Quantification
This protocol is adapted from a method using the this compound binding protein CabP.[21] The principle relies on competition between free this compound in a sample and a biotin-labeled this compound (B-c-di-AMP) tracer for binding to a limited number of CabP-coated wells.
Materials:
-
Recombinant CabP protein
-
This compound and Biotin-c-di-AMP (B-c-di-AMP)
-
96-well ELISA plates
-
Coating Buffer: 50 mM Na2CO3/NaHCO3, pH 9.6
-
Wash Buffer: PBS with 0.05% (v/v) Tween 20 (PBST)
-
Blocking Buffer: 5% (w/v) non-fat milk in PBST
-
Streptavidin-HRP conjugate
-
TMB or OPD substrate
Procedure:
-
Coating: Coat wells of a 96-well plate with 100 µL of CabP (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of PBST per well.
-
Blocking: Block non-specific sites by adding 200 µL of blocking buffer to each well and incubating for 2 hours at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Competition: Prepare this compound standards and unknown samples. Add 50 µL of standards or samples to the appropriate wells. Immediately add 50 µL of B-c-di-AMP tracer (e.g., 25 nM in PBS) to all wells. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 2).
-
Detection: Add 100 µL of Streptavidin-HRP (diluted in PBS) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with 200 µL of PBST per well.
-
Development: Add 100 µL of substrate solution and incubate in the dark until sufficient color develops.
-
Measurement: Stop the reaction with 50 µL of 2M H2SO4 and read the absorbance at 490 nm. The signal is inversely proportional to the amount of this compound in the sample.
Protocol 2: Isothermal Titration Calorimetry (ITC)
This protocol provides a general framework for measuring the thermodynamics of a protein-c-di-AMP interaction.
Materials:
-
Purified, dialyzed protein of interest
-
This compound
-
ITC instrument
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the final ITC buffer to minimize buffer mismatch.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both protein and ligand solutions immediately before the experiment.
-
-
Concentration Determination: Accurately determine the concentrations of both the protein (in the cell) and this compound (in the syringe). A typical starting point is 10-20 µM protein and 100-200 µM this compound.
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections.
-
-
Control Titration: Perform a control experiment by titrating this compound into the buffer-filled cell to measure the heat of dilution. This value will be subtracted from the experimental data.[22]
-
Binding Experiment:
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Allow the system to equilibrate to a stable baseline.
-
Initiate the titration run.
-
-
Data Analysis:
-
Integrate the raw power peaks to determine the heat change per injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting isotherm to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[7]
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From assay development to lead optimization using Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 8. A STING-based fluorescent polarization assay for monitoring activities of cyclic dinucleotide metabolizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. benchchem.com [benchchem.com]
- 15. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 16. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
refining experimental protocols for measuring c-di-AMP turnover
Welcome to the Technical Support Center for c-di-AMP Turnover Assays. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in refining their experimental approaches for measuring cyclic di-AMP (this compound) turnover.
Cyclic di-AMP is a crucial second messenger in many bacteria, regulating a wide array of physiological processes including cell wall homeostasis, potassium transport, and virulence.[1][2] Its intracellular concentration is tightly controlled by the balance between synthesis by diadenylate cyclases (DACs) and degradation by specific phosphodiesterases (PDEs).[1][3][4]
References
troubleshooting problems in in vitro c-di-AMP synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vitro synthesis of cyclic di-adenosine monophosphate (c-di-AMP).
Troubleshooting Guide
This guide addresses common problems encountered during the in vitro synthesis of this compound in a question-and-answer format.
Question: Why am I observing low or no this compound synthesis in my reaction?
Answer:
Low or no this compound synthesis can be attributed to several factors, ranging from enzyme activity to the purity of your reagents. Here’s a systematic approach to troubleshoot this issue:
-
Enzyme Activity:
-
Inactive Enzyme: Ensure that your diadenylate cyclase (e.g., DisA, CdaA) is active. Enzymes can lose activity due to improper storage or handling. It is recommended to use freshly purified protein or aliquots that have not undergone multiple freeze-thaw cycles.[1][2] If you suspect enzyme inactivity, test it with a positive control reaction if available.
-
Incorrect Enzyme Concentration: The concentration of the enzyme is critical for optimal synthesis. Titrate the enzyme concentration to find the optimal level for your specific conditions.[1]
-
-
Reaction Buffer and Conditions:
-
Suboptimal pH: The pH of the reaction buffer significantly influences enzyme activity. For instance, the highest activity for DisA from Mycobacterium smegmatis is observed at pH 9.4.[3] For DisA from Bacillus thuringiensis, the optimal pH is 9.5.[4] It is crucial to optimize the pH for the specific diadenylate cyclase being used.
-
Incorrect Temperature: Most diadenylate cyclases have an optimal temperature for activity. For example, the DisA from M. smegmatis works well at 37°C, while the DisA from B. thuringiensis has an optimal temperature of 50°C.[3][4] Incubating the reaction at a suboptimal temperature will reduce the yield.
-
Divalent Metal Ions: Diadenylate cyclases are metalloenzymes that require divalent cations like Mg²⁺ or Mn²⁺ for their activity.[5][6] The optimal concentration of these ions can vary. For example, for MtbDisA from Mycobacterium tuberculosis, the optimal Mn²⁺ concentration is 0.6 mM, with higher concentrations being inhibitory.[7] Ensure the correct metal ion is present at its optimal concentration. Some cyclases, like CdaA from Listeria monocytogenes, show a specific requirement for manganese or cobalt ions.[8]
-
-
Substrate Quality and Concentration:
-
ATP Quality: Use high-quality ATP, free of contaminants and degradation products like ADP, which can inhibit the reaction.[7]
-
ATP Concentration: The concentration of ATP is a key factor. For some enzymes, high concentrations of ATP can be inhibitory.[7] It's important to determine the optimal ATP concentration for your specific enzyme.
-
-
Reaction Time:
-
The incubation time for the reaction should be optimized. For DisA from M. smegmatis, complete utilization of ATP was observed after 4 hours of incubation.[3] Monitor the reaction at different time points to determine the optimal duration.
-
Question: My HPLC analysis shows multiple unexpected peaks. What could be the cause?
Answer:
The presence of multiple peaks in your HPLC chromatogram can indicate several issues:
-
Incomplete Reaction: If the reaction has not gone to completion, you will see a peak corresponding to the ATP substrate.[3] Optimize reaction conditions (time, temperature, enzyme concentration) to drive the reaction forward.
-
Presence of Intermediates: The synthesis of this compound can sometimes result in the formation of linear intermediates like pApA.[9]
-
Contaminants: Contaminants in your enzyme preparation or reagents can lead to spurious peaks. Ensure the purity of all components.
-
Sample Degradation: this compound can be degraded by phosphodiesterases (PDEs). If your enzyme preparation is contaminated with PDEs, you may see peaks corresponding to degradation products like pApA or AMP.[10][11]
-
Multimeric Forms of this compound: Under certain conditions, multimeric forms of this compound (dimers, trimers) have been detected, which could appear as separate peaks in LC-ESI-MS analysis.[7]
To identify the peaks, it is recommended to run standards for ATP, ADP, AMP, and if available, pApA. Mass spectrometry can also be used to identify the molecular weight of the species in each peak.[3]
Question: How can I improve the yield and purity of my synthesized this compound?
Answer:
To enhance the yield and purity, consider the following:
-
Optimization of Reaction Conditions: Systematically optimize the reaction parameters as detailed in the first troubleshooting question. This includes pH, temperature, buffer composition, metal ion concentration, enzyme concentration, and incubation time.
-
Purification Method: High-performance liquid chromatography (HPLC) is a common and effective method for purifying this compound from the reaction mixture.[3][4] A reverse-phase C18 column is often used for separation.[3][9]
-
Stopping the Reaction: Terminate the reaction effectively to prevent further enzymatic activity or degradation. This can be achieved by adding EDTA to chelate the metal cofactors or by heat inactivation.[3][9]
-
Post-Purification Processing: After HPLC purification, lyophilization can be used to obtain the this compound as a pure white powder.[4]
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of in vitro this compound synthesis?
A1: In vitro this compound synthesis is an enzymatic reaction catalyzed by a diadenylate cyclase (DAC) domain-containing protein. These enzymes, such as DisA or CdaA, convert two molecules of adenosine (B11128) triphosphate (ATP) into one molecule of cyclic di-adenosine monophosphate (this compound) and two molecules of pyrophosphate.[6][12] This reaction requires the presence of a divalent metal ion cofactor, typically Mg²⁺ or Mn²⁺.[5]
Q2: How is this compound detected and quantified?
A2: Several methods are available for the detection and quantification of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for both quantifying and purifying this compound.[3][4][5] By comparing the peak area of the sample to a standard curve of known this compound concentrations, the amount of synthesized product can be accurately determined.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a highly sensitive and specific method for this compound quantification and can also be used to confirm the identity of the product by its mass-to-charge ratio.[13]
-
Competitive ELISA: A competitive enzyme-linked immunosorbent assay (ELISA) offers a sensitive method for quantifying this compound, with a detection limit in the picogram per milliliter range.[14][15]
-
Thin-Layer Chromatography (TLC): TLC, particularly with radiolabeled substrates, can be used for a qualitative or semi-quantitative assessment of this compound synthesis and degradation.[1][11]
Q3: What are the key components of a typical in vitro this compound synthesis reaction?
A3: A typical reaction mixture includes:
-
Buffer: To maintain the optimal pH (e.g., Tris-HCl, CHES).[3][4]
-
Diadenylate Cyclase Enzyme: The catalyst for the reaction (e.g., purified DisA or CdaA).[3][4]
-
Divalent Metal Ion: A required cofactor, such as MgCl₂ or MnCl₂.[3][4][7]
-
Salt: Such as NaCl or KCl, which can influence enzyme activity.[3]
Q4: What are the functions of this compound in biological systems?
A4: this compound is a crucial second messenger in many bacteria, regulating a wide range of physiological processes, including:
-
Cell wall homeostasis[6]
-
Potassium transport and osmoregulation[12]
-
DNA integrity and repair[12]
-
Biofilm formation[6]
-
Virulence gene expression[6]
-
Sporulation[6]
In eukaryotes, this compound produced by intracellular bacteria can be detected by the host's innate immune system through the STING (stimulator of interferon genes) pathway, leading to the production of type I interferons and an antiviral response.[6][16]
Data Presentation
Table 1: Optimal Reaction Conditions for this compound Synthesis by Different Diadenylate Cyclases
| Enzyme Source | Buffer | pH | Temperature (°C) | Metal Ion (Concentration) | Substrate (ATP) Concentration | Incubation Time | Reference |
| Mycobacterium smegmatis DisA | 50 mM Tris, 300 mM NaCl | 9.4 | 37 | 5 mM MgCl₂ | 0.5 mM | 4 h | [3] |
| Bacillus thuringiensis DisA | 100 mM CHES | 9.5 | 50 | 10 mM MgCl₂ | 10 mM | 4 h | [4] |
| Mycobacterium tuberculosis MtbDisA | 25 mM Tris-HCl, 25 mM NaCl | 8.5 | 37 | 0.6 mM MnCl₂ | 0.3 mM | 15 min | [7] |
| Pyrococcus yayanosii PyaDAC | 20 mM Tris-HCl, 40 mM NaCl | 8.0 | 70 | 0.5 mM MnCl₂ | Not specified | Not specified | [9] |
Experimental Protocols
Protocol 1: In Vitro this compound Synthesis using DisA from Mycobacterium smegmatis [3]
-
Reaction Setup: In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:
-
1 µM purified DisA protein
-
0.5 mM ATP
-
5 mM MgCl₂
-
50 mM Tris buffer with 300 mM NaCl, pH 9.4
-
-
Incubation: Incubate the reaction mixture at 37°C for 4 hours.
-
Reaction Termination: Stop the reaction by adding 10 mM EDTA to the reaction tube.
-
Sample Preparation for HPLC: Centrifuge the reaction sample at high speed for 30 minutes at 4°C to pellet any precipitate. Collect the supernatant for HPLC analysis.
Protocol 2: HPLC-based Quantification of this compound [3]
-
HPLC System: Use a reverse-phase C18 column.
-
Mobile Phase:
-
Buffer A: HPLC-grade water
-
Buffer B: HPLC-grade methanol
-
-
Gradient Elution: A typical gradient might be:
-
0-5 min: 100% Buffer A
-
5-25 min: Linear gradient to 100% Buffer B
-
25-30 min: 100% Buffer B
-
30-35 min: Linear gradient back to 100% Buffer A
-
35-40 min: 100% Buffer A (equilibration)
-
The flow rate is typically around 0.7 mL/min.
-
-
Detection: Monitor the absorbance at 254 nm.
-
Quantification:
-
Inject a known volume (e.g., 20 µL) of the reaction supernatant.
-
Pure this compound typically elutes at a specific retention time (e.g., ~23.7 min), while ATP elutes earlier (e.g., ~17.4 min).
-
Generate a standard curve by injecting known concentrations of pure this compound and plotting the peak area versus concentration.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Visualizations
Caption: Experimental workflow for in vitro this compound synthesis.
Caption: Overview of this compound signaling pathways.
References
- 1. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.abcam.com [docs.abcam.com]
- 3. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly efficient enzymatic preparation of this compound using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 7. Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and Biochemical Analysis of the Essential Diadenylate Cyclase CdaA from Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. New Insights into the Cyclic Di-adenosine Monophosphate (this compound) Degradation Pathway and the Requirement of the Cyclic Dinucleotide for Acid Stress Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
- 14. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Purification of Cyclic GMP-AMP from Viruses and Measurement of Its Activity in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid common artifacts in c-di-AMP research
Welcome to the technical support center for cyclic di-AMP (c-di-AMP) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and avoid artifacts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the first critical step to avoid artifacts when studying this compound?
A1: The most critical initial step is to ensure the rapid and complete inactivation of phosphodiesterases (PDEs), the enzymes that degrade this compound, during sample collection and extraction. Inefficient inactivation can lead to artificially low measurements of intracellular this compound levels. This is typically achieved by flash-freezing cell pellets in liquid nitrogen immediately after harvesting and using extraction buffers containing strong denaturing agents or performing a heat-kill step.
Q2: How can I be sure that my experimental results reflect the in vivo concentration of this compound?
A2: To accurately reflect in vivo concentrations, it is crucial to minimize any delay between harvesting the cells and inactivating enzymatic activity.[1] For instance, cultures should be rapidly centrifuged, and the pellet immediately frozen. The entire extraction process should be performed on ice to further minimize any potential enzymatic degradation of this compound.[1]
Q3: What are the most common methods for quantifying this compound, and what are their primary advantages and disadvantages?
A3: The most common methods are High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), and competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
HPLC-MS/MS offers high specificity and sensitivity, allowing for absolute quantification and the ability to distinguish this compound from other nucleotides.[2][3] However, it requires specialized equipment and expertise.
-
Competitive ELISA is a high-throughput and more accessible method that does not require a mass spectrometer.[4][5][6] Its sensitivity is comparable to LC-MS/MS, but it relies on the specificity of the binding protein or antibody used, which can be a source of artifacts if not properly validated.[4]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during this compound extraction, quantification, and protein-binding experiments.
This compound Extraction
Issue: Low or no detectable this compound in samples where it is expected.
| Possible Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | For Gram-positive bacteria with thick cell walls (e.g., Bacillus subtilis, Staphylococcus aureus), enzymatic lysis with lysozyme (B549824) followed by mechanical disruption (e.g., bead beating) is recommended. Ensure the lytic enzyme is active and used at the optimal concentration and incubation time.[7] |
| Degradation by Phosphodiesterases (PDEs) | Immediately flash-freeze cell pellets in liquid nitrogen after harvesting. Use an ice-cold extraction buffer (e.g., acetonitrile/methanol/water mixture) and keep samples on ice throughout the procedure.[1] A heat-kill step (e.g., 95°C for 10 minutes) after resuspension in buffer can also be effective.[1] |
| Inefficient Extraction | The choice of extraction solvent is critical. A common and effective method involves a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 ratio).[1] Ensure complete resuspension of the cell pellet in the extraction buffer. |
| Loss of this compound during sample processing | After extraction, ensure complete drying of the supernatant, for example, by using a SpeedVac, before resuspension for analysis. Avoid sample boiling over. |
This compound Quantification by LC-MS/MS
Issue: Poor peak shape, retention time shifts, or high background noise.
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of this compound. Prepare standards in a matrix that closely matches your sample (e.g., lysate from a this compound null strain). Use an internal standard, such as a stable isotope-labeled this compound, to normalize for matrix effects. |
| Contamination of the LC-MS system | Flush the system with a strong solvent mixture to remove contaminants. Always use high-purity solvents and additives. Run blank injections between samples to check for carryover. |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition and gradient to ensure good separation of this compound from other nucleotides like ATP and ADP.[8] A reverse-phase C18 column is commonly used.[8] |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is properly calibrated. Optimize the parameters for this compound detection, including the specific precursor and product ion transitions for Selected Reaction Monitoring (SRM). |
This compound Quantification by Competitive ELISA
Issue: High background, low signal, or poor standard curve.
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | Ensure proper blocking of the plate (e.g., with BSA). Optimize the concentration of the coating protein (e.g., CabP) and the biotinylated this compound tracer.[4] Insufficient washing between steps can also lead to high background. |
| Low Signal | The concentration of the this compound binding protein or the tracer may be too low. Titrate both to find the optimal concentrations.[4] Ensure that the detection reagent (e.g., HRP-conjugated streptavidin) is active. |
| Poor Standard Curve | Prepare fresh standards for each assay. Ensure accurate serial dilutions. The range of the standard curve should encompass the expected concentration of this compound in your samples. |
| Interference from Sample Matrix | Dilute your samples to minimize matrix effects. If possible, prepare standards in a similar matrix to your samples. |
This compound Protein Binding Assays (Pull-down & DRaCALA)
Issue: High non-specific binding of proteins to beads or membrane.
| Possible Cause | Troubleshooting Steps |
| Non-specific protein binding to beads (Pull-down) | Pre-clear the cell lysate by incubating it with beads alone before adding the biotinylated this compound coupled beads. Include a control with beads not coupled to this compound. Optimize washing steps with buffers containing appropriate salt and non-ionic detergent concentrations. |
| Non-specific binding of labeled this compound to the membrane (DRaCALA) | Ensure the nitrocellulose membrane is properly equilibrated. Use a suitable blocking agent in your binding buffer. |
| Confirmation of Specificity | Perform competition experiments by adding an excess of unlabeled this compound to the binding reaction; this should significantly reduce the signal from the labeled this compound.[9][10] As a negative control, use a structurally similar but non-binding nucleotide (e.g., c-di-GMP, ATP).[9] |
| Protein is not binding to this compound | Confirm that the protein of interest is correctly folded and active. The binding affinity might be weak; in such cases, higher concentrations of protein and/or ligand may be required. The DRaCALA assay may not be suitable for all protein-ligand interactions, especially those with very fast off-rates. |
Data Presentation
Table 1: Intracellular this compound Concentrations in Various Bacteria
| Bacterial Species | Strain | Growth Condition | This compound Concentration | Reference |
| Bacillus subtilis | 168 | Minimal medium with glutamate | ~5.1 µM | [11] |
| Bacillus subtilis | 168 | Minimal medium with glutamine | ~1.7 µM | [11] |
| Staphylococcus aureus | LAC* | Tryptic Soy Broth | ~1-5 µM | [12] |
| Mycoplasma pneumoniae | M129 | MP medium | 0.49 - 0.96 µM | [3] |
Experimental Protocols
Protocol 1: this compound Extraction from Bacillus subtilis
This protocol is adapted from a method used for extracting this compound from B. subtilis for quantification.[1]
-
Grow B. subtilis to the desired growth phase in appropriate media.
-
Harvest cells by centrifugation (e.g., 4,000 x g for 20 minutes at 4°C).
-
Discard the supernatant and immediately flash-freeze the cell pellet in liquid nitrogen.
-
Resuspend the frozen pellet in 1 ml of ice-cold extraction buffer (40% acetonitrile, 40% methanol, 20% dH₂O).
-
Incubate at 95°C for 10 minutes to ensure complete inactivation of PDEs.
-
Perform mechanical lysis by adding 0.5 ml of 0.1-mm-diameter glass beads and homogenizing (e.g., using a FastPrep instrument).
-
Centrifuge at high speed (e.g., 16,000 x g) to pellet cell debris.
-
Transfer the supernatant to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried extract in a suitable volume of LC-MS grade water for analysis.
Protocol 2: Competitive ELISA for this compound Quantification
This protocol is a generalized procedure based on the principles of a competitive ELISA for this compound.[4][5]
-
Coating: Coat a 96-well plate with a this compound binding protein (e.g., pneumococcal CabP) in coating buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBST: PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Add a mixture of your sample (or this compound standard) and a fixed concentration of biotinylated this compound to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add HRP-conjugated streptavidin and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm). The signal intensity will be inversely proportional to the concentration of this compound in the sample.
Visualizations
Caption: Overview of the this compound signaling pathway.
Caption: General experimental workflow for this compound research.
References
- 1. Intracellular this compound quantification. [bio-protocol.org]
- 2. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 4. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reports DNA integrity during sporulation in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a likely master regulator of bacterial K+ homeostasis machinery, activates a K+ exporter - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating c-di-AMP Probe Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of cyclic di-AMP (c-di-AMP) probes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for validating the specificity of a new this compound probe?
A1: The primary methods for validating this compound probe specificity include competitive binding assays, pull-down assays with competitor nucleotides, and cross-reactivity profiling against other cyclic dinucleotides and structurally similar molecules. Key techniques include:
-
Competitive ELISA: This method uses a known this compound binding protein to compete with the probe for binding to this compound. A decrease in signal with increasing concentrations of the unlabeled probe indicates specific binding.[1]
-
Pull-Down Assays: Biotinylated this compound is immobilized on beads and used to "pull down" interacting proteins from a cell lysate.[2][3] Specificity is confirmed by competing with free, unlabeled this compound or other nucleotides.[4]
-
Differential Radial Capillary Action of Ligand Assay (DRaCALA): This is a rapid and high-throughput method to detect protein-ligand interactions.[5][6] Radiolabeled this compound is incubated with a potential binding protein, and the mixture is spotted onto a nitrocellulose membrane. Bound complexes remain in the center, while the free ligand diffuses.[6]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the dissociation constant (Kd).[7]
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique to monitor binding events in real-time by detecting changes in the refractive index at a sensor surface.[5]
Q2: How can I be sure my probe isn't binding to other cyclic dinucleotides like c-di-GMP or cGAMP?
A2: Cross-reactivity is a critical concern. To ensure specificity for this compound, you must perform competition experiments using a panel of related nucleotides. In your binding assay (e.g., competitive ELISA, pull-down, DRaCALA), include high concentrations of:
-
c-di-GMP
-
3'3'-cGAMP
-
2'3'-cGAMP
-
ATP, ADP, AMP
-
GTP, GDP, GMP
A truly specific probe will show significantly reduced binding only in the presence of unlabeled this compound and not the other nucleotides.[1][4]
Q3: What are common causes of high background or non-specific binding in my validation assays?
A3: High background can obscure specific interactions. Common causes include:
-
Insufficient Blocking: In membrane-based assays (Dot Blot, Western Blot) or ELISA, inadequate blocking of non-specific binding sites on the membrane or plate is a frequent issue. Ensure you are using an appropriate blocking agent (e.g., BSA, non-fat dry milk) for a sufficient duration.[8][9]
-
Hydrophobic Interactions: Probes or target proteins may non-specifically interact with assay surfaces. Including a mild non-ionic detergent (e.g., Tween-20) in your wash buffers can help mitigate this.
-
Incorrect Salt Concentration: The ionic strength of your buffers can influence non-specific binding. Optimize the salt concentration (e.g., NaCl) in your binding and wash buffers.[6]
-
Probe Aggregation: The probe itself may form aggregates that lead to non-specific signals. Ensure the probe is fully solubilized in the assay buffer.
Troubleshooting Guides
Troubleshooting Pull-Down Assays
| Problem | Possible Cause | Recommended Solution |
| No protein is pulled down | Inefficient probe-bead coupling: The biotinylated this compound is not effectively binding to the streptavidin beads. | - Verify the integrity and concentration of your biotinylated probe. - Ensure beads are fresh and properly washed before use. - Optimize the incubation time and temperature for probe-bead coupling. |
| Protein of interest is not expressed or is in low abundance: The target protein may not be present in the lysate at detectable levels. | - Confirm protein expression using Western Blot on the input lysate. - Use a lysate from an overexpression system if possible. | |
| Binding conditions are not optimal: pH, salt concentration, or temperature may not be favorable for the interaction. | - Perform the binding assay across a range of pH and salt concentrations. - Test different incubation temperatures (e.g., 4°C, room temperature). | |
| Many non-specific proteins are pulled down | Insufficient washing: Non-specifically bound proteins are not being adequately removed. | - Increase the number of wash steps (e.g., from 3 to 5). - Increase the stringency of the wash buffer by adding a mild detergent (e.g., 0.05% Tween-20) or slightly increasing the salt concentration.[4][6] |
| High protein concentration in lysate: Overloading the beads with total protein can increase non-specific binding. | - Reduce the total amount of protein lysate used in the assay. - Pre-clear the lysate by incubating it with unconjugated beads before the pull-down. | |
| Known this compound binding protein does not bind | Probe modification interferes with binding: The biotin (B1667282) tag or linker arm may sterically hinder the interaction with this specific protein. | - Try a this compound probe with the biotin tag attached at a different position. - Validate with an alternative method like DRaCALA or competitive ELISA. |
Troubleshooting Competitive ELISA
| Problem | Possible Cause | Recommended Solution |
| High signal in all wells (low competition) | Insufficient concentration of competitor: The concentration of the unlabeled probe or this compound is too low to effectively compete for binding. | - Perform a titration of the competitor to determine the optimal concentration range. Start with a wide range, from nanomolar to high micromolar.[1] |
| Low affinity of the binding protein for this compound: The coated binding protein may have a weak affinity, leading to poor competition. | - Use a binding protein with a known high affinity for this compound. - Increase the concentration of the coated binding protein. | |
| No signal in any wells | Problem with the detection antibody or substrate: The secondary antibody or the enzyme substrate may be inactive. | - Test the secondary antibody and substrate with a positive control. - Ensure proper storage and handling of reagents. |
| Biotinylated this compound tracer is not binding: The tracer may be degraded or at too low a concentration. | - Verify the integrity and concentration of the biotinylated this compound. - Optimize the tracer concentration; too high a concentration can also lead to high background.[1] | |
| Inconsistent results between replicates | Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. | - Use calibrated pipettes and proper pipetting technique. - Prepare master mixes for reagents to be added to multiple wells. |
| Uneven coating of the plate: The this compound binding protein is not evenly distributed in the wells. | - Ensure the plate is incubated on a level surface during coating. - Gently swirl the plate to distribute the coating solution evenly. |
Quantitative Data Summary
The binding affinity of this compound for its receptors is a key parameter in validating probe specificity. The dissociation constant (Kd) is a common measure of this affinity, with lower Kd values indicating stronger binding.
| Protein/Receptor | Organism | Method | Dissociation Constant (Kd) | Reference |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 nM | [6] |
| Pyruvate Carboxylase (LmPC) | Listeria monocytogenes | Binding Studies | 8 ± 0.2 µM | [10] |
| KhtT | Bacillus subtilis | ITC | ~0.7 µM (at pH 8.5) | [7] |
| ERAdP | Eukaryotic | - | Higher affinity than STING | [11] |
| bsuO P6-4 biosensor | in vitro | Fluorescence Assay | >10-fold higher affinity than yuaA P1-4 | [12] |
Experimental Protocols
Protocol 1: Competitive Pull-Down Assay
This protocol is designed to confirm the specificity of a protein's interaction with this compound using a biotinylated this compound probe and unlabeled competitor nucleotides.
Materials:
-
Biotinylated this compound (e.g., 2'-[Biotin]-AHC-c-di-AMP)
-
Streptavidin-coated magnetic beads
-
Purified protein of interest or cell lysate
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.05% Tween-20)
-
Wash Buffer (same as Binding Buffer)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
Unlabeled this compound (competitor)
-
Unlabeled non-specific competitor (e.g., c-di-GMP, ATP)
Procedure:
-
Bead Preparation: Resuspend streptavidin beads and wash them twice with Binding Buffer.
-
Probe Immobilization: Incubate the washed beads with biotinylated this compound (e.g., 1-5 µM) in Binding Buffer for 1 hour at room temperature with gentle rotation to immobilize the probe.
-
Washing: Pellet the beads using a magnetic stand and wash them three times with Wash Buffer to remove unbound probe.
-
Competition Setup:
-
No Competitor (Positive Control): Add the protein/lysate to the beads.
-
Specific Competitor: Pre-incubate the protein/lysate with a 100-fold molar excess of unlabeled this compound for 30 minutes before adding it to the beads.
-
Non-specific Competitor: Pre-incubate the protein/lysate with a 100-fold molar excess of unlabeled c-di-GMP or ATP before adding it to the beads.
-
-
Binding: Incubate the mixtures for 1-2 hours at 4°C or room temperature with gentle rotation.
-
Washing: Pellet the beads and wash them four times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blot using an antibody against your protein of interest. A specific interaction is confirmed if the protein band is present in the "No Competitor" lane but significantly reduced or absent in the "Specific Competitor" lane, while remaining present in the "Non-specific Competitor" lane.[4][13]
Protocol 2: Dot Blot Assay for Specificity Screening
A dot blot is a simple method to quickly screen for interactions and test specificity without the need for electrophoresis.[14][15]
Materials:
-
Protein of interest
-
This compound probe (e.g., a labeled antibody or a biotinylated probe followed by labeled streptavidin)
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Wash Buffer (TBS-T: Tris-Buffered Saline with 0.1% Tween-20)
-
Detection reagents (e.g., chemiluminescent substrate)
Procedure:
-
Sample Application: Directly spot 1-2 µL of your purified protein at various concentrations onto a dry nitrocellulose or PVDF membrane.[9] Also, spot control proteins. Let the spots dry completely.[15]
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation to prevent non-specific probe binding.[8]
-
Probe Incubation:
-
Prepare solutions of your labeled this compound probe in Blocking Buffer.
-
For competition, prepare two additional probe solutions: one containing a 100-fold molar excess of unlabeled this compound, and another with a 100-fold molar excess of a non-specific nucleotide (e.g., c-di-GMP).
-
-
Incubation: Incubate separate membranes with each of the three probe solutions for 1-2 hours at room temperature.
-
Washing: Wash the membranes three times for 10 minutes each with Wash Buffer to remove the unbound probe.
-
Detection: If using a biotinylated probe, incubate with HRP-conjugated streptavidin, wash again, and then apply a chemiluminescent substrate.
-
Analysis: Image the membranes. A specific interaction will result in a strong signal on the membrane incubated with the probe alone, a significantly reduced signal on the membrane with the this compound competitor, and a strong signal on the membrane with the non-specific competitor.
Visualizations
This compound Signaling Pathway Overview
This diagram illustrates the general synthesis, degradation, and downstream effects of this compound, which provides context for why probe specificity to the core molecule is crucial.
Caption: Overview of this compound synthesis, degradation, and signaling pathways.
Experimental Workflow for Specificity Validation
This diagram outlines the logical flow of experiments to robustly validate the specificity of a new this compound probe.
Caption: Logical workflow for validating the specificity of this compound probes.
Troubleshooting Logic for Pull-Down Assays
This diagram provides a decision tree for troubleshooting common issues encountered during pull-down assays for this compound binding proteins.
Caption: Troubleshooting decision tree for this compound pull-down experiments.
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 3. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 6. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. agrisera.com [agrisera.com]
- 10. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Dot blot protocol | Abcam [abcam.com]
- 15. Dot blots [qiagen.com]
Technical Support Center: Crystallization of c-di-AMP-Protein Complexes
This technical support center provides troubleshooting guidance and detailed protocols for researchers facing challenges in the crystallization of cyclic di-AMP (c-di-AMP) protein complexes. The information is tailored for researchers, scientists, and drug development professionals to facilitate successful structure determination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during the crystallization of this compound-protein complexes in a question-and-answer format.
Q1: My protein precipitates immediately upon adding this compound. What can I do?
A1: Immediate precipitation often indicates an issue with protein stability or solubility in the presence of the ligand. Here are several troubleshooting steps:
-
Optimize Buffer Conditions: Ensure the pH of your buffer is at least one unit away from the protein's isoelectric point (pI). Screen a range of pH values to find the optimal stability point.
-
Vary Ionic Strength: The salt concentration can significantly impact protein solubility. Try titrating the concentration of NaCl or other salts in your buffer.[1]
-
Introduce Stabilizing Additives: Small molecules like glycerol (B35011) (start with 2-5% v/v), sugars (e.g., sucrose), or non-detergent sulfobetaines can enhance protein stability.[1][2][3]
-
Check Ligand and Protein Concentrations: High concentrations of either the protein or this compound can lead to aggregation.[4] Try reducing the concentration of both components and consider a pre-crystallization test to determine the optimal concentration range.[1]
Q2: My crystallization drops are consistently clear. What does this mean and how can I proceed?
A2: Clear drops typically indicate that the protein solution is undersaturated and not reaching the necessary supersaturation state for nucleation.[5][6] To address this:
-
Increase Protein Concentration: This is the most direct way to promote supersaturation. A typical starting range for soluble proteins is 5-25 mg/mL.[1]
-
Increase Precipitant Concentration: Gradually increase the concentration of your precipitating agent (e.g., PEG, ammonium (B1175870) sulfate) to push the complex out of solution.
-
Alter the Protein-to-Reservoir Ratio: In vapor diffusion, using a 2:1 ratio of protein complex to reservoir solution in the drop can help concentrate the protein more effectively.[7]
-
Try Seeding: If you have previously obtained microcrystals, you can use them to seed new drops (microseeding or streak seeding). This bypasses the nucleation barrier.[6]
Q3: I'm getting amorphous precipitate instead of crystals. How can I fix this?
A3: Amorphous precipitate suggests that nucleation is happening too rapidly and in a disordered manner.[5][8] The goal is to slow down the process to favor ordered crystal lattice formation.
-
Lower Protein and/or Precipitant Concentration: Reducing the concentration of either component can slow down the kinetics of precipitation.[6][9]
-
Adjust the Temperature: Temperature affects solubility and crystallization kinetics.[10] Try setting up crystallization trays at different temperatures (e.g., 4°C and 20°C).
-
Use Additives: Certain additives can influence crystal packing and morphology. Consider screening additive kits that include various salts, polymers, and organic molecules.[1][10][11]
-
Fine-tune the pH: A small change in pH can sometimes be the key to shifting from amorphous precipitate to crystals.
Q4: I have crystals, but they are too small or diffract poorly. How can I improve their quality?
A4: Poor crystal quality is a common hurdle. Several techniques can be employed to improve crystal size and diffraction resolution:
-
Optimize Crystallization Conditions: Perform fine-grid screening around your initial hit condition, varying the precipitant concentration and pH in small increments.
-
Crystal Annealing: This involves briefly warming a flash-cooled crystal before re-cooling it. This can sometimes reduce crystal mosaicity and improve diffraction.[12][13]
-
Crystal Dehydration: Controlled dehydration of the crystal can lead to tighter molecular packing and improved diffraction. This can be achieved by exposing the crystal to a solution with a higher precipitant concentration or to air for a short period.[12][14]
-
Protein Engineering: If persistent issues with flexibility or surface entropy are suspected, consider creating protein truncations or point mutations to remove disordered regions or unfavorable surface residues.[7]
Quantitative Data from Successful Crystallizations
The following tables summarize conditions from successful crystallizations of this compound-protein complexes reported in the literature. These should be used as a starting point for designing your own experiments.
| Protein Target | Organism | Protein Conc. | Ligand & Molar Ratio | Buffer Conditions | Precipitant & Other Additives | Temperature | Method | Reference |
| STING CTD (155-341) | Homo sapiens | ~10 mg/mL | c-di-GMP (1:2 protein:ligand) | 20 mM Tris-HCl pH 8.5, 150 mM NaCl | 0.1 M Bis-Tris pH 6.5, 20% PEG 3350 | 20°C | Sitting Drop | [11] |
| STING (138-344) | Mus musculus | 6.5 mg/mL | c-di-GMP (1:2 protein:ligand) | 20 mM Tris-HCl pH 8.0, 80 mM NaCl | 1.6 M Potassium/Sodium Phosphate, 0.1 M HEPES pH 7.5 | 4°C | Sitting Drop | [15][16] |
| PstA | Listeria monocytogenes | 10 mg/mL | This compound (1:2 protein:ligand) | 20 mM Tris-HCl pH 7.5, 150 mM NaCl | 0.1 M Sodium Citrate pH 5.6, 20% (w/v) PEG 3000 | 20°C | Sitting Drop | [17] |
| PstA | Staphylococcus aureus | 10 mg/mL | This compound (1:2 protein:ligand) | 20 mM HEPES pH 7.5, 150 mM NaCl | 0.1 M Sodium Acetate pH 4.6, 2.0 M Ammonium Sulfate | 20°C | Sitting Drop | [18] |
| CdaA | Bacillus subtilis | 6 mg/mL | Co-crystallization with ATP and MgCl2 to form this compound in situ | 20 mM Tris-HCl pH 7.5, 300 mM NaCl | 30% (v/v) PEG 400, 100 mM HEPES pH 7.5, 100 mM MgCl2 | 20°C | Sitting Drop | [19] |
| DarB | Bacillus subtilis | 10 mg/mL | This compound (1:2 protein:ligand) | 20 mM Tris-HCl pH 7.5, 150 mM NaCl | 0.1 M MES pH 6.0, 20% (w/v) PEG 6000 | 20°C | Sitting Drop | [20] |
Experimental Protocols
Protocol 1: Co-crystallization by Sitting Drop Vapor Diffusion
This is a standard method for screening crystallization conditions.
-
Protein-Ligand Complex Preparation:
-
Purify the protein of interest to >95% homogeneity.
-
Concentrate the protein to a working stock of 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5).
-
Prepare a stock solution of this compound (e.g., 10 mM in water).
-
On ice, mix the protein and this compound solution to achieve a final molar ratio typically between 1:2 and 1:5 (protein:ligand).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
Centrifuge the complex solution at high speed (e.g., 18,000 x g) for 15 minutes at 4°C to remove any aggregates.[5]
-
-
Setting up Crystallization Plates:
-
Using a 96-well sitting drop plate, pipette 50-100 µL of various crystallization screen solutions (the reservoir) into each well.[21]
-
On the sitting drop post, carefully pipette 100-200 nL of the protein-ligand complex solution.
-
Pipette an equal volume (100-200 nL) of the reservoir solution from the corresponding well into the protein drop. Avoid introducing bubbles.[5][22]
-
Seal the plate with optically clear tape to create a closed system for vapor equilibration.[5][21]
-
-
Incubation and Observation:
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC is used to confirm binding and determine the thermodynamic parameters of the interaction.
-
Sample Preparation:
-
Dialyze both the protein and this compound against the same buffer to avoid buffer mismatch effects. A common buffer is 20 mM HEPES, 150 mM NaCl, pH 7.5.
-
Accurately determine the concentrations of both protein and ligand stocks.
-
Degas both solutions immediately before the experiment to prevent bubbles in the calorimeter.
-
-
Instrument Setup:
-
Loading Samples:
-
Titration Experiment:
-
Perform a series of small injections (e.g., 2 µL) of the this compound solution into the protein-filled sample cell.
-
The instrument will measure the heat released or absorbed upon each injection.[23]
-
Continue injections until the binding sites on the protein are saturated, and the heat signal diminishes to the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]
-
Visualizations
Signaling and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate key pathways and processes relevant to the crystallization of this compound-protein complexes.
Caption: this compound activation of the STING signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biocompare.com [biocompare.com]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 7. researchgate.net [researchgate.net]
- 8. What’s in a drop? Correlating observations and outcomes to guide macromolecular crystallization experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 13. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 14. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis for the recognition of cyclithis compound by PstA, a PII-like signal transduction protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 20. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 23. jove.com [jove.com]
protocol for improving the experimental yield of c-di-AMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the experimental yield of cyclic di-adenosine monophosphate (c-di-AMP).
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis reaction is showing low or no yield. What are the common causes?
A1: Low this compound yield can stem from several factors. The most common issues include suboptimal reaction conditions, inactive enzyme, or problems with substrate integrity. Key parameters to verify are the buffer composition (pH, salt concentration), incubation temperature, and the concentration of divalent metal ions like Mg²⁺ or Mn²⁺, which are critical cofactors for diadenylate cyclase (DAC) enzymes.[1][2] Enzyme activity can be compromised by improper storage or purification artifacts. Finally, ensure the ATP substrate has not degraded.
Q2: How can I optimize the reaction conditions for my specific diadenylate cyclase (e.g., DisA, CdaA)?
A2: Optimization is crucial as different DAC enzymes have varying optimal conditions.[1] A systematic approach is recommended. Vary one parameter at a time while keeping others constant. For example, test a range of pH values (e.g., 7.5 to 9.5), temperatures (e.g., 37°C to 50°C), and divalent metal ion concentrations (e.g., 5 mM to 10 mM MgCl₂ or 0.6 mM MnCl₂).[2][3] Time-course experiments (e.g., 0 to 6 hours) can determine the optimal incubation period.[1] For Mycobacterium smegmatis DisA, high activity is observed at pH 9.4 and 37°C, while for Bacillus thuringiensis DisA, optimal conditions are pH 9.5 and 50°C.[1][3]
Q3: I am observing multiple peaks besides this compound in my HPLC analysis. What are they and how can I minimize them?
A3: Unwanted peaks in your HPLC chromatogram are likely unreacted ATP, reaction intermediates like pApA, or byproducts.[1][2][4] To minimize these, ensure the reaction goes to completion by optimizing the incubation time and enzyme concentration. If substrate inhibition is a concern at high ATP concentrations, you might test a lower starting concentration of ATP.[2] Proper purification using methods like HPLC or ion-exchange chromatography is essential to isolate pure this compound.[3][5]
Q4: What is the most reliable method for quantifying this compound yield?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most accurate and widely used methods for this compound quantification.[1][6][7][8] HPLC allows for the separation and quantification of this compound from ATP and other reaction components based on retention time.[1] LC-MS/MS provides higher sensitivity and specificity, confirming the identity of the product by its mass-to-charge ratio.[6][7][8] For high-throughput screening, luminescence-based coupled enzyme assays can also be employed.[9]
Troubleshooting Guide
Below are common problems encountered during this compound synthesis and their potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No this compound Yield | Inactive diadenylate cyclase enzyme. | Verify enzyme activity with a positive control. Ensure proper protein folding and storage conditions (-20°C or -80°C).[1] |
| Suboptimal reaction buffer pH. | Test a range of pH values. For example, M. smegmatis DisA works best at pH 9.4, while B. thuringiensis DisA prefers pH 9.5.[1][3] | |
| Incorrect divalent metal ion concentration. | Titrate the concentration of MgCl₂ or MnCl₂. Different enzymes have different optimal concentrations.[2][10] | |
| Degraded ATP substrate. | Use a fresh stock of ATP and verify its concentration. | |
| Inappropriate incubation temperature or time. | Optimize both temperature (e.g., 37-50°C) and incubation time (e.g., 1-6 hours) for your specific enzyme.[1][3] | |
| Inconsistent Yields Between Batches | Variability in enzyme preparation. | Standardize the enzyme purification protocol to ensure consistent purity and activity. |
| Inaccurate pipetting of reagents. | Calibrate pipettes regularly and use precise pipetting techniques. | |
| Fluctuations in incubator temperature. | Ensure the incubator maintains a stable and accurate temperature. | |
| Presence of Intermediates (e.g., pApA) | Incomplete reaction. | Increase incubation time or enzyme concentration to drive the reaction to completion. |
| Enzyme inhibition. | High concentrations of ATP can be inhibitory to some DACs.[2] Consider testing lower ATP concentrations. | |
| Difficulty in Purifying this compound | Co-elution with ATP or other nucleotides. | Optimize the HPLC gradient or ion-exchange chromatography salt gradient for better separation.[3][5] |
| Low recovery after purification. | Ensure all purification steps are performed efficiently. Consider lyophilization for final product concentration.[3] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using DisA from Bacillus thuringiensis
This protocol is adapted from a method for efficient this compound synthesis.[3]
Materials:
-
Purified DisA enzyme from Bacillus thuringiensis (btDisA)
-
ATP solution (100 mM stock)
-
MgCl₂ solution (1 M stock)
-
CHES buffer (1 M, pH 9.5)
-
Nuclease-free water
Procedure:
-
Prepare a 50 mL reaction mixture in a sterile conical tube.
-
Add the following components in order:
-
43.5 mL of nuclease-free water
-
5 mL of 1 M CHES buffer (pH 9.5) (final concentration: 100 mM)
-
500 µL of 1 M MgCl₂ (final concentration: 10 mM)
-
1 mL of 100 mM ATP (final concentration: 2 mM, note: original protocol uses 10mM)
-
-
Add purified btDisA to a final concentration of 2 µM.
-
Incubate the reaction mixture at 50°C for 4 hours in a water bath or incubator.
-
To monitor the reaction, take small aliquots (e.g., 20 µL) at different time points for HPLC analysis.
-
Stop the reaction by heating at 95°C for 5 minutes or by adding EDTA to a final concentration of 20 mM.
-
Proceed with purification of this compound.
Protocol 2: Purification of this compound by HPLC
This is a general protocol for purifying this compound from the reaction mixture.[1][3]
Materials:
-
Crude this compound synthesis reaction mixture
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
This compound standard
Procedure:
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a small volume (e.g., 20 µL) of the filtered sample onto the HPLC system.
-
Run a gradient elution to separate this compound from ATP and other components. A typical gradient might be 0-20% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 260 nm. This compound typically elutes later than ATP.[1]
-
Inject a this compound standard to determine its retention time.
-
Collect the fractions corresponding to the this compound peak.
-
Pool the collected fractions and lyophilize to obtain pure this compound powder.[3]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for enzymatic synthesis, purification, and analysis of this compound.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low this compound experimental yield.
References
- 1. An HPLC-based Assay to Study the Activity of Cyclic Diadenosine Monophosphate (this compound) Synthase DisA from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient enzymatic preparation of this compound using the diadenylate cyclase DisA from Bacillus thuringiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correction: Two-Step Synthesis and Hydrolysis of Cyclic di-AMP in Mycobacterium tuberculosis | PLOS One [journals.plos.org]
- 5. Assessment of Diadenylate Cyclase and this compound-phosphodiesterase Activities Using Thin-layer and Ion Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Identification of the Components Involved in Cyclic Di-AMP Signaling in Mycoplasma pneumoniae [frontiersin.org]
- 9. A luminescence based coupled enzyme assay enables high throughput quantification of the bacterial second messenger 3’3’-cyclithis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structures of the this compound–synthesizing enzyme CdaA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: c-di-AMP Dependent Gene Expression Analysis
Welcome to the technical support center for cyclic di-AMP (c-di-AMP) dependent gene expression analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is cyclic di-AMP and why is it important in bacteria?
Cyclic di-AMP (this compound) is a crucial second messenger signaling molecule found in many bacteria, including several important human pathogens like Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis.[1][2][3] It plays a vital role in regulating a wide range of cellular processes, such as cell wall homeostasis, potassium transport, DNA damage repair, biofilm formation, and virulence.[1][3][4] In many bacterial species, this compound is essential for growth, making its signaling pathways attractive targets for the development of new antimicrobial drugs.[2][4]
Q2: How does this compound regulate gene expression?
This compound modulates gene expression through two primary mechanisms:
-
Binding to protein effectors: this compound can directly bind to and alter the activity of various proteins, including transcription factors and enzymes, which in turn regulate the expression of target genes.[1][4]
-
Binding to riboswitches: this compound can bind to specific RNA structures called riboswitches located in the untranslated regions of messenger RNA (mRNA).[5][6] This binding event typically induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation, thereby regulating the expression of the downstream gene.[6][7]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound dependent gene expression.
Quantification of Intracellular this compound Levels
Problem: Inconsistent or undetectable this compound levels by LC-MS/MS.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient cell lysis and nucleotide extraction. | - Ensure complete cell lysis by using appropriate mechanical (e.g., bead beating) or enzymatic methods tailored to your bacterial species. - Optimize the extraction protocol. A common method involves quenching of metabolism with cold solvent followed by extraction with an acetonitrile/methanol/water mixture. |
| Degradation of this compound during sample preparation. | - Work quickly and keep samples on ice or at 4°C throughout the extraction process. - Avoid repeated freeze-thaw cycles of the extracts.[8] |
| Matrix effects from complex biological samples. | - Incorporate a solid-phase extraction (SPE) step to clean up the sample before LC-MS/MS analysis. - Prepare a standard curve using a matrix that closely matches your sample to account for any ion suppression or enhancement. |
| Suboptimal LC-MS/MS parameters. | - Optimize the mass spectrometer settings, including collision energy, for the specific parent and daughter ions of this compound.[9] - Use a suitable reversed-phase chromatography column and optimize the gradient to achieve good separation from other nucleotides.[10][11] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
-
Cell Culture and Quenching: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by mixing the culture with an equal volume of ice-cold 60% methanol.
-
Cell Lysis and Extraction: Centrifuge the quenched cells and resuspend the pellet in an extraction buffer (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) pre-chilled to -20°C. Lyse the cells using a bead beater.
-
Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the nucleotides.
-
LC-MS/MS Analysis: Analyze the clarified extract using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[11][12] Use a reversed-phase C18 column for separation. Set the mass spectrometer to monitor the specific mass transition for this compound.
-
Data Analysis: Quantify the amount of this compound by comparing the peak area from the sample to a standard curve generated with known concentrations of purified this compound.
Analysis of this compound Dependent Gene Expression
Problem: No significant change in target gene expression in response to altered this compound levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Ineffective modulation of intracellular this compound levels. | - Verify the intracellular this compound concentrations in your engineered strains (e.g., cyclase or phosphodiesterase mutants) using LC-MS/MS to confirm the expected changes. - Consider potential compensatory mutations that may arise in strains with altered this compound levels.[13] |
| The target gene is not regulated by this compound under the tested conditions. | - this compound signaling can be condition-dependent. Analyze gene expression under various growth phases and stress conditions (e.g., osmotic stress, antibiotic exposure).[14] |
| The regulatory effect is post-transcriptional. | - If you are using RNA-seq or qRT-PCR, you are measuring transcript levels. If this compound regulates translation via a riboswitch, changes in protein levels may be more pronounced. Consider performing proteomic analysis. |
| Issues with RNA extraction or analysis. | - Ensure the extraction method yields high-quality, intact RNA. Check RNA integrity using a Bioanalyzer or gel electrophoresis. - For RNA-seq, ensure adequate sequencing depth and use appropriate bioinformatic tools for differential expression analysis.[15][16][17] |
Problem: High background or non-specific signals in Northern blot analysis for small regulatory RNAs (sRNAs) or riboswitch-controlled transcripts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Probe issues. | - Ensure the probe is specific to the target RNA and does not have significant homology to other abundant RNAs like rRNA. - For small RNA detection, consider using LNA (Locked Nucleic Acid) probes to increase sensitivity and specificity.[18] |
| Suboptimal hybridization and washing conditions. | - Optimize the hybridization temperature based on the probe's melting temperature. - Perform stringent washes to remove non-specifically bound probe.[19] |
| Poor transfer of small RNAs. | - For small RNAs, use a higher percentage polyacrylamide gel for better resolution.[20][21] - Ensure efficient transfer by using a nylon membrane and consider chemical crosslinking to retain small RNA fragments.[18] |
| RNA degradation. | - Use RNase-free reagents and techniques throughout the procedure to prevent RNA degradation. |
Experimental Protocol: Northern Blot for a this compound-regulated Transcript
-
RNA Extraction: Isolate total RNA from bacterial cultures grown under the desired conditions using a hot phenol-based method or a commercial kit.
-
Gel Electrophoresis: Separate the RNA samples on a denaturing formaldehyde-agarose gel (for larger transcripts) or a TBE-urea polyacrylamide gel (for small RNAs).[22]
-
Transfer: Transfer the separated RNA to a positively charged nylon membrane via capillary or electroblotting.
-
Crosslinking: Covalently link the RNA to the membrane using UV irradiation or chemical crosslinking.[19]
-
Probe Labeling and Hybridization: Label a DNA or RNA probe complementary to the target transcript with a radioactive or non-radioactive tag. Hybridize the probe to the membrane in a suitable hybridization buffer.
-
Washing and Detection: Wash the membrane to remove unbound probe and detect the signal using autoradiography or a chemiluminescent substrate.
Signaling Pathways and Workflows
This compound Signaling Pathway
The synthesis and degradation of this compound are tightly controlled by diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively.[1] The intracellular concentration of this compound determines its binding to various effectors, leading to downstream physiological responses.
Caption: General overview of the this compound signaling pathway.
Experimental Workflow for Gene Expression Analysis
A typical workflow for investigating the impact of this compound on gene expression involves modulating intracellular this compound levels, extracting RNA, and analyzing transcript abundance.
Caption: Workflow for analyzing this compound dependent gene expression.
Troubleshooting Logic for Unexpected Gene Expression Results
When experimental results deviate from expectations, a systematic troubleshooting approach is necessary. This diagram outlines a logical flow for identifying the source of the problem.
Caption: A logical approach to troubleshooting gene expression experiments.
References
- 1. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 2. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic di-AMP - Wikipedia [en.wikipedia.org]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Riboswitches in eubacteria sense the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. scribd.com [scribd.com]
- 9. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Cyclic Dinucleotides by Reversed-Phase LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 13. escholarship.org [escholarship.org]
- 14. The Many Roles of the Bacterial Second Messenger Cyclic di-AMP in Adapting to Stress Cues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. 10 Best Practices for Effective RNA-Seq Data Analysis [getfocal.co]
- 17. academic.oup.com [academic.oup.com]
- 18. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Small RNA Northern Blotting | McManus Lab [mcmanuslab.ucsf.edu]
- 20. Top Ten Northern Analysis Tips | Thermo Fisher Scientific - US [thermofisher.com]
- 21. clyte.tech [clyte.tech]
- 22. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
A Researcher's Guide to Validating Novel c-di-AMP Effector Proteins
For researchers, scientists, and drug development professionals, the identification and validation of novel cyclic di-adenosine monophosphate (c-di-AMP) effector proteins is a critical step in understanding bacterial signaling and developing new antimicrobial strategies. This guide provides a comprehensive comparison of current methodologies, offering detailed experimental protocols and data-driven insights to aid in the selection of the most appropriate validation techniques.
Cyclic di-AMP is a vital second messenger in many bacteria, playing a key role in regulating a wide array of physiological processes, including cell wall homeostasis, potassium transport, and DNA repair.[1] The proteins that bind this compound and mediate its downstream effects are known as effector proteins. Validating these interactions is paramount for elucidating the intricate this compound signaling network. This guide will compare and contrast various in vitro, in vivo, and structural methods for the robust validation of novel this compound effector proteins.
Comparative Analysis of Validation Methodologies
The validation of a putative this compound effector protein typically involves a multi-pronged approach, starting with initial screening methods to identify candidates, followed by biophysical characterization of the interaction, and culminating in in vivo confirmation of the physiological relevance. The following table summarizes and compares the key techniques used in this validation pipeline.
| Method | Principle | Quantitative Data | Throughput | In Vivo Relevance | Key Advantages | Key Limitations |
| Affinity Pull-Down Assays | Immobilized this compound analog captures binding proteins from a cell lysate. | Relative binding affinity | Low to Medium | Low | Good for initial discovery of potential binders. | Prone to false positives; non-physiological buffer conditions. |
| Capture Compound Mass Spectrometry (CCMS) | A trifunctional this compound probe captures and allows for mass spectrometric identification of binders. | Relative abundance of captured proteins | High | Low | High throughput screening of complex mixtures.[2] | Requires specialized chemical probes; potential for off-target capture. |
| Differential Radial Capillary Action of Ligand Assay (DRaCALA) | Measures the differential movement of radiolabeled this compound in the presence of a binding protein on a nitrocellulose membrane. | Dissociation constant (Kd) | High | Low | High throughput and quantitative.[3][4] | Requires handling of radioactive materials. |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding. | Dissociation constant (Kd) | Medium | Low | Low sample consumption; can be performed in complex lysates.[5][6] | Requires labeling of one binding partner, which may affect the interaction. |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at a sensor surface where a ligand is immobilized. | Dissociation constant (Kd), kinetic parameters (kon, koff) | Low to Medium | Low | Provides detailed kinetic information.[7] | Requires immobilization of one partner, which can lead to artifacts. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules to determine thermodynamic parameters. | Dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Low | Label-free and provides a complete thermodynamic profile of the interaction.[8] | Requires large amounts of pure protein. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein in the presence of a ligand within intact cells. | Thermal shift (ΔTm) | Medium to High | High | Confirms target engagement in a physiological context.[9][10] | Indirect measure of binding; not all binding events lead to a thermal shift. |
| Riboswitch-Based Reporters | Genetically encoded biosensors that report on the intracellular concentration of this compound, which can be used to assess the impact of a putative effector. | Reporter gene expression levels (e.g., fluorescence, luminescence) | High | High | Enables in vivo monitoring of this compound signaling dynamics.[11] | Indirectly validates effector function by its influence on this compound levels or signaling. |
| X-ray Crystallography | Determines the three-dimensional structure of the protein-ligand complex at atomic resolution. | Structural coordinates | Low | Low | Provides definitive proof of a direct interaction and the binding mode.[1][12] | Requires crystallization of the complex, which can be challenging. |
Experimental Protocols
Affinity Pull-Down Assay with Biotinylated this compound
This method is a common first step to identify potential this compound binding proteins from a complex mixture like a cell lysate.[13][14][15]
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell lysate containing the putative effector protein
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the protein of interest
Protocol:
-
Bead Preparation: Incubate streptavidin-coated magnetic beads with biotinylated this compound to allow for binding. Wash the beads to remove unbound this compound.
-
Binding: Add the cell lysate to the this compound-coupled beads and incubate to allow the effector protein to bind.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the putative effector protein.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate the interaction between a ligand and its target protein in a cellular environment.[9][16]
Materials:
-
Cells expressing the target protein
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Centrifuge
-
PCR thermocycler
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein
Protocol:
-
Cell Treatment: Treat the cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermocycler.
-
Lysis: Lyse the cells by freeze-thawing or with a lysis buffer.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins.
-
Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting to determine the amount of soluble target protein at each temperature. A shift in the melting curve in the presence of this compound indicates binding.
Visualizing the Validation Workflow
The following diagrams illustrate the overall workflow for validating novel this compound effector proteins and the underlying signaling pathway.
Caption: A typical workflow for the validation of novel this compound effector proteins.
Caption: A simplified diagram of the this compound signaling pathway.
By employing a combination of the methods outlined in this guide, researchers can confidently identify and validate novel this compound effector proteins, thereby advancing our understanding of this critical bacterial signaling network and paving the way for the development of new therapeutic interventions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vivo Detection of Cyclithis compound in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Insights into the Distinct Binding Mode of Cyclic Di-AMP with SaCpaA_RCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification, Characterization, and Structure Analysis of the Cyclic di-AMP-binding PII-like Signal Transduction Protein DarA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of this compound-Binding Proteins Using Magnetic Beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to c-di-AMP Signaling: Unraveling the Functional Divergence Between Bacteria and Archaea
For Researchers, Scientists, and Drug Development Professionals
Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in both bacteria and archaea, governing a diverse array of cellular processes. While fundamental aspects of this compound signaling are conserved across these two domains of life, significant functional differences exist in the synthesis, degradation, reception, and ultimate physiological outputs of this signaling network. This guide provides a detailed, objective comparison of bacterial and archaeal this compound signaling, supported by experimental data, to inform research and therapeutic development strategies.
Core Signaling Components: A Tale of Two Domains
At its core, this compound signaling involves the enzymatic synthesis and degradation of the molecule, its recognition by protein or RNA effectors, and the subsequent modulation of cellular functions. However, the specific molecular players and their regulatory complexities diverge between bacteria and archaea.
Synthesis and Degradation: A Glimpse into the Enzymatic Machinery
The intracellular concentration of this compound is tightly controlled by the opposing activities of diadenylate cyclases (DACs), which synthesize this compound from two molecules of ATP, and phosphodiesterases (PDEs), which hydrolyze it.
In Bacteria , a greater diversity of DACs and PDEs has been characterized. Bacteria can possess multiple DACs, often with distinct regulatory domains that respond to different cellular cues. The most well-studied bacterial DACs fall into several classes, including DisA, CdaA, CdaS, and CdaM.[1][2][3][4] Similarly, bacterial PDEs are diverse and are primarily categorized into two major families based on their catalytic domains: the DHH-DHHA1 domain-containing proteins (e.g., GdpP) and the HD domain-containing proteins (e.g., PgpH).[1][5] A third class, represented by AtaC, has also been identified.[6]
In Archaea , the enzymatic machinery for this compound metabolism appears to be simpler. The primary diadenylate cyclase identified in archaea is DacZ.[7][8][9] Archaeal PDEs characterized to date belong to the DHH-DHHA1 family, similar to their bacterial counterparts.[3][10] While less diverse than in bacteria, these enzymes are crucial for maintaining this compound homeostasis.
Table 1: Comparison of this compound Synthesis and Degradation Enzymes
| Feature | Bacteria | Archaea |
| Diadenylate Cyclases (DACs) | Multiple classes (DisA, CdaA, CdaS, CdaM) with diverse regulatory domains.[1][2][3][4] | Primarily the DacZ class.[7][8][9] |
| Phosphodiesterases (PDEs) | Multiple classes: DHH-DHHA1 (GdpP), HD (PgpH), and AtaC domains.[1][5][6] | Primarily DHH-DHHA1 domain-containing proteins.[3][10] |
Effector Proteins and Riboswitches: Sensing the Signal
This compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and non-coding RNA elements called riboswitches.
Bacterial this compound effectors are numerous and diverse, reflecting the broad physiological role of this second messenger. A prominent class of bacterial this compound receptors are proteins involved in potassium homeostasis, such as the KtrA and KdpD proteins, which regulate potassium uptake.[2][11][12] These proteins often contain regulatory domains like the RCK_C domain, which directly binds this compound.[11][13] In addition to protein effectors, bacteria widely utilize this compound-responsive riboswitches, such as the ydaO motif, to control the expression of genes involved in ion transport, cell wall metabolism, and other processes at the transcriptional or translational level.[14][15][16]
Archaeal this compound effectors are less well-characterized, but current research points to a conserved role in regulating ion transport. In the haloarchaeon Haloferax volcanii, RCK domain-containing proteins associated with potassium transporters have been identified as this compound binding proteins, suggesting a direct regulatory link.[1][13][17] While bioinformatic studies have predicted the existence of this compound-responsive riboswitches in some archaeal genomes, their functional validation and widespread significance remain an active area of investigation.[18]
Table 2: Comparison of this compound Effectors
| Effector Type | Bacteria | Archaea |
| Protein Effectors | Diverse, including KtrA, KdpD, CpaA, PstA, and metabolic enzymes.[2][11] | Primarily RCK domain-containing proteins associated with ion transporters.[13][17] |
| Riboswitches | Widespread and experimentally validated (ydaO motif).[14][15][16] | Predicted by bioinformatics, but experimental validation is limited.[18] |
Functional Ramifications: From Osmoregulation to Pathogenesis
The differences in the molecular components of this compound signaling pathways translate into distinct functional roles in bacteria and archaea.
In Bacteria , this compound is a pleiotropic regulator involved in a wide range of cellular processes. Its essential role in many Gram-positive bacteria is often linked to the critical need to maintain cell wall integrity and potassium homeostasis.[11][19] Beyond this core function, bacterial this compound signaling has been implicated in DNA damage repair, biofilm formation, sporulation, and virulence in pathogenic species.[11][20] The intricate network of multiple DACs, PDEs, and effectors allows for a fine-tuned response to a variety of environmental and cellular stresses.
In Archaea , the currently understood primary function of this compound is the regulation of osmotic stress, largely through the control of potassium ion transport.[7][12][19] This is particularly evident in extremophilic archaea that thrive in high-salt environments. While the known repertoire of this compound-regulated processes in archaea is narrower than in bacteria, it is likely that further research will uncover additional roles for this second messenger in these organisms.
Table 3: Comparison of Cellular Processes Regulated by this compound
| Cellular Process | Bacteria | Archaea |
| Potassium Homeostasis | Central and well-established role.[11][20] | Primary known function.[12][19] |
| Cell Wall Homeostasis | Major regulatory role, essential in many species.[11][19] | Not as extensively documented. |
| DNA Damage Response | Implicated in some species (e.g., via DisA).[11] | Not a primary reported function. |
| Biofilm Formation | Regulated in several species.[21] | Not a primary reported function. |
| Virulence | Important for the pathogenicity of several human pathogens.[11][19] | Not applicable. |
Quantitative Data Summary
The following tables summarize the available quantitative data for key parameters of bacterial and archaeal this compound signaling. It is important to note that data for archaeal systems are currently more limited.
Table 4: Binding Affinities (Kd) of this compound to Effector Proteins
| Organism | Protein | Method | Kd |
| Bacteria | |||
| Staphylococcus aureus | KtrA (RCK_C domain) | DRaCALA | 64.4 ± 3.4 nM[2] |
| Staphylococcus aureus | KdpD (USP domain) | DRaCALA | 2 ± 0.18 µM |
| Bacillus subtilis | KhtT | ITC | ~40 nM (pH 7.5), ~130 nM (pH 8.0)[22] |
| Bacillus subtilis ydaO riboswitch | ITC | 7.4 ± 2.2 nM (5 mM Mg²⁺)[23] | |
| Archaea | |||
| Haloferax volcanii | Transporter-associated RCK proteins | Biochemical assays | Binding confirmed, specific Kd not reported |
Table 5: Kinetic Parameters of this compound Metabolizing Enzymes
| Organism | Enzyme | Parameter | Value |
| Bacteria | |||
| Streptomyces venezuelae | AtaC (PDE) | kcat | 0.2 s⁻¹[6] |
| Pseudomonas aeruginosa | RocR (PDE for c-di-GMP) | Km | 3.2 ± 0.3 µM |
| Archaea | |||
| Pyrococcus yayanosii | DAC | Activity confirmed | Specific kinetic parameters not reported[3][10] |
| Pyrococcus yayanosii | PDE | Activity confirmed | Specific kinetic parameters not reported[3][10] |
Note: Data for RocR is included to provide a reference for PDE kinetics, although it is specific for c-di-GMP.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the current understanding of this compound signaling pathways in bacteria and archaea.
Caption: Bacterial this compound signaling pathway.
Caption: Archaeal this compound signaling pathway.
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the study of this compound signaling. For detailed, step-by-step protocols, readers are encouraged to consult the original research articles.
Quantification of this compound by HPLC-MS/MS
Objective: To accurately measure the intracellular concentration of this compound.
Methodology:
-
Cell Lysis and Nucleotide Extraction: Bacterial or archaeal cells are harvested and rapidly lysed, often using a method that simultaneously quenches metabolic activity (e.g., cold solvent extraction with an acetonitrile/methanol/water mixture).
-
Sample Cleanup: The cell extract is clarified by centrifugation to remove insoluble debris.
-
Chromatographic Separation: The supernatant containing the nucleotides is injected into a High-Performance Liquid Chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate this compound from other cellular nucleotides.
-
Mass Spectrometry Detection: The eluate from the HPLC is directed into a tandem mass spectrometer (MS/MS). The mass spectrometer is set to specifically detect the parent ion of this compound and its characteristic fragment ions (Selected Reaction Monitoring or SRM), providing high specificity and sensitivity.
-
Quantification: The amount of this compound in the sample is quantified by comparing the peak area of the detected this compound to a standard curve generated with known concentrations of purified this compound.
Analysis of this compound-Protein Interactions
Objective: To determine the binding affinity (Kd) of this compound to its protein receptors.
1. Isothermal Titration Calorimetry (ITC)
Methodology:
-
Sample Preparation: The purified protein of interest is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffers to minimize artifacts.
-
Titration: Small aliquots of the this compound solution are injected into the protein solution.
-
Heat Measurement: The heat released or absorbed upon binding is measured after each injection.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of this compound to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.
2. Surface Plasmon Resonance (SPR)
Methodology:
-
Ligand Immobilization: The purified protein (ligand) is immobilized on the surface of a sensor chip.
-
Analyte Injection: Solutions of this compound (analyte) at various concentrations are flowed over the sensor surface.
-
Signal Detection: The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the resonance angle.
-
Data Analysis: The binding response is measured as a function of time (sensorgram). By analyzing the association and dissociation phases of the sensorgrams at different analyte concentrations, the kinetic rate constants (kon and koff) and the equilibrium dissociation constant (Kd) can be determined.
Conclusion and Future Directions
The study of this compound signaling has revealed a fascinating layer of regulation in both bacteria and archaea. While bacteria have evolved complex and multifaceted this compound networks to control a wide array of physiological processes, the known archaeal systems appear more streamlined, with a primary focus on osmoregulation. This comparative analysis highlights the functional divergence of this signaling molecule and underscores the need for further research, particularly in the archaeal domain. Future investigations aimed at identifying novel archaeal this compound effectors, elucidating the regulatory mechanisms of archaeal DACs and PDEs, and obtaining more extensive quantitative data will be crucial for a complete understanding of the evolutionary trajectory and functional diversity of this essential second messenger. For drug development professionals, the essentiality of this compound signaling in many pathogenic bacteria presents a promising avenue for the development of novel antimicrobial agents targeting the enzymes involved in its metabolism.
References
- 1. Impact of changed this compound levels and hypoosmotic stress on the transcriptome of Haloferax volcanii and on RCK domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quorum sensing mediates morphology and motility transitions in the model archaeon Haloferax volcanii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and degradation of the cyclic dinucleotide messenger c‐di‐AMP in the hyperthermophilic archaeon Pyrococcus yayanosii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of inhibitor alters kinetic and physical properties of extracellular cyclic AMP phosphodiesterase from Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound hydrolysis by the phosphodiesterase AtaC promotes differentiation of multicellular bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotides in archaea: Cyclic di‐AMP in the archaeon Haloferax volcanii and its putative role - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclithis compound synthesis by the diadenylate cyclase CdaA is modulated by the peptidoglycan biosynthesis enzyme GlmM in Lactococcus lactis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. spp1879.de [spp1879.de]
- 12. This compound determines the hierarchical organization of bacterial RCK proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Is a Second Messenger in Corynebacterium glutamicum That Regulates Expression of a Cell Wall-Related Peptidase via a Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Structural insights into recognition of this compound by the ydaO riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclic nucleotides in archaea: Cyclic di-AMP in the archaeon Haloferax volcanii and its putative role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. All DACs in a Row: Domain Architectures of Bacterial and Archaeal Diadenylate Cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and degradation of the cyclic dinucleotide messenger this compound in the hyperthermophilic archaeon Pyrococcus yayanosii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
Comparative Analysis of Cyclic di-AMP Signaling Pathways in Pathogenic Bacteria
A comprehensive guide for researchers and drug development professionals on the intricacies of c-di-AMP signaling in Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, and Mycobacterium tuberculosis.
Cyclic di-AMP (this compound) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating a diverse array of physiological processes, from cell wall homeostasis and potassium transport to virulence. Its essentiality in several pathogenic species has made the this compound signaling network an attractive target for novel antimicrobial drug development. This guide provides a detailed comparison of the this compound signaling pathways in four prominent bacterial species: Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes, and Mycobacterium tuberculosis, highlighting key similarities and differences to inform future research and therapeutic strategies.
I. Core Components of this compound Signaling
The this compound signaling cascade is governed by the synthesis and degradation of this compound, and the subsequent interaction of this molecule with various effector proteins and RNA riboswitches.
Synthesis: this compound is synthesized from two molecules of ATP by diadenylate cyclases (DACs), also known as DacA or DisA enzymes. The number of DACs varies among bacterial species, suggesting different levels of complexity and regulation of this compound production.
Degradation: The intracellular concentration of this compound is tightly controlled through its degradation by phosphodiesterases (PDEs). These enzymes hydrolyze the phosphodiester bonds of this compound, typically yielding pApA (5'-phosphadenylyl-adenosine) or AMP. The presence of multiple PDEs with potentially different regulatory inputs allows for fine-tuning of this compound levels in response to specific environmental cues.
Receptors: this compound exerts its regulatory effects by binding to a variety of effector molecules, including proteins and RNA riboswitches. These receptors, upon binding to this compound, modulate downstream processes such as enzyme activity, gene expression, and ion transport.
II. Comparative Overview of this compound Signaling Components
The table below summarizes the key enzymes and known receptors involved in this compound signaling in the four bacterial species of focus.
| Component | Staphylococcus aureus | Bacillus subtilis | Listeria monocytogenes | Mycobacterium tuberculosis |
| Diadenylate Cyclase(s) | DacA | CdaA, DisA, CdaS | DacA | DisA (Rv3586) |
| Phosphodiesterase(s) | GdpP, Pde2 | GdpP, PgpH | PdeA, PgpH | CnpB (Rv2837c) |
| Known Receptors | KdpD, OpuCA, KtrA, PstA, CpaA | DarA, DarB, KtrA, ydaO riboswitch | PstA | DarR (in M. smegmatis) |
III. Quantitative Comparison of this compound Signaling Parameters
Precise regulation of this compound levels is crucial for bacterial viability. The following tables provide available quantitative data on enzyme kinetics and receptor binding affinities. Note: Data availability is currently limited in the literature for some parameters.
Table 1: Diadenylate Cyclase (DAC) and Phosphodiesterase (PDE) Kinetics
| Organism | Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| M. smegmatis | MsPDE | This compound | 1.3 ± 0.2 | 0.12 ± 0.01 | |
| M. smegmatis | MsPDE | c-di-GMP | 2.5 ± 0.3 | 0.08 ± 0.01 |
Table 2: this compound Receptor Binding Affinities
| Organism | Receptor | Kd (µM) | Reference |
| S. aureus | KdpD (USP domain) | 2 ± 0.18 | |
| M. smegmatis | DarR | 2.3 ± 0.5 |
Table 3: Intracellular this compound Concentrations
| Organism | Strain/Condition | This compound Concentration | Reference |
| S. aureus | Wild-type (exponential phase) | ~2.4 µM | |
| S. aureus | Wild-type (stationary phase) | ~8.1 µM | |
| L. monocytogenes | ΔpdeAΔpgpH | ~4-5x higher than WT | |
| M. smegmatis | Wild-type | - | |
| M. smegmatis | ΔdisA | Not detectable | |
| M. smegmatis | Δpde | Increased |
IV. Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the this compound signaling pathways in each of the four bacterial strains.
Caption: this compound signaling in S. aureus.
Caption: this compound signaling in B. subtilis.
Caption: this compound signaling in L. monocytogenes.
Caption: this compound signaling in M. tuberculosis.
V. Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound signaling pathways.
Protocol 1: Quantification of Intracellular this compound by LC-MS/MS
This protocol describes a robust method for the sensitive and specific quantification of this compound from bacterial cell lysates.
1. Bacterial Cell Lysis and Nucleotide Extraction: a. Grow bacterial cultures to the desired optical density and harvest by centrifugation. b. Resuspend the cell pellet in an ice-cold extraction solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water, 40:40:20, v/v/v). c. Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice. d. Centrifuge the lysate to pellet cell debris. e. Collect the supernatant containing the nucleotides.
2. Sample Preparation: a. Dry the nucleotide extract using a vacuum concentrator. b. Resuspend the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 5% acetonitrile in water). c. Filter the sample through a 0.22 µm filter to remove any remaining particulate matter.
3. LC-MS/MS Analysis: a. Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer. b. Separate the nucleotides on a C18 reversed-phase column using a gradient of mobile phase A (e.g., aqueous solution with a volatile salt like ammonium (B1175870) acetate) and mobile phase B (e.g., methanol or acetonitrile). c. Perform mass spectrometry in multiple reaction monitoring (MRM) mode to specifically detect and quantify this compound based on its precursor and product ion masses. d. Quantify the amount of this compound in the sample by comparing its peak area to a standard curve generated with known concentrations of a this compound standard.
Protocol 2: In Vitro Diadenylate Cyclase (DAC) Activity Assay using Thin-Layer Chromatography (TLC)
This protocol allows for the qualitative and semi-quantitative assessment of DAC activity by monitoring the conversion of radiolabeled ATP to this compound.
1. Reaction Setup: a. Prepare a reaction mixture containing reaction buffer (e.g., Tris-HCl with MgCl₂), purified DAC enzyme, and ATP. b. Initiate the reaction by adding a small amount of [α-³²P]ATP to the reaction mixture. c. Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
2. Reaction Termination and TLC Separation: a. Stop the reaction by adding EDTA to chelate the magnesium ions. b. Spot a small volume of the reaction mixture onto a TLC plate (e.g., cellulose (B213188) PEI). c. Develop the TLC plate in a chromatography chamber containing a suitable running buffer to separate ATP and this compound.
3. Detection and Analysis: a. Dry the TLC plate and expose it to a phosphor screen or X-ray film to visualize the radiolabeled nucleotides. b. The conversion of [α-³²P]ATP to [³²P]this compound will be visible as a distinct spot with a different retention factor (Rf) from ATP. c. Quantify the amount of product formation by densitometry analysis of the spots.
Protocol 3: In Vitro Phosphodiesterase (PDE) Activity Assay
This protocol can be adapted from the DAC assay to measure the degradation of this compound.
1. Reaction Setup: a. Prepare a reaction mixture containing reaction buffer, purified PDE enzyme, and this compound. b. If using a radiolabeled substrate, add [³²P]this compound to the mixture. c. Incubate the reaction at the optimal temperature for the enzyme.
2. Analysis of Degradation Products: a. TLC-based method: Stop the reaction and separate the products ([³²P]pApA or [³²P]AMP) from the substrate ([³²P]this compound) by TLC as described in Protocol 2. b. HPLC-based method: Stop the reaction and analyze the mixture by HPLC to separate and quantify the amounts of this compound and its degradation products.
Protocol 4: this compound-Protein Binding Assays
a) Affinity Pull-Down Assay with Magnetic Beads:
This method is used to identify proteins that bind to this compound from a complex protein mixture.
1. Preparation of this compound-coupled beads: a. Use commercially available biotinylated this compound and streptavidin-coated magnetic beads. b. Incubate the biotinylated this compound with the streptavidin beads to allow for binding. c. Wash the beads to remove any unbound this compound.
2. Protein Binding: a. Incubate the this compound-coupled beads with a bacterial cell lysate or a purified protein of interest. b. Allow sufficient time for binding to occur.
3. Washing and Elution: a. Wash the beads several times with a suitable buffer to remove non-specifically bound proteins. b. Elute the specifically bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer.
4. Analysis of Bound Proteins: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by staining (e.g., Coomassie blue or silver stain). c. Identify the proteins of interest by mass spectrometry.
b) Differential Radial Capillary Action of Ligand Assay (DRaCALA):
DRaCALA is a high-throughput method for detecting protein-ligand interactions and determining binding affinities.
1. Preparation of Radiolabeled Ligand: a. Prepare a radiolabeled version of this compound (e.g., [³²P]this compound).
2. Binding Reaction and Spotting: a. Mix the radiolabeled this compound with the protein of interest (either purified or in a cell lysate). b. Spot a small volume of the mixture onto a nitrocellulose membrane.
3. Detection and Quantification: a. The protein-ligand complex will be retained at the center of the spot, while the unbound ligand will diffuse outwards by capillary action. b. Visualize the distribution of the radiolabel using a phosphorimager. c. Quantify the fraction of bound ligand by measuring the signal intensity in the center of the spot relative to the total signal. d. Determine the dissociation constant (Kd) by performing the assay with varying concentrations of the protein.
VI. Conclusion
The this compound signaling network represents a fundamental regulatory system in many pathogenic bacteria. While the core components of synthesis, degradation, and reception are conserved, significant variations exist across different species in terms of the number and types of enzymes and receptors, as well as the downstream physiological processes they control. This comparative guide highlights these differences in S. aureus, B. subtilis, L. monocytogenes, and M. tuberculosis, providing a valuable resource for the scientific community. A deeper understanding of these species-specific intricacies, facilitated by the detailed experimental protocols provided, will be instrumental in the development of targeted therapeutic interventions that disrupt this essential bacterial signaling pathway. Further research is needed to fill the existing gaps in our quantitative understanding of these pathways, which will undoubtedly accelerate the discovery of novel anti-infective agents.
A Researcher's Guide to Cross-Validation of c-di-AMP Measurement Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of the second messenger cyclic di-adenosine monophosphate (c-di-AMP) is crucial for understanding bacterial physiology, pathogenesis, and for the development of novel therapeutics. This guide provides a comprehensive comparison of the three primary methods for measuring this compound, offering insights into their principles, performance, and experimental execution to aid in the selection of the most appropriate technique for your research needs.
The choice of a suitable method for quantifying intracellular this compound is a critical decision in experimental design. Factors such as the required sensitivity, sample throughput, cost, and the need for real-time measurements will influence the most appropriate approach. This guide critically evaluates three widely adopted techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Förster Resonance Energy Transfer (FRET)-based biosensors.
Comparative Analysis of this compound Measurement Methods
The performance of each method varies significantly in terms of sensitivity, dynamic range, and the nature of the data it provides. The following table summarizes the key quantitative parameters for each technique, allowing for a direct comparison to aid in methodological selection.
| Feature | LC-MS/MS | Competitive ELISA | FRET-based Biosensors |
| Principle | Direct quantification based on mass-to-charge ratio of this compound. | Competition between sample this compound and a labeled this compound for binding to a specific antibody.[1] | Genetically encoded sensors that exhibit a change in FRET signal upon binding to this compound.[2][3] |
| Limit of Detection (LOD) | High femtomolar to low picomolar range.[4][5] | ~20.7 pg/ml (~31.4 pM)[6][7] | Dependent on biosensor affinity and expression levels. |
| Assay Range | Wide dynamic range, typically several orders of magnitude. | 15.6-2,000 pg/ml (23.7-3,038 pM)[6] | Limited by the binding affinity (Kd) of the specific biosensor. |
| Specificity | Very high, based on mass fragmentation patterns.[8] | High, dependent on antibody specificity.[9] | High for specific biosensors like CDA5.[3] |
| Throughput | Lower, requires sample preparation and serial analysis.[1] | High, suitable for 96-well plate format.[1] | High, suitable for plate reader or flow cytometry analysis.[2] |
| Real-time measurement | No, provides a snapshot of this compound levels in a lysate. | No, measures endpoint this compound concentration in a lysate. | Yes, allows for dynamic measurements in living cells.[2][3] |
| Cost | High (instrumentation and maintenance).[1] | Moderate (reagents and plates).[1] | Low (plasmid and standard molecular biology reagents). |
| Expertise Required | High (instrument operation and data analysis).[1] | Low to moderate. | Moderate (molecular biology and fluorescence microscopy/flow cytometry). |
Signaling Pathway and Measurement Workflows
To visualize the biological context and the experimental processes, the following diagrams illustrate the this compound signaling pathway and the generalized workflows for each measurement technique.
Caption: this compound signaling pathway.
Caption: Experimental workflows for this compound measurement.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are summarized protocols for the key experiments discussed.
This compound Extraction from Bacterial Cells (for LC-MS/MS and ELISA)
This protocol is a general guideline and may require optimization for different bacterial species and growth conditions.
-
Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.
-
Washing: Wash the cell pellet with ice-cold PBS to remove media components.
-
Lysis and Extraction: Resuspend the cell pellet in an appropriate extraction buffer (e.g., acetonitrile/methanol/water mixture). Lyse the cells using methods such as bead beating or sonication.
-
Precipitation and Clarification: Precipitate proteins and cell debris by incubation on ice followed by centrifugation at high speed.
-
Supernatant Collection: Carefully collect the supernatant containing the nucleotide extract.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable buffer for the downstream application (e.g., LC-MS/MS running buffer or ELISA assay buffer).
Quantification of this compound by LC-MS/MS
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatography system equipped with a suitable column (e.g., reversed-phase C18) to separate this compound from other cellular components.
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer.
-
Ionization: Utilize electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.
-
Quantification: Generate a standard curve using known concentrations of a this compound standard. Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. An isotopically labeled internal standard can be used for more accurate quantification.
Quantification of this compound by Competitive ELISA
-
Plate Preparation: Use a pre-coated plate with a this compound-specific antibody.
-
Standard and Sample Addition: Add this compound standards and prepared samples to the wells.
-
Competitive Reaction: Add a fixed amount of HRP-conjugated this compound to each well. The sample this compound and the HRP-conjugated this compound will compete for binding to the antibody.
-
Incubation and Washing: Incubate the plate to allow for binding. Wash the plate to remove unbound reagents.
-
Substrate Addition: Add a TMB substrate solution to the wells. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of this compound in the sample.
-
Calculation: Calculate the this compound concentration in the samples based on the standard curve.
Real-time Measurement of this compound using FRET-based Biosensors
-
Biosensor Expression: Transform the bacterial strain of interest with a plasmid encoding a this compound FRET biosensor (e.g., CDA5).[2][3]
-
Cell Culture: Grow the transformed bacteria under conditions that induce the expression of the biosensor.
-
Sample Preparation: Prepare the cells for fluorescence measurement (e.g., in a microplate reader or on a microscope slide).
-
Fluorescence Measurement: Excite the donor fluorophore at its specific excitation wavelength. Measure the emission intensity of both the donor and acceptor fluorophores.
-
FRET Ratio Calculation: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Changes in the intracellular this compound concentration will lead to conformational changes in the biosensor, altering the FRET efficiency and thus the FRET ratio.[2]
-
Data Analysis: Correlate the changes in FRET ratio to changes in intracellular this compound levels. For quantitative measurements, the biosensor can be calibrated in vitro with known concentrations of this compound.
Conclusion and Recommendations
The selection of an appropriate method for quantifying this compound is a critical decision that depends on the specific research question.
-
LC-MS/MS is the gold standard for accurate and absolute quantification, making it ideal for validating results from other methods and for studies requiring high specificity.[1]
-
ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, making it well-suited for initial drug screening and mutant library analysis.[1]
-
FRET-based biosensors provide the unique advantage of real-time, in vivo measurements of this compound dynamics within single cells, enabling the study of signaling heterogeneity and rapid cellular responses.[2][3]
For a comprehensive understanding of this compound signaling, a multi-faceted approach is often the most powerful. For instance, FRET-based biosensors can be used for dynamic in vivo studies, with key findings validated and quantified using LC-MS/MS. The cross-validation of results obtained from these different techniques will provide the most robust and reliable insights into the complex role of this compound in bacterial signaling.
References
- 1. Detection of cyclic di-AMP using a competitive ELISA with a unique pneumococcal cyclic di-AMP binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Rationally Designed this compound Förster Resonance Energy Transfer Biosensor To Monitor Nucleotide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mass spectrometric characterization of cyclic dinucleotides (CDNs) in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of cyclic dinucleotides by reversed-phase LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Sapphire Bioscience [sapphirebioscience.com]
- 8. Quantification of cyclic dinucleotides by reversed-phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Decoding the Message: A Guide to Confirming the Physiological Role of a Newly Identified c-di-AMP Receptor
For researchers, scientists, and drug development professionals, the identification of a novel cyclic di-adenosine monophosphate (c-di-AMP) receptor presents a critical opportunity to unravel new bacterial signaling pathways. Confirming the physiological significance of such a receptor is a multi-faceted process requiring a combination of biochemical, genetic, and phenotypic analyses. This guide provides a comparative overview of key experimental approaches, complete with detailed protocols and supporting data, to rigorously validate the function of a newly discovered this compound receptor.
The second messenger this compound is integral to the survival and virulence of many Gram-positive bacteria, regulating crucial processes such as cell wall homeostasis, potassium transport, and DNA damage repair.[1][2] Receptors of this signaling molecule are therefore attractive targets for novel antimicrobial drug development. The following sections detail and compare the primary methods used to elucidate the physiological role of a newly identified this compound receptor, moving from initial binding confirmation to in-depth functional characterization within the cellular context.
Comparing the Toolset: A Head-to-Head Analysis of Validation Methods
A robust validation strategy employs a combination of techniques to build a comprehensive picture of the receptor's function. The choice of methods will depend on the nature of the receptor, the bacterial species under investigation, and the specific physiological process being explored.
| Experimental Approach | Objective | Advantages | Disadvantages | Typical Quantitative Output |
| Biochemical Binding Assays | To confirm direct and specific binding of this compound to the putative receptor. | - Provides direct evidence of interaction.- Allows for quantitative measurement of binding affinity (Kd).- Can be performed in vitro with purified components. | - Does not reveal the physiological consequence of binding.- Can be technically challenging for membrane-bound proteins. | - Dissociation constant (Kd)- Ligand specificity |
| Genetic Manipulation (Knockout/Mutant Analysis) | To assess the importance of the receptor for bacterial physiology by observing the effect of its absence or alteration. | - Directly links the receptor to a cellular function.- Can uncover previously unknown roles.- Essential for in vivo validation. | - Gene deletion may be lethal if the receptor is essential.- Polar effects on downstream genes can complicate interpretation.- Phenotypes may be subtle or only apparent under specific conditions. | - Growth rate- Minimum Inhibitory Concentration (MIC) of antibiotics- Stress survival rates |
| Phenotypic Assays | To characterize the specific physiological processes regulated by the receptor. | - Provides a detailed understanding of the receptor's role in cellular processes.- Can reveal connections to virulence and pathogenesis. | - Can be labor-intensive.- Requires careful selection of relevant conditions to observe a phenotype. | - Enzyme activity rates- Ion transport efficiency- Biofilm formation levels |
| Structural Biology (Crystallography/Cryo-EM) | To determine the three-dimensional structure of the receptor in complex with this compound. | - Reveals the molecular basis of this compound recognition.- Can elucidate the mechanism of regulation (e.g., conformational changes).- Informs structure-based drug design. | - Technically demanding and time-consuming.- Obtaining high-quality crystals or suitable samples for cryo-EM can be a major bottleneck. | - High-resolution 3D structure- Identification of key binding residues |
In-Depth Experimental Protocols
Success in validating a this compound receptor hinges on the meticulous execution of key experiments. Below are detailed protocols for the principal techniques discussed.
Experimental Protocol 1: Affinity Pull-Down Assay
This method is used to identify and confirm proteins that bind to a specific ligand, in this case, this compound.
Objective: To demonstrate a direct interaction between the newly identified protein and this compound from a complex protein mixture.
Materials:
-
Biotinylated this compound (or other tagged this compound)
-
Streptavidin-coated magnetic beads
-
Bacterial cell lysate containing the putative receptor
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 0.1% Tween 20)
-
Elution buffer (e.g., wash buffer containing a high concentration of free this compound or a denaturing agent like SDS)
-
SDS-PAGE gels and Western blot apparatus
-
Antibody against the putative receptor (if available) or mass spectrometry for protein identification
Procedure:
-
Prepare Cell Lysate: Grow the bacterial strain of interest to mid-log phase, harvest the cells by centrifugation, and lyse them using mechanical disruption (e.g., sonication or bead beating) in a suitable lysis buffer containing protease inhibitors.
-
Couple this compound to Beads: Incubate biotinylated this compound with streptavidin-coated magnetic beads according to the manufacturer's instructions to immobilize the ligand.
-
Binding Reaction: Add the cell lysate to the this compound-coupled beads and incubate with gentle rotation for 1-2 hours at 4°C to allow for protein binding.
-
Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (at least 3-5 times) to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. For competitive elution, use a high concentration of free, untagged this compound. For denaturing elution, boil the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE. The protein of interest can be identified by Western blotting using a specific antibody or by excising the corresponding band from a Coomassie-stained gel for identification by mass spectrometry.[3][4]
Experimental Protocol 2: Differential Radial Capillary Action of Ligand Assay (DRaCALA)
DRaCALA is a rapid and sensitive method to detect and quantify protein-ligand interactions.[5]
Objective: To confirm direct binding of this compound to the receptor and to determine the binding affinity (Kd).
Materials:
-
Purified putative receptor protein
-
Radiolabeled this compound (e.g., ³²P-c-di-AMP)
-
Nitrocellulose membrane
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂)
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare Binding Reactions: In a microtiter plate, prepare a series of reactions containing a fixed concentration of radiolabeled this compound and varying concentrations of the purified receptor protein in binding buffer. Include a no-protein control.
-
Spotting: Spot a small volume (2-5 µL) of each reaction mixture onto a dry nitrocellulose membrane. Allow the spots to dry completely.
-
Imaging: Expose the nitrocellulose membrane to a phosphor screen and visualize the radioactive signal using a phosphorimager.
-
Quantification: The protein-ligand complex is retained at the center of the spot, while the unbound ligand diffuses outwards with the solvent. Quantify the radioactivity in the central spot (bound) and the surrounding area (unbound).
-
Data Analysis: Calculate the fraction of bound ligand for each protein concentration. Plot the fraction of bound ligand against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).[5][6][7][8]
Experimental Protocol 3: Generation and Phenotypic Analysis of a Receptor Knockout Mutant
Creating a null mutant of the gene encoding the receptor is a powerful way to investigate its physiological role.
Objective: To determine the effect of the receptor's absence on bacterial growth, stress resistance, and other relevant phenotypes.
Materials:
-
Bacterial strain of interest
-
Plasmids and reagents for gene knockout (e.g., via homologous recombination or CRISPR-Cas9)[9][10][11][12]
-
Appropriate growth media (rich and minimal)
-
Stress-inducing agents (e.g., antibiotics, osmotic stress agents, DNA damaging agents)
-
Plate reader or spectrophotometer for growth curve analysis
Procedure:
-
Construct the Knockout Mutant: Generate a deletion mutant of the gene encoding the putative receptor using established molecular biology techniques. Verify the deletion by PCR and sequencing.
-
Growth Curve Analysis: Compare the growth of the wild-type and mutant strains in both rich and minimal media. Monitor optical density over time to determine growth rates and final cell densities. For example, a Listeria monocytogenes ΔdacA mutant (unable to produce this compound) fails to grow in rich media, but this can be suppressed by mutations in other genes, highlighting the link between this compound and central metabolism.[13][14]
-
Stress Survival Assays: Expose wild-type and mutant cultures to various stress conditions (e.g., different concentrations of antibiotics, high salt concentrations, extreme pH, DNA damaging agents). Determine the survival rate by plating serial dilutions and counting colony-forming units (CFUs). For instance, a Staphylococcus aureus ktrA mutant, lacking a this compound receptor involved in potassium transport, shows inhibited growth under low potassium conditions.[15][16]
-
Specific Phenotypic Assays: Based on the predicted function of the receptor or observed phenotypes, perform more specific assays. For example, if the receptor is predicted to be involved in cell wall synthesis, analyze cell morphology by microscopy or peptidoglycan composition by HPLC.
Visualizing the Pathways and Processes
Diagrams are essential for conceptualizing the complex interactions within signaling networks and experimental workflows.
This compound Signaling Pathway
Experimental Workflow for Receptor Validation
Logical Relationships in Validation
Case Studies: Quantitative Data from Receptor Characterization
The following tables summarize quantitative data from studies that have successfully characterized the physiological roles of this compound receptors.
Table 1: Biochemical Binding Affinities of this compound Receptors
| Receptor | Organism | Method | Kd (nM) | Reference |
| KtrA | Staphylococcus aureus | DRaCALA | 64.4 ± 3.4 | [3] |
| PstA | Staphylococcus aureus | DRaCALA | <10,000 | [17] |
| DarB | Bacillus subtilis | Isothermal Titration Calorimetry | ~40 (at pH 7.5) | [1] |
| Pyruvate Carboxylase | Listeria monocytogenes | DRaCALA | Binding Confirmed | [18] |
Table 2: Phenotypic Analysis of this compound Receptor Mutants
| Gene Knockout | Organism | Phenotype | Quantitative Measurement | Reference |
| ΔktrA | Staphylococcus aureus | Impaired growth in low potassium | Severely inhibited growth in media with < 10 mM K⁺ | [15] |
| ΔdacA (this compound null) | Listeria monocytogenes | Growth defect in rich media | No growth in BHI broth, restored by suppressor mutations | [13][14] |
| ΔdacA (this compound null) | Listeria monocytogenes | Increased sensitivity to cell wall antibiotics | Highly sensitive to cefuroxime | [13] |
| ΔdarB | Bacillus subtilis | Altered stringent response | Rel-dependent accumulation of pppGpp under low K⁺ conditions | [1][19] |
Table 3: Functional Modulation by this compound Binding
| Receptor/Effector | Organism | Effect of this compound | Quantitative Measurement | Reference |
| Pyruvate Carboxylase (PC) | Lactococcus lactis | Inhibition of enzyme activity | ~60% inhibition of PC activity at 10 µM this compound | [20] |
| Pyruvate Carboxylase (PC) | Bacillus subtilis | Indirect activation via DarB | DarB stimulates PC activity | [17][21][22] |
| RelA | Bacillus subtilis | Inhibition of DarB-RelA interaction | This compound binding to DarB prevents RelA activation | [1][19] |
By systematically applying the biochemical, genetic, and phenotypic methods outlined in this guide, researchers can confidently establish the physiological role of a newly identified this compound receptor. This rigorous validation is the cornerstone for understanding novel bacterial signaling pathways and for the development of targeted antimicrobial therapies.
References
- 1. A meet-up of two second messengers: the this compound receptor DarB controls (p)ppGpp synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound-Binding Proteins Using Magnetic Beads | Springer Nature Experiments [experiments.springernature.com]
- 5. pnas.org [pnas.org]
- 6. Differential Radial Capillary Action of Ligand Assay (DRaCALA) for High-Throughput Detection of Protein-Metabolite Interactions in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drum.lib.umd.edu [drum.lib.umd.edu]
- 8. Differential Radial Capillary Action of Ligand Assay (DRaCALA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. web.pdx.edu [web.pdx.edu]
- 11. A Short Protocol for Gene Knockout and Complementation in Xylella fastidiosa Shows that One of the Type IV Pilin Paralogs (PD1926) Is Needed for Twitching while Another (PD1924) Affects Pilus Number and Location - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A rapid and simple method for constructing stable mutants of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound modulates Listeria monocytogenes central metabolism to regulate growth, antibiotic resistance, and osmoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PAMP this compound is essential for Listeria monocytogenes growth in rich but not minimal media due to a toxic increase in (p)ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Ktr Potassium Transport System in Staphylococcus aureus and its Role in Cell Physiology, Antimicrobial Resistance, and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Ktr potassium transport system in Staphylococcus aureus and its role in cell physiology, antimicrobial resistance and pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
- 18. The cyclic di-nucleotide this compound is an allosteric regulator of metabolic enzyme function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A meet-up of two second messengers: the this compound receptor DarB controls (p)ppGpp synthesis in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
A Comparative Guide to c-di-AMP and cAMP Signaling Pathways in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Cyclic nucleotides are ubiquitous second messengers that play critical roles in regulating a vast array of physiological processes in bacteria. Among these, cyclic adenosine (B11128) monophosphate (cAMP) has long been recognized as a key regulator of metabolism, particularly in response to carbon source availability. More recently, another cyclic dinucleotide, cyclic di-adenosine monophosphate (c-di-AMP), has emerged as an essential signaling molecule in many Gram-positive bacteria, governing processes crucial for viability and virulence. This guide provides an objective comparison of the this compound and cAMP signaling pathways, supported by experimental data, to aid researchers in understanding their distinct and overlapping roles and to inform the development of novel antimicrobial strategies.
Core Signaling Components: A Side-by-Side Look
The specificity of any signaling pathway is determined by the enzymes that synthesize and degrade the second messenger, and the effector proteins that translate the signal into a cellular response. While both this compound and cAMP are derived from ATP, their synthesis, degradation, and downstream effectors are distinct.
| Feature | This compound Signaling Pathway | cAMP Signaling Pathway |
| Precursor Molecule | 2 x ATP | 1 x ATP |
| Synthesizing Enzymes | Diadenylate Cyclases (DACs) (e.g., CdaA, DisA) | Adenylate Cyclases (ACs) (e.g., CyaA) |
| Degrading Enzymes | Phosphodiesterases (PDEs) (e.g., GdpP, PgpH) | Phosphodiesterases (PDEs) (e.g., CpdA) |
| Primary Effector(s) | Various proteins (e.g., KtrA, KdpD, PstA), Riboswitches | cAMP Receptor Protein (CRP) |
| Prevalence | Widespread in Gram-positive bacteria, some Gram-negatives, and archaea.[1] | Ubiquitous across bacterial species.[2] |
Quantitative Insights into Pathway Dynamics
The cellular concentration of these second messengers and their affinity for effector proteins are critical parameters that dictate the physiological response. While these values can vary significantly between bacterial species and environmental conditions, the available data provides a glimpse into the operational ranges of these two pathways.
| Parameter | This compound | cAMP |
| Intracellular Concentration | 1 - 5 µM (in Bacillus subtilis)[3] | 0.4 - 5 µM (in Escherichia coli, depending on glucose availability)[4] |
| Effector Binding Affinity (Kd) | ~2 µM (for KdpD in S. aureus)[5] | ~20-27 µM (for CRP in E. coli)[4][6] |
Enzyme Kinetics
| Enzyme | Organism | Substrate | Km | kcat | kcat/Km (M-1s-1) |
| Adenylate Cyclase (CyaA) | Escherichia coli | ATP | ~1 mM | ~1.67 s-1 | ~1.67 x 103 |
| Adenylate Cyclase Toxin (CyaA) | Bordetella pertussis | ATP | - | >1000 s-1 | - |
| This compound Phosphodiesterase (CpdB-like) | Salmonella enterica | This compound | 2.5 µM | 0.05 s-1 | 2.0 x 104 |
Note: Comprehensive and directly comparable kinetic data for diadenylate cyclases and this compound specific phosphodiesterases are still being actively researched and are not as extensively documented as those for the cAMP pathway.
Signaling Pathway Architectures
The flow of information from environmental cues to cellular responses is orchestrated through distinct molecular interactions. The following diagrams illustrate the core logic of the this compound and cAMP signaling pathways.
References
- 1. A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. In vitro and in vivo characterization of the Pseudomonas aeruginosa cyclic AMP (cAMP) phosphodiesterase CpdA, required for cAMP homeostasis and virulence factor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of this compound phosphodiesterase, GdpP, in Streptococcus suis serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of c-di-AMP and Other Cyclic Dinucleotides
For Researchers, Scientists, and Drug Development Professionals
Cyclic dinucleotides (CDNs) are a class of second messenger molecules that play a pivotal role in the innate immune system. As potent activators of the Stimulator of Interferon Genes (STING) pathway, they are at the forefront of research for novel vaccine adjuvants and cancer immunotherapies. This guide provides a detailed comparison of the immunomodulatory effects of cyclic di-adenosine monophosphate (c-di-AMP) with other key cyclic dinucleotides, namely 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP) and cyclic di-guanosine monophosphate (c-di-GMP), supported by experimental data and detailed methodologies.
Quantitative Comparison of Immunomodulatory Parameters
The following table summarizes key quantitative data on the binding affinity of various cyclic dinucleotides to the STING protein and their potency in inducing Type I interferon (IFN-β) production. It is important to note that direct comparisons of EC50 values should be interpreted with caution, as experimental conditions such as cell type and delivery method can influence the results.
| Parameter | This compound | c-di-GMP | 2'3'-cGAMP | Reference(s) |
| STING Binding Affinity (Kd) | ~2 µM | ~2.4 - 5 µM | ~3.79 nM | [1] |
| IFN-β Induction (EC50) | Not explicitly quantified in direct comparison | >500 nM | ~15 - 42 nM | [2] |
Signaling Pathways and Experimental Workflows
The STING Signaling Pathway
Cyclic dinucleotides activate the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. The general mechanism is depicted below.
Caption: The cGAS-STING signaling pathway activated by cyclic dinucleotides.
Experimental Workflow for Comparing Immunomodulatory Effects
A typical workflow to compare the immunomodulatory effects of different cyclic dinucleotides is outlined below.
Caption: A generalized experimental workflow for assessing STING activation.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of cyclic dinucleotide immunomodulatory effects.
In Vitro STING Activation Assay using a Reporter Cell Line
This protocol describes the use of a reporter cell line to quantify STING activation by measuring the expression of a downstream reporter gene, such as luciferase, under the control of an interferon-stimulated response element (ISRE).
Materials:
-
HEK293T cells stably expressing an ISRE-luciferase reporter and STING.
-
Complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cyclic dinucleotides (this compound, 2'3'-cGAMP, c-di-GMP) of high purity.
-
Transfection reagent (for cell types requiring permeabilization).
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Preparation: Prepare serial dilutions of each cyclic dinucleotide in serum-free medium.
-
Cell Treatment:
-
For cell lines requiring permeabilization (e.g., HEK293T), pre-incubate the cyclic dinucleotide dilutions with a suitable transfection reagent according to the manufacturer's instructions to form complexes.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of cyclic dinucleotides or their complexes.
-
Include a vehicle-only negative control and a known STING agonist as a positive control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay:
-
After incubation, allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Plot the luminescence signal as a function of the cyclic dinucleotide concentration.
-
Calculate the EC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cytokine Secretion Measurement by ELISA
This protocol measures the production and secretion of downstream cytokines, such as IFN-β, following STING activation in immune cells.
Materials:
-
Immune cells (e.g., human THP-1 monocytes, murine bone marrow-derived macrophages).
-
Complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cyclic dinucleotides.
-
24-well cell culture plates.
-
ELISA kit for the target cytokine (e.g., human or mouse IFN-β).
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the reporter assay protocol, seeding cells in a 24-well plate. Transfection reagents may not be necessary for many immune cell lines.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.
-
ELISA: Perform the ELISA for the target cytokine on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve from the standards provided in the ELISA kit. Calculate the concentration of the cytokine in each sample based on the standard curve.
Western Blot for Phospho-STING and Phospho-IRF3
This protocol is used to detect the phosphorylation of key signaling proteins in the STING pathway, indicating its activation.
Materials:
-
Immune cells.
-
Cyclic dinucleotides.
-
6-well cell culture plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (anti-phospho-STING, anti-STING, anti-phospho-IRF3, anti-IRF3, and a loading control like anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates, treat with cyclic dinucleotides for a shorter time course (e.g., 0, 1, 3, 6 hours), and then lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Cyclic dinucleotides modulate induced type I IFN responses in innate immune cells by degradation of STING - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Transcriptomics of Wild-Type and c-di-AMP Mutant Strains: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transcriptomic landscapes of wild-type bacterial strains and their corresponding mutants with altered cyclic di-adenosine monophosphate (c-di-AMP) levels. This second messenger plays a crucial role in bacterial physiology, influencing everything from cell wall homeostasis and potassium transport to virulence and antibiotic resistance. Understanding the global gene expression changes that occur in response to altered this compound concentrations is vital for deciphering its regulatory networks and identifying potential targets for novel antimicrobial strategies.
Introduction to this compound Signaling
Cyclic di-AMP is a key signaling molecule in many Gram-positive bacteria and some Gram-negative species.[1][2] Its intracellular concentration is tightly regulated by the activities of diadenylate cyclases (DACs), which synthesize this compound from two ATP molecules, and phosphodiesterases (PDEs), which degrade it.[3] Genetic mutations that lead to either the accumulation (e.g., PDE deletion) or depletion (e.g., DAC deletion or mutation) of this compound have profound effects on bacterial gene expression and phenotype.[4][5][6] These mutants serve as powerful tools to explore the this compound regulon.
Data Presentation: Comparative Transcriptomic Analysis
Transcriptomic studies, primarily using RNA sequencing (RNA-seq), have revealed widespread changes in gene expression in this compound mutant strains compared to their wild-type counterparts. Below, we present a summary of differentially expressed genes (DEGs) from a comparative transcriptomic study of a Listeria monocytogenes strain lacking both this compound phosphodiesterases (ΔpdeA ΔpgpH), leading to this compound accumulation, versus the wild-type strain.
Table 1: Differentially Expressed Genes in a Listeria monocytogenes ΔPDE Mutant vs. Wild-Type
| Gene | Function | Log2 Fold Change | p-value |
| Upregulated Genes | |||
| kdpA | Potassium-transporting ATPase, A chain | 4.5 | <0.001 |
| kdpB | Potassium-transporting ATPase, B chain | 4.2 | <0.001 |
| kdpC | Potassium-transporting ATPase, C chain | 3.9 | <0.001 |
| opuCA | Osmoprotectant transport system permease protein | 2.8 | <0.01 |
| gbuA | Glycine betaine (B1666868) transporter | 2.5 | <0.01 |
| Downregulated Genes | |||
| prfA | Master virulence regulator | -3.2 | <0.001 |
| plcA | Phosphatidylinositol-specific phospholipase C | -3.0 | <0.001 |
| hly | Listeriolysin O | -2.9 | <0.001 |
| actA | Actin assembly-inducing protein | -2.8 | <0.001 |
| mpl | Metalloprotease | -2.5 | <0.001 |
This table is a representative summary based on findings from studies on L. monocytogenes ΔPDE mutants, where high this compound levels lead to the upregulation of genes involved in potassium and osmolyte uptake and the significant downregulation of key virulence genes controlled by the master regulator PrfA.[1][2][4]
In Staphylococcus aureus, mutations in the this compound cyclase gene dacA that lead to lower this compound levels have been shown to reduce the expression of the cell wall stress stimulon.[7] Conversely, deletion of the phosphodiesterase gene gdpP in S. aureus, resulting in elevated this compound, leads to increased resistance to β-lactam antibiotics and alterations in cell wall metabolism.[5][8]
In Streptococcus mutans, deletion of the phosphodiesterase gene pdeA increases intracellular this compound levels and promotes biofilm formation by upregulating the expression of the glucan-producing enzyme GtfB.[6]
Experimental Protocols
A robust and standardized experimental workflow is critical for obtaining reliable and reproducible comparative transcriptomic data. Below is a detailed methodology for a typical RNA-seq experiment comparing wild-type and this compound mutant bacterial strains.
Bacterial Culture and RNA Isolation
-
Culture Conditions: Grow wild-type and mutant strains in parallel under identical, defined conditions (e.g., specific medium, temperature, and growth phase). It is crucial to harvest cells at the same optical density to ensure comparability.
-
Cell Lysis: For Gram-positive bacteria, enzymatic lysis using lysozyme (B549824) is often required to efficiently break down the thick peptidoglycan layer.[5] This is typically followed by mechanical disruption, such as bead beating, to ensure complete cell lysis.[1]
-
RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. It is imperative to work in an RNase-free environment to prevent RNA degradation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. The absence of DNA should be confirmed by PCR.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA. The A260/A280 ratio should be ~2.0, and RNA integrity should be evaluated using a Bioanalyzer or similar instrument to ensure high-quality RNA (RIN > 7).
Library Preparation and Sequencing
-
Ribosomal RNA (rRNA) Depletion: Bacterial RNA consists of up to 95% rRNA, which needs to be removed to enable efficient sequencing of messenger RNA (mRNA). Use a commercial rRNA depletion kit (e.g., Ribo-Zero) for this purpose.[6]
-
mRNA Fragmentation and cDNA Synthesis: Fragment the enriched mRNA and synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers. Subsequently, synthesize the second strand of cDNA.
-
Library Construction: Ligate sequencing adapters to the cDNA fragments and amplify the library using PCR.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina.
Bioinformatic Analysis
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Remove adapter sequences and low-quality bases from the reads using tools like Trimmomatic.
-
Alignment to Reference Genome: Align the trimmed reads to the reference genome of the bacterial species using an aligner such as Bowtie2 or BWA.
-
Read Counting: Quantify the number of reads mapping to each annotated gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the wild-type and mutant strains, setting appropriate thresholds for fold change and statistical significance (e.g., |log2(fold change)| > 1 and p-adjusted < 0.05).
-
Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by the altered this compound levels.
Visualizations
This compound Signaling Pathway
Caption: Overview of the this compound signaling pathway.
Experimental Workflow for Comparative Transcriptomics
Caption: Standardized RNA-seq experimental workflow.
References
- 1. journals.asm.org [journals.asm.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a New Second Messenger in Staphylococcus aureus with a Role in Controlling Cell Size and Envelope Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic di-AMP mediates biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mutation in the this compound Cyclase dacA Affects Fitness and Resistance of Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Decoding gene expression dynamics in planktonic and biofilm cells of Streptococcus mutans: regulation and role of mutanofactin genes in biofilm formation [frontiersin.org]
A Comparative Guide to Diadenylate Cyclase Enzymes: Function, Kinetics, and Signaling
For researchers, scientists, and drug development professionals, this guide provides a comprehensive functional comparison of different diadenylate cyclase enzymes. This document outlines their enzymatic performance, supported by experimental data, and details the methodologies for key experiments.
Diadenylate cyclases (DACs) are a diverse class of enzymes that synthesize the second messenger cyclic di-adenosine monophosphate (c-di-AMP) from two molecules of ATP. In recent years, the critical role of this compound in bacterial physiology and in the innate immune response of eukaryotes has become increasingly apparent, making DACs attractive targets for novel therapeutic interventions. This guide offers a side-by-side comparison of key diadenylate cyclase families, including the bacterial enzymes DisA, CdaA, and CdaS, the eukaryotic cGAS, and the viral DncV.
Functional and Kinetic Comparison of Diadenylate Cyclase Enzymes
The functional diversity of diadenylate cyclases is largely dictated by their domain architecture and regulatory mechanisms. While all share a conserved catalytic DAC domain, variations in associated domains confer distinct regulatory properties and biological roles. A summary of their kinetic parameters provides a quantitative measure of their enzymatic efficiency.
| Enzyme Family | Organism Type | Subcellular Localization | Primary Function | Activators/Regulators | Substrate(s) | Kinetic Parameters |
| DisA | Bacteria (e.g., Bacillus subtilis) | Cytosol, associated with DNA | DNA integrity surveillance | Inhibited by Holliday junctions and RadA | ATP | Km (ATP): 151 µM kcat: 0.84 s⁻¹ |
| CdaA | Bacteria (Gram-positive, e.g., Staphylococcus aureus, Listeria monocytogenes) | Cell membrane | Cell wall homeostasis, potassium transport | Regulated by CdaR and GlmM | ATP | Kinetic parameters not consistently reported in literature. Activity is dependent on Mn²⁺ or Co²⁺. |
| CdaS | Bacteria (e.g., Bacillus subtilis) | Cytosol (during sporulation) | Sporulation and germination | Activity is regulated by its N-terminal autoinhibitory domain; transition from inactive hexamer to active dimer. | ATP, ADP | Specific kinetic parameters not widely reported; activity is significantly increased upon deletion of the N-terminal inhibitory domain. |
| cGAS | Eukaryotes (e.g., Human) | Cytosol | Innate immune sensing of cytosolic dsDNA | Activated by double-stranded DNA (dsDNA) | ATP, GTP | Km (ATP): 393.0 ± 15.3 µM kcat (ATP): 2.4 ± 0.3 min⁻¹ Km (GTP): 94.2 ± 11.1 µM kcat (GTP): 2.6 ± 0.2 min⁻¹[1] |
| DncV | Bacteria (e.g., Vibrio cholerae) | Cytosol | Antiphage defense (CBASS system) | Constitutively active; can be inhibited by folate-like molecules. | ATP, GTP | Can synthesize this compound, c-di-GMP, and 3'3'-cGAMP. Specific kinetic parameters for each reaction are not consistently reported. |
Signaling Pathways
The this compound and cGAMP molecules produced by diadenylate cyclases act as second messengers that trigger distinct downstream signaling cascades.
Bacterial this compound Signaling
In bacteria, this compound regulates a multitude of physiological processes. The signaling pathway is initiated by the synthesis of this compound by enzymes like DisA, CdaA, or CdaS. This second messenger then binds to various effector proteins or riboswitches to modulate their function, thereby controlling processes such as cell wall synthesis, potassium homeostasis, and DNA repair. The intracellular concentration of this compound is tightly controlled through its degradation by phosphodiesterases (PDEs).
Eukaryotic cGAS-STING Signaling
In eukaryotes, the cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to dsDNA, cGAS is activated and synthesizes 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates the adaptor protein STING on the endoplasmic reticulum, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines.
Experimental Protocols
Accurate characterization of diadenylate cyclase activity is crucial for understanding their function and for the development of inhibitors. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two common methods used to assay enzyme activity.
Thin-Layer Chromatography (TLC) Assay for Diadenylate Cyclase Activity
This method provides a relatively quick and straightforward way to visualize the conversion of radiolabeled ATP into this compound.
Workflow:
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the purified diadenylate cyclase, reaction buffer (typically containing Tris-HCl, NaCl, and a divalent cation like MgCl₂), and [α-³²P]ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution of EDTA, which chelates the divalent cations essential for enzyme activity.
-
TLC Plate Spotting: Spot a small volume of the reaction mixture onto a polyethyleneimine (PEI) cellulose (B213188) TLC plate.
-
Chromatography: Develop the TLC plate in a chromatography chamber containing an appropriate running buffer (e.g., a mixture of saturated (NH₄)₂SO₄ and KH₂PO₄).
-
Visualization and Quantification: Dry the TLC plate and expose it to a phosphor screen. Visualize the separated radiolabeled ATP and this compound spots using a phosphorimager and quantify the intensity of each spot to determine the percentage of ATP converted to this compound.
High-Performance Liquid Chromatography (HPLC)-Based Assay for Diadenylate Cyclase Activity
HPLC offers a more quantitative and high-throughput method for measuring diadenylate cyclase activity, and it does not require the use of radioisotopes.
Workflow:
References
A Comparative Guide to In Vivo Validation of c-di-AMP Riboswitch Function
For Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic di-adenosine monophosphate (c-di-AMP) is a critical signaling molecule in many bacteria, regulating a wide range of physiological processes from cell wall homeostasis to virulence.[1][2] Its discovery has unveiled a new layer of bacterial signaling, with this compound riboswitches emerging as key genetic control elements that directly sense this compound concentrations to modulate gene expression.[1][3] Validating the in vivo function of these riboswitches is paramount for understanding their biological roles and for developing novel antimicrobial strategies that target this regulatory system.
This guide provides a comparative overview of the primary methods used for the in vivo validation of this compound riboswitch function. We will delve into the experimental principles, present comparative data, and provide detailed protocols for each major approach.
Key In Vivo Validation Methods
The two predominant methods for in vivo validation of this compound riboswitch function are reporter gene assays and fluorescent biosensor-based assays. Both leverage the ligand-binding properties of the riboswitch to generate a measurable output signal that correlates with intracellular this compound levels.
Reporter Gene Assays
Reporter gene assays are a well-established and widely used method to study gene regulation. In the context of this compound riboswitches, a reporter gene is placed under the control of the riboswitch. The binding of this compound to the riboswitch modulates the expression of the reporter gene, leading to a quantifiable change in the reporter protein's activity or fluorescence.[4]
Commonly used reporter genes include:
-
β-galactosidase (lacZ): Catalyzes the hydrolysis of lactose (B1674315) and synthetic substrates, leading to a colorimetric or luminescent signal.[3]
-
Luciferase (lux): A class of enzymes that produce bioluminescence.[5]
-
Fluorescent proteins (e.g., YFP, GFP): Proteins that emit light of a specific wavelength when excited by another wavelength.[6][7]
The general principle involves constructing a plasmid where the this compound riboswitch is fused upstream of a reporter gene.[3][6] When intracellular this compound levels are low, the riboswitch adopts a conformation that allows for transcription and subsequent translation of the reporter gene, resulting in a high signal. Conversely, high levels of this compound bind to the riboswitch, inducing a conformational change that typically leads to the formation of a transcriptional terminator, thus reducing reporter gene expression and signal output.[6][7]
References
- 1. Riboswitches in eubacteria sense the second messenger this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel genetic factors that regulate this compound production in Staphylococcus aureus using a riboswitch-based biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riboswitches in eubacteria sense the second messenger this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of novel genetic factors that regulate this compound production in Staphylococcus aureus using a riboswitch-based biosensor - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the c-di-AMP Signaling Landscape: A Comparative Guide to Analog Binding Affinities and Specificities
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of cyclic di-AMP (c-di-AMP) and its analogs with their protein targets is paramount for the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of the binding affinities and specificities of various this compound analogs, supported by experimental data and detailed methodologies.
Cyclic di-AMP is a critical bacterial second messenger that plays a pivotal role in a multitude of cellular processes, including cell wall homeostasis, ion transport, and DNA repair.[1][2][3][4] In mammals, this compound is a potent activator of the Stimulator of Interferon Genes (STING) pathway, triggering innate immune responses.[5][6][7] This dual role makes the this compound signaling pathway a compelling target for the development of new antibiotics and immunomodulatory agents. The specificity and affinity of this compound analogs for their various receptors, both bacterial and eukaryotic, are key determinants of their potential therapeutic utility.
Comparative Binding Affinities of this compound Analogs
The binding affinity, often expressed as the dissociation constant (Kd), is a critical parameter for quantifying the strength of the interaction between a ligand, such as a this compound analog, and its protein receptor. A lower Kd value indicates a stronger binding affinity. The following tables summarize the reported binding affinities of this compound and several of its analogs for key protein targets.
| Ligand | Target Protein | Organism/Cell Line | Kd (µM) | Experimental Method | Reference |
| This compound | STING (human) | 9.23 nM (0.00923 µM) | Surface Plasmon Resonance (SPR) | [8] | |
| This compound | DarB | Bacillus subtilis | 27.0 nM (0.027 µM) | Isothermal Titration Calorimetry (ITC) | |
| This compound | KdpD(USP) | Staphylococcus aureus | 2 ± 0.18 | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [9] |
| This compound | KtrASA | Staphylococcus aureus | 64.4 ± 3.4 nM (0.0644 µM) | Differential Radial Capillary Action of Ligand Assay (DRaCALA) | [10] |
| 3',3'-cGAMP | DarB | Bacillus subtilis | 1.17 ± 0.97 | Isothermal Titration Calorimetry (ITC) | [11] |
| ML-RR-S2 CDA (analog) | STING | Murine Macrophage-like cells | Dose-dependent activity | Luciferase Reporter Assay | [12] |
| Phosphorothioate this compound analogs | CdnP (PDE) | Group B Streptococcus | Inhibition observed | Enzyme kinetics | [13] |
Specificity of this compound Analogs
The specificity of this compound analogs for their target proteins is as crucial as their binding affinity. Analogs that can differentiate between bacterial and host cell receptors are of particular interest for antimicrobial drug development. For instance, modifications to the ribose or phosphate (B84403) backbone of the this compound molecule can significantly alter its binding profile.
Phosphorothioate analogs of this compound, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, have been shown to exhibit increased stability against phosphodiesterase (PDE) degradation.[14][15] This enhanced stability can lead to a more sustained activation of the STING pathway.[1]
Furthermore, the discovery of receptors like ERAdP, which binds to this compound with a significantly higher affinity than STING, suggests that this compound may have distinct, STING-independent signaling roles in host cells.[16] The development of analogs that selectively target these different receptors will be instrumental in dissecting these complex signaling networks.
Signaling Pathways and Experimental Workflows
To visually represent the intricate processes involved in this compound signaling and its analysis, the following diagrams have been generated using the Graphviz DOT language.
Caption: this compound signaling in bacterial and host cells.
Caption: Workflow for comparing this compound analog binding.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the binding of this compound analogs.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure biomolecular interactions in real-time.[17][18][19][20][21]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., a target protein) is immobilized. The binding of an analyte (e.g., a this compound analog) to the immobilized ligand causes a change in the refractive index, which is proportional to the mass of the bound analyte.
General Protocol:
-
Ligand Immobilization: The target protein (e.g., STING) is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the this compound analog are injected over the sensor surface at a constant flow rate.
-
Data Acquisition: The association and dissociation of the analog are monitored in real-time, generating a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[8]
-
Regeneration: A regeneration solution (e.g., a low pH buffer) is injected to remove the bound analyte, preparing the sensor surface for the next injection.[20]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of all thermodynamic parameters of an interaction.[22][23][24][25][26]
Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a macromolecule. The resulting data provides the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
General Protocol:
-
Sample Preparation: The target protein and the this compound analog are prepared in an identical, well-degassed buffer to minimize heats of dilution.
-
Titration: The this compound analog is loaded into the injection syringe and titrated in small aliquots into the sample cell containing the target protein.
-
Heat Measurement: The heat change after each injection is measured by the instrument.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[11]
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that is well-suited for high-throughput screening of inhibitors that compete with a fluorescently labeled ligand for binding to a target protein.[27][28][29][30][31]
Principle: The degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled this compound analog (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, its rotation is slowed, leading to an increase in polarization.
General Protocol for Competitive Binding:
-
Assay Setup: A fluorescently labeled this compound analog (tracer) and the target protein are incubated to form a complex with high fluorescence polarization.
-
Competition: Unlabeled this compound analogs are added at varying concentrations. These analogs compete with the tracer for binding to the target protein.
-
Measurement: As the unlabeled analog displaces the tracer, the fluorescence polarization of the solution decreases.
-
Data Analysis: The decrease in polarization is plotted against the concentration of the unlabeled analog to determine the IC50 value, which can be used to calculate the inhibition constant (Ki).
References
- 1. Novel Cyclic Dinucleotide Analogues as STING Agonists - Available technology for licensing from the University of California, San Diego [techtransfer.universityofcalifornia.edu]
- 2. Exploration of the Binding Mechanism of Cyclic Dinucleotide Analogs to Stimulating Factor Proteins and the Implications for Subsequent Analog Drug Design [mdpi.com]
- 3. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: An Essential Molecule in the Signaling Pathways that Regulate the Viability and Virulence of Gram-Positive Bacteria [mdpi.com]
- 5. Synthesis of 4'-Thiomodified this compound Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fine-tuning Bacterial Cyclic di-AMP Production for Durable Antitumor Effects Through the Activation of the STING Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. STING-Dependent Recognition of Cyclic di-AMP Mediates Type I Interferon Responses during Chlamydia trachomatis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Binding of Cyclic Di-AMP to the Staphylococcus aureus Sensor Kinase KdpD Occurs via the Universal Stress Protein Domain and Downregulates the Expression of the Kdp Potassium Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Systematic identification of conserved bacterial this compound receptor proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for this compound–dependent regulation of the bacterial stringent response by receptor protein DarB - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Molecular, Innate, and Adaptive Impacts of Chemically Diverse STING Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Group B Streptococcus degrades cyclithis compound to modulate STING-dependent type I interferon production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiophosphate analogs of c-di-GMP: impact on polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDE-stable 2'3'-cGAMP analogues, containing 5'-S-phosphorothioester linkage, as STING agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. dhvi.duke.edu [dhvi.duke.edu]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Isothermal Titration Calorimetry to Determine Apparent Dissociation Constants (K d) and Stoichiometry of Interaction (n) of C-di-GMP Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 24. Isothermal titration calorimetry of protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 26. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 27. researchgate.net [researchgate.net]
- 28. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. rsc.org [rsc.org]
- 31. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of c-di-AMP: A Guide for Laboratory Professionals
Cyclic di-AMP (c-di-AMP) has emerged as a critical bacterial second messenger, playing a pivotal role in various physiological processes, including cell wall homeostasis, ion transport, and virulence.[1][2] As research into its function and therapeutic potential expands, particularly in the context of STING (Stimulator of Interferon Genes) pathway activation in immunology and drug development, it is imperative for laboratory personnel to be well-versed in its proper handling and disposal.[3][4] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring a secure laboratory environment and compliance with regulatory standards.
Immediate Safety and Handling Protocols
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous material under the Globally Harmonized System (GHS) and OSHA's Hazard Communication Standard.[5] However, adherence to good industrial hygiene practices is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[5]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[5]
-
Body Protection: A standard lab coat is recommended.
In Case of a Spill: For small spills, wipe up the material with an absorbent cloth or fleece. Clean the surface thoroughly to eliminate any residual contamination. Recovered product should be collected for proper disposal; never return it to the original container for reuse.[5]
Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations. The following steps provide a general guideline that should be adapted to your institution's specific protocols.
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste.
-
Waste Collection:
-
Collect all this compound waste, including unused product, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a designated and clearly labeled waste container.
-
The container should be sealable to prevent accidental spillage.[5]
-
-
Labeling:
-
Label the waste container clearly as "this compound waste" or with another designation as required by your institution. Include the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated area away from incompatible materials.[5]
-
-
Final Disposal:
Quantitative Data Summary
No specific quantitative data for the disposal of this compound is available in the provided search results. The compound is generally considered non-hazardous.
Experimental Protocols
No specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes were found. The recommended procedure is collection and disposal via a licensed waste management service in accordance with local regulations.[5]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Cyclic di-AMP
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of cyclic di-AMP (c-di-AMP), a bacterial second messenger increasingly recognized for its role in regulating various cellular processes and its potential as a mucosal adjuvant.[1] Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.
Operational Plan: From Receipt to Experimentation
Proper handling of this compound is crucial from the moment it arrives in the laboratory. The following protocol outlines the necessary steps for safe management.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the product name and quantity on the label match your order.
-
The compound is typically shipped on gel packs to maintain its stability.[2]
2. Personal Protective Equipment (PPE):
-
Before handling the container, don the appropriate personal protective equipment. Standard laboratory practice for handling non-volatile, solid chemical compounds in small quantities suggests the following:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required.
-
3. Storage:
-
This compound is a solid, typically white to off-white or beige, and should be stored at -20°C for long-term stability.[2][3]
-
Short-term exposure to ambient temperatures (up to one week) is generally acceptable.[2]
-
Store the compound away from incompatible materials, though specific incompatibilities are not prominently listed in standard safety information.
4. Preparation of Stock Solutions:
-
All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a balance enclosure, to avoid inhalation of any fine powder.
-
This compound is soluble in water.[3][4] Prepare solutions by dissolving the solid in sterile, nuclease-free water or a buffer appropriate for your experiment.
-
To avoid contamination, use sterile pipette tips and tubes.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
5. Use in Experiments:
-
When using this compound solutions, continue to wear the standard PPE.
-
Avoid direct contact with skin and eyes.
-
Minimize the generation of aerosols.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure a safe laboratory environment.
1. Waste Segregation:
-
Segregate this compound waste from other waste streams.
-
Solid waste (e.g., contaminated weigh boats, pipette tips, gloves) should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous waste containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.
2. Containerization:
-
Use waste containers that are compatible with the chemical waste.
-
Ensure containers are properly sealed to prevent leaks or spills.
-
Label all waste containers clearly with "Hazardous Waste" and the specific chemical contents (cyclic di-AMP).
3. Disposal Procedure:
-
Follow your institution's and local regulations for the disposal of chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of non-hazardous or minimally hazardous chemical waste.
-
Do not dispose of this compound waste down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for proper handling and experimental planning.
| Property | Value |
| Molecular Formula | C₂₀H₂₄N₁₀O₁₂P₂ (free acid) |
| Molecular Weight | 658.41 g/mol (free acid) |
| Appearance | Solid; white to off-white/beige powder |
| Storage Temperature | -20°C |
| Solubility | Soluble in water (≥ 16 mM) |
| Purity | ≥ 98% (HPLC) |
| Spectroscopic λmax | 259 nm in Tris-HCl pH 7.5 |
Data sourced from various suppliers.[2][3]
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
